3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)1-4-2-9-3-4;/h4,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDUZZXMPFLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856556 | |
| Record name | 3-(2,2,2-Trifluoroethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-81-6 | |
| Record name | Azetidine, 3-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2,2-Trifluoroethyl)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2,2-trifluoroethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride for Advanced Research and Development
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from the shadow of their more famous β-lactam cousins to become privileged scaffolds in medicinal chemistry.[1][2] Their unique structural properties—a blend of high ring strain (approximately 25 kcal/mol), conformational rigidity, and sufficient chemical stability—make them valuable bioisosteres for larger, more flexible ring systems.[1][3] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The introduction of a 2,2,2-trifluoroethyl moiety to the azetidine core, as seen in 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, combines the benefits of both structural motifs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its application in research and drug development.
PART 1: Core Chemical and Physical Properties
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a building block designed for use in synthetic and medicinal chemistry. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, compared to the free base.
Below is the chemical structure of the protonated azetidine cation.
Caption: Chemical Structure of the 3-(2,2,2-Trifluoroethyl)azetidinium ion.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1394041-81-6 | [4][5] |
| Molecular Formula | C₅H₉ClF₃N | [4][5] |
| Molecular Weight | 175.58 g/mol | [4][5] |
| MDL Number | MFCD22375347 | [4] |
| Physical Form | Solid | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | FC(F)(F)CC1CNC1.[H]Cl | [5] |
| InChIKey | CHNUKKDPKWKADW-UHFFFAOYSA-N (for free base) | [7] |
PART 2: Synthesis and Reactivity
The synthesis of substituted azetidines is a field of active research due to the challenges posed by ring strain.[2] General strategies often involve intramolecular cyclization, ring expansion of aziridines, or strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[8][9]
Plausible Synthetic Pathway
A viable synthetic route to 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride can be conceptualized through the functionalization of a pre-formed azetidine ring. A logical approach involves the alkylation of an appropriate azetidine precursor. One such pathway could start from a commercially available intermediate like N-Boc-3-azetidinone.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Synthesis Design:
-
Starting Material: N-Boc-3-azetidinone is chosen due to its commercial availability and the presence of a ketone handle, which is a versatile functional group for C-C bond formation. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the azetidine nitrogen; it is stable to many reaction conditions (like the Wittig reaction) but can be easily removed under acidic conditions.
-
Step 1 (Wittig Reaction): A Wittig-type reaction is ideal for converting the ketone into the desired exocyclic double bond. A phosphorane derived from 2,2,2-trifluoroethyl bromide would introduce the required trifluoroethylidene moiety.
-
Step 2 (Reduction): The resulting alkene must be reduced to the corresponding alkane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding method for reducing double bonds without affecting the trifluoromethyl group or the Boc protecting group.
-
Step 3 (Deprotection): The final step is the removal of the Boc group to liberate the secondary amine. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether, simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, clean step.
Reactivity Profile
The reactivity of 3-(2,2,2-Trifluoroethyl)azetidine is dominated by two key features: the nucleophilic nitrogen atom and the strain of the four-membered ring.
-
N-Functionalization: The secondary amine is a nucleophile and can be readily functionalized via acylation, alkylation, reductive amination, or arylation to incorporate the scaffold into a larger molecule. This is the primary reaction used in drug discovery programs.[10]
-
Ring-Opening: While more stable than aziridines, the azetidine ring can undergo nucleophilic ring-opening under certain conditions, driven by the release of ring strain.[1] This reactivity can be exploited for further synthetic transformations but must also be considered for potential metabolic liabilities in a drug development context.
PART 3: Spectroscopic Characterization
Unambiguous characterization is critical. The following provides an expected spectroscopic profile based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the presence of the trifluoromethyl group, which causes coupling with nearby protons (²J(H-F), ³J(H-F)).
-
Azetidine Ring Protons (CH, CH₂): Multiple signals are expected in the range of 3.0-4.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Trifluoroethyl Protons (CH₂): A quartet is expected around 2.5-3.0 ppm due to coupling with the three fluorine atoms (³J(H-F)).
-
Amine Proton (NH₂⁺): A broad singlet, typically in the 8.0-10.0 ppm range, which may exchange with D₂O.
-
-
¹³C NMR:
-
Azetidine Carbons: Signals expected in the 40-60 ppm range.
-
Trifluoroethyl Carbons: The CH₂ carbon will appear around 30-40 ppm, while the CF₃ carbon will be a distinct quartet (due to ¹J(C-F) coupling) in the 120-130 ppm region.
-
-
¹⁹F NMR: A triplet is expected, corresponding to the three equivalent fluorine atoms coupling with the adjacent CH₂ group (³J(F-H)).
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would show the molecular ion for the free base [M+H]⁺.
-
Predicted Monoisotopic Mass [M+H]⁺: 140.0682 Da.[7]
PART 4: Applications in Drug Development
The 3-(2,2,2-Trifluoroethyl)azetidine scaffold is a valuable building block for creating drug candidates with improved pharmacological profiles.
Caption: Logic diagram illustrating the scaffold's contribution to drug properties.
-
Metabolic Stability: The CF₃ group is electronically withdrawing and sterically bulky, often blocking sites of metabolic oxidation (e.g., P450-mediated hydroxylation) on adjacent carbons, thereby increasing the drug's half-life.
-
Binding Affinity: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions within a protein's binding pocket.
-
Conformational Constraint: The rigid azetidine ring locks the trifluoroethyl substituent into a defined spatial orientation, which can be crucial for optimal interaction with a target protein and can improve selectivity.[11] Azetidine-containing compounds have shown promise as potent inhibitors for challenging targets like STAT3.[10]
PART 5: Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][14]
Hazard Identification
The compound is classified with the following hazards:
| Pictogram | Signal Word |
| GHS07 (Exclamation Mark) | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[5]
PART 6: Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for coupling the azetidine with a carboxylic acid, a common step in library synthesis.
-
Reagents & Equipment:
-
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq) or HBTU/HOBt (1.1 eq) coupling agent
-
DIPEA or Triethylamine (2.5 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, nitrogen line
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) to anhydrous DMF.
-
Stir the mixture for 5 minutes at room temperature to pre-activate the acid.
-
Add 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.05 eq) to the mixture.
-
Add the base (DIPEA, 2.5 eq) dropwise. The excess base is required to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated azetidine.
-
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred as the amine proton does not exchange.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Set the acquisition time to ~3 seconds and the relaxation delay to 2 seconds.
-
Acquire the spectrum using a 90° pulse angle over 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
References
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- 3-(2,2,2-trifluoroethyl)azetidine hydrochloride | 1394041-81-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB53358462.htm]
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01019d]
- 3-((2,2,2-Trifluoroethyl)sulfonyl)azetidine hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/2866353-52-6.html]
- Azetidines. Enamine. [URL: https://enamine.net/building-blocks/focused-libraries/azetidines]
- Hydrolysis and functionalization of trifluoroacetyl-protected azetidine... ResearchGate. [URL: https://www.researchgate.net/figure/Hydrolysis-and-functionalization-of-trifluoroacetyl-protected-azetidine-spirocycles-4-a-4_fig3_373117495]
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7816766/]
- Structures of some azetidine-based drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-some-azetidine-based-drugs_fig1_349363769]
- 3-(2,2,2-trifluoroethyl)azetidine hydrochloride - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB53358462_EN.htm]
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- Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407335/]
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- Table of Characteristic Proton NMR Shifts. [URL: https://www.chem.ucla.edu/~harding/IGOC/T/tableofcharacteristicprotonnmrshifts.pdf]
- Process for synthesis of azetidine and novel intermediates therefor. Google Patents. [URL: https://patents.google.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004141/]
- The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [URL: https://www.mdpi.com/2079-6382/12/10/1444]
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An In-depth Technical Guide to 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride, a compelling building block for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and its strategic importance in medicinal chemistry. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory applications.
Introduction: The Strategic Value of Fluorinated Azetidines
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" due to their unique conformational constraints and favorable physicochemical attributes.[1] The rigid azetidine ring can improve metabolic stability, aqueous solubility, and binding affinity by orienting substituents in a well-defined three-dimensional space.[2]
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and pKa.[3] The trifluoromethyl group (CF3), in particular, is a powerful bioisostere for various functional groups and can significantly enhance a molecule's pharmacokinetic profile.[4] The combination of the azetidine framework with a trifluoroethyl substituent in 3-(2,2,2-trifluoroethyl)azetidine hydrochloride presents a unique building block with significant potential for the development of next-generation therapeutics. This guide will explore the foundational chemistry and potential applications of this promising compound.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride are summarized in the table below. Understanding these properties is the first step in its effective application in a research and development setting.
| Property | Value | Source(s) |
| Molecular Formula | C5H9ClF3N | [5] |
| Molecular Weight | 175.58 g/mol | [5] |
| CAS Number | 1394041-81-6 | [5] |
| Canonical SMILES | C1C(CN1)CC(F)(F)F.Cl | |
| Monoisotopic Mass | 175.039955 Da | [5] |
| Appearance | White to off-white solid (predicted) | [6] |
| Solubility | Soluble in water and polar organic solvents (predicted) | [6] |
Molecular Structure Diagram
Caption: 2D structure of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride: A Plausible Experimental Approach
While a specific, detailed synthesis for 3-(2,2,2-trifluoroethyl)azetidine hydrochloride is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted azetidines.[7] The following multi-step protocol is a proposed pathway for its laboratory-scale preparation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-(2,2,2-trifluoroethylidene)azetidine
-
To a stirred suspension of (trifluoroethyl)triphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong base such as n-butyllithium (1.1 eq.) dropwise.
-
Allow the resulting ylide solution to stir at -78 °C for 1 hour.
-
Add a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2,2,2-trifluoroethylidene)azetidine.
Step 2: Synthesis of N-Boc-3-(2,2,2-trifluoroethyl)azetidine
-
Dissolve N-Boc-3-(2,2,2-trifluoroethylidene)azetidine (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3-(2,2,2-trifluoroethyl)azetidine, which may be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
-
Dissolve N-Boc-3-(2,2,2-trifluoroethyl)azetidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, ~3-4 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2,2,2-trifluoroethyl)azetidine hydrochloride as a solid.
Characterization and Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, D₂O, predicted):
-
δ 4.2-4.0 (m, 2H, -CH₂-N-)
-
δ 3.9-3.7 (m, 2H, -CH₂-N-)
-
δ 3.2-3.0 (m, 1H, -CH-CH₂-CF₃)
-
δ 2.8-2.6 (q, J = 10 Hz, 2H, -CH₂-CF₃)
-
-
¹³C NMR (101 MHz, D₂O, predicted):
-
δ 125.4 (q, J = 277 Hz, -CF₃)
-
δ 50.1 (t, J = 3 Hz, -CH₂-N-)
-
δ 34.2 (q, J = 29 Hz, -CH₂-CF₃)
-
δ 31.8 (-CH-CH₂-CF₃)
-
-
Mass Spectrometry (ESI+):
-
Predicted [M+H]⁺: m/z 140.0682
-
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a strained azetidine ring and an electron-withdrawing trifluoroethyl group makes 3-(2,2,2-trifluoroethyl)azetidine hydrochloride a highly attractive building block in drug discovery.
Role as a Bioisostere
The trifluoroethylamine moiety can serve as a non-classical bioisostere for amide and ester groups.[4] This substitution can lead to improved metabolic stability by blocking enzymatic cleavage, while the trifluoromethyl group's electron-withdrawing nature reduces the basicity of the amine, which can be beneficial for optimizing drug-target interactions and reducing off-target effects.[4][8]
Enhancement of Physicochemical Properties
-
Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[9]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, thereby potentially increasing the half-life of a drug candidate.
-
Conformational Rigidity: The azetidine ring provides a rigid scaffold that can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity.[10]
Potential Therapeutic Areas
Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] Furthermore, they are of significant interest for treating central nervous system (CNS) disorders.[11] The incorporation of the 3-(2,2,2-trifluoroethyl)azetidine moiety into lead compounds could be a valuable strategy in programs targeting these and other diseases.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(2,2,2-trifluoroethyl)azetidine hydrochloride.
-
Hazard Statements: Based on available safety data sheets for this compound, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[3]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
-
Conclusion
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the conformational rigidity of the azetidine ring with the advantageous physicochemical properties imparted by the trifluoroethyl group, offer a powerful tool for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
References
- ChemicalBook. (2023). 3-(2,2,2-trifluoroethyl)azetidine hydrochloride - Safety Data Sheet.
- Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
- Gobert, F. X., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
- Gante, J. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Meanwell, N. A. (2012).
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
- Sharman, G. J., et al. (n.d.). Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery.
- Wadsworth, D. H. (1973). Azetidine. Organic Syntheses, 53, 13.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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- Hernandez-Rivera, S. P. (2019). 1H and 13C NMR Chemical Shift Prediction Models.
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(15), 4983.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
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An In-depth Technical Guide to the Physical Properties of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (CAS No. 1394041-81-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride, a fluorinated azetidine derivative of increasing interest in medicinal chemistry and drug discovery. While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines robust experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a foundational resource for researchers, enabling informed handling, formulation, and application of this compound in a laboratory setting.
Chemical Identity and Molecular Structure
3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 1394041-81-6.[1][2] Its molecular structure consists of a four-membered azetidine ring substituted at the 3-position with a 2,2,2-trifluoroethyl group. As a hydrochloride salt, the nitrogen atom of the azetidine ring is protonated and associated with a chloride ion.
Molecular Formula: C₅H₉ClF₃N[1]
Molecular Weight: 175.58 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride.
Tabulated Physical Properties
| Property | Value/Information | Source/Justification |
| Appearance | White to off-white crystalline solid (predicted) | Based on the common appearance of similar hydrochloride salts of small organic molecules. |
| Melting Point | No data available | Safety Data Sheets explicitly state no available data.[2] |
| Boiling Point | No data available | Safety Data Sheets explicitly state no available data.[2] As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Soluble in water and polar organic solvents (predicted) | The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. Azetidine hydrochloride itself is soluble in water. |
| Density | No data available | --- |
| Storage Conditions | Inert atmosphere, 2-8°C | Recommended by multiple chemical suppliers. |
In-depth Analysis and Experimental Considerations
The Influence of Fluorination and the Azetidine Ring
The presence of the trifluoroethyl group is expected to significantly influence the compound's physical and chemical properties. The high electronegativity of fluorine atoms can modulate the basicity of the azetidine nitrogen and impact intermolecular interactions, potentially affecting crystallinity and solubility. The strained four-membered azetidine ring is a key structural feature that imparts a degree of conformational rigidity and influences its reactivity.
Recommended Experimental Protocols for Property Determination
For researchers requiring precise physical property data, the following standard experimental methodologies are recommended.
A calibrated digital melting point apparatus should be used. A small, finely ground sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid should be recorded.
Caption: Workflow for experimental melting point determination.
A qualitative and quantitative assessment of solubility in various solvents is crucial for downstream applications.
-
Qualitative Assessment: Add a small, known amount of the compound to a fixed volume of solvent (e.g., water, ethanol, DMSO, dichloromethane) at room temperature. Observe for dissolution.
-
Quantitative Assessment (e.g., Shake-Flask Method): Prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Agitate the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the supernatant can then be determined using a suitable analytical technique such as HPLC-UV or LC-MS.
Safety and Handling
While a comprehensive toxicological profile is not available, the following safety precautions are recommended based on available Safety Data Sheets and the general handling of azetidine derivatives:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.
Conclusion
3-(2,2,2-trifluoroethyl)azetidine hydrochloride is a valuable building block in contemporary chemical research. While a complete, experimentally verified dataset of its physical properties is not yet publicly available, this guide provides a framework for its understanding and safe handling. The predicted properties, based on its chemical structure, and the outlined experimental protocols offer a solid foundation for researchers to characterize and utilize this compound effectively in their work. The generation of empirical data for properties such as melting point and solubility would be a valuable contribution to the chemical community.
References
Sources
Spectroscopic Characterization of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutics. A thorough spectroscopic characterization is fundamental to confirming the chemical structure, purity, and stability of this compound. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available, this guide synthesizes established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Properties
-
Molecular Formula: C₅H₉ClF₃N[1]
-
Molecular Weight: 175.58 g/mol [1]
-
Chemical Structure: The molecule consists of a four-membered azetidine ring substituted at the 3-position with a 2,2,2-trifluoroethyl group. As a hydrochloride salt, the azetidine nitrogen is protonated and associated with a chloride ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The hydrochloride salt form will influence the chemical shifts of protons near the protonated nitrogen.
Expected ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 11.0 | Broad Singlet | 2H | NH ₂⁺ | The protons on the positively charged nitrogen of the azetidinium ring are expected to be deshielded and may exchange with residual water in the solvent, leading to a broad signal. |
| ~3.8 - 4.2 | Multiplet | 4H | CH ₂-N⁺ | The methylene protons on the azetidine ring adjacent to the protonated nitrogen (C2 and C4) will be significantly deshielded due to the inductive effect of the positive charge. They will likely appear as a complex multiplet due to coupling with each other and the C3 proton. |
| ~3.0 - 3.4 | Multiplet | 1H | CH -CH₂CF₃ | The methine proton at the 3-position will be coupled to the adjacent methylene protons of the ring and the methylene protons of the trifluoroethyl side chain, resulting in a multiplet. |
| ~2.5 - 2.9 | Quartet of Doublets (qd) | 2H | CH-CH ₂CF₃ | These methylene protons are diastereotopic and will couple with the C3 proton and the three fluorine atoms, leading to a complex splitting pattern, likely a quartet of doublets. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for hydrochloride salts to observe the exchangeable N-H protons, which will disappear upon deuterium exchange.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Expected ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~124 (quartet, J ≈ 277 Hz) | C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift is significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms. |
| ~48 | C H₂-N⁺ | The carbons of the azetidine ring adjacent to the nitrogen (C2 and C4) will be deshielded. |
| ~35 (quartet, J ≈ 30 Hz) | CH-C H₂CF₃ | This methylene carbon will show a quartet splitting due to two-bond coupling with the fluorine atoms. |
| ~30 | C H-CH₂CF₃ | The methine carbon at the 3-position of the azetidine ring. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[2][3] It provides information about the chemical environment of the fluorine atoms.
Expected ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~-70 to -80 | Triplet | CF ₃ | The three equivalent fluorine atoms of the CF₃ group will couple with the adjacent methylene protons, resulting in a triplet. The chemical shift is in the typical range for trifluoromethyl groups.[2] |
Experimental Protocol for ¹⁹F NMR:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the chemical shift and a proton-coupled spectrum to observe the triplet splitting pattern. An external reference standard like CFCl₃ is often used.[4]
-
Data Processing: Process the data as with other NMR experiments.
FT-IR Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3200 | Strong, Broad | N-H stretch (from NH₂⁺) |
| 2900-3000 | Medium | C-H stretch (aliphatic) |
| 1400-1600 | Medium | N-H bend |
| 1100-1300 | Strong | C-F stretch |
Experimental Protocol for FT-IR:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, electrospray ionization (ESI) would be a suitable technique.
Expected Mass Spectrometry Data:
-
Positive Ion Mode (ESI+): The most prominent peak would be the molecular ion of the free base, [M+H]⁺, at an m/z of approximately 140.0682.[5]
-
Fragmentation Pattern: Fragmentation may occur through the loss of the trifluoroethyl group or the opening of the azetidine ring.
Predicted Collision Cross Section Data: [5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.06816 | 125.4 |
| [M+Na]⁺ | 162.05010 | 131.8 |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Key correlations between the molecular structure and expected spectroscopic signals.
Conclusion
This technical guide outlines the expected spectroscopic data for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride based on fundamental principles and data from related structures. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR, along with FT-IR and mass spectrometry, provides a comprehensive characterization of the molecule. The predictive data and experimental protocols detailed herein serve as a valuable resource for researchers involved in the synthesis, purification, and application of this and structurally similar compounds, ensuring the confirmation of its chemical identity and purity.
References
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Slideshare. Nmr spectroscopy of fluorine 19. [Link]
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PubChem. 3-(2,2,2-trifluoroethyl)azetidine hydrochloride. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Introduction
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a substituted azetidine, a class of saturated heterocyclic amines containing a four-membered ring. Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel three-dimensional structures into drug candidates. The trifluoroethyl moiety can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to clinical application.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs.
Part 1: Solubility Characterization
The solubility of an API is a critical determinant of its bioavailability. For an ionizable compound like 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, solubility is expected to be pH-dependent. A comprehensive solubility profile in various aqueous and organic media is essential for developing a viable formulation.
pH-Dependent Aqueous Solubility
The hydrochloride salt form suggests that the parent compound is a weak base. The solubility in aqueous media is therefore expected to be highest at low pH, where the azetidine nitrogen is protonated, and decrease as the pH approaches and surpasses the pKa of the conjugate acid.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a well-established technique for determining equilibrium solubility.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution to confirm the final equilibrium pH.
Data Presentation
| Buffer System | Equilibrium pH | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | [Insert Experimental Data] |
| Phthalate Buffer | 4.5 | [Insert Experimental Data] |
| Phosphate Buffer | 6.8 | [Insert Experimental Data] |
| Phosphate Buffer | 7.4 | [Insert Experimental Data] |
| Purified Water | [Measure] | [Insert Experimental Data] |
Solubility in Organic and Mixed Solvents
Solubility in various organic solvents is crucial for process chemistry and the development of non-aqueous formulations.
Experimental Protocol:
The shake-flask method described above can be adapted for organic solvents. A selection of pharmaceutically relevant solvents should be tested.
Data Presentation
| Solvent | Solubility at 25 °C (mg/mL) |
| Methanol | [Insert Experimental Data] |
| Ethanol | [Insert Experimental Data] |
| Isopropyl Alcohol | [Insert Experimental Data] |
| Dichloromethane | [Insert Experimental Data] |
| Acetone | [Insert Experimental Data] |
| Propylene Glycol | [Insert Experimental Data] |
| PEG 400 | [Insert Experimental Data] |
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance changes over time under the influence of environmental factors.[1][2] Forced degradation, or stress testing, is a critical component of this, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3]
Rationale for Azetidine Stability Concerns
The four-membered ring of azetidine is strained, making it susceptible to ring-opening reactions, particularly under acidic conditions.[4] The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage.[4] The trifluoroethyl substituent, being electron-withdrawing, may influence the basicity of the azetidine nitrogen and thus its susceptibility to acid-catalyzed degradation.
Forced Degradation Experimental Design
Forced degradation studies should be conducted to achieve a target degradation of 5-20%.[3] This allows for the identification of degradation products without overly complex degradation profiles.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Development of a Stability-Indicating Analytical Method
A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent API from all process-related impurities and degradation products.[5]
Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemistry of azetidines, a primary degradation pathway under acidic conditions is likely to be acid-catalyzed ring-opening.
Hypothesized Degradation Pathway
Caption: A potential degradation pathway for the azetidine ring.
Formal Stability Studies
Once the intrinsic stability is understood, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period and recommended storage conditions.[6][7]
ICH Stability Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
A comprehensive evaluation of the solubility and stability of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a foundational element of its development as a potential therapeutic agent. The protocols and rationale outlined in this guide provide a robust framework for generating the necessary data to support formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective drug product. The inherent reactivity of the azetidine ring necessitates a careful and thorough investigation of its stability profile, with a particular focus on potential degradation pathways under various stress conditions.
References
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FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
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Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
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A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
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Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. ResearchGate. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]
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Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
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Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]
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The Ascendant Role of Trifluoroethylated Azetidines in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of strained ring chemistry with strategic fluorination represents a powerful paradigm in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of trifluoroethylated azetidines, a class of compounds rapidly gaining prominence for their unique confluence of structural rigidity, metabolic stability, and potent pharmacological activity. We will dissect the foundational principles that render these scaffolds pharmacologically attractive, detail robust synthetic methodologies for their creation, and present case studies of their application in targeting key enzymes and receptors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this emerging chemical space for the discovery of novel therapeutics.
Introduction: The Strategic Fusion of a Strained Ring and a Powerful Bioisostere
In the quest for novel chemical entities with superior "drug-like" properties, medicinal chemists increasingly turn to the strategic introduction of three-dimensional (3D) scaffolds. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold".[1][2] Its inherent ring strain and non-planar geometry provide a favorable balance of structural rigidity and metabolic stability, allowing for precise spatial orientation of substituents while often improving pharmacokinetic profiles compared to more common five- and six-membered rings.[3][4]
Parallel to the rise of 3D scaffolds, the use of fluorine in drug design has become a cornerstone strategy. The trifluoromethyl (CF3) or trifluoroethyl (CH2CF3) group, in particular, is a powerful bioisostere for ethyl or ethoxy moieties.[4] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity through potent electronic effects and its ability to form unique non-covalent interactions.[4]
This guide focuses on the intersection of these two powerful strategies: the incorporation of a trifluoroethyl or trifluoromethyl moiety onto an azetidine core. We will explore how this specific combination creates molecules with enhanced pharmacological potential, addressing the synthesis, properties, and known biological activities of this promising class of compounds.
Physicochemical & Pharmacokinetic Implications of Trifluoroethylation
The decision to introduce a trifluoromethyl group adjacent to the azetidine nitrogen or elsewhere on the ring is a calculated one, aimed at modulating key molecular properties.
-
Basicity (pKa) Attenuation: Fluorine's strong electron-withdrawing nature significantly lowers the basicity of the azetidine nitrogen. This is a critical feature in drug design, as high basicity is often linked to off-target effects, such as hERG channel inhibition or phospholipidosis. By reducing the pKa, chemists can mitigate these liabilities and improve the overall safety profile of a lead compound.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. When placed at a metabolically vulnerable position, this group can act as a "metabolic shield," increasing the compound's half-life and oral bioavailability.[5]
-
Lipophilicity and Permeability: The trifluoromethyl group generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration. This property must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution.
-
Conformational Control: The steric bulk of the trifluoromethyl group, comparable to an isopropyl group, can lock the azetidine ring into a preferred conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[6]
These effects are summarized in the table below, providing a comparative overview of how trifluoroethylation impacts key drug-like properties.
| Property | Unsubstituted Azetidine | Trifluoroethylated Azetidine | Causality & Impact in Drug Design |
| Basicity (pKa) | Moderately Basic | Significantly Lower | Reduces potential for off-target ionic interactions (e.g., hERG), improving safety.[3] |
| Metabolic Stability | Susceptible to N-dealkylation, ring oxidation | Highly resistant to oxidative metabolism | Blocks metabolic hotspots, increases half-life and bioavailability.[5] |
| Lipophilicity (logP) | Low to Moderate | Increased | Can improve membrane permeability but must be balanced to maintain solubility. |
| Binding Interactions | H-bond acceptor (Nitrogen) | H-bond acceptor, potential for F-H bonds | Offers additional, unique binding interactions with target proteins. |
| Conformation | Flexible | More conformationally restricted | Pre-organizes the molecule for binding, potentially increasing potency.[6] |
Synthetic Strategies for Accessing Trifluoroethylated Azetidines
The construction of the strained azetidine ring, particularly with a sterically demanding and electron-withdrawing trifluoromethyl group, requires specialized synthetic methods. Recent advances have moved beyond classical cyclizations to more elegant and efficient strategies.
Key Synthetic Approach: Strain-Release Functionalization
A leading-edge strategy involves the ring-opening of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). This method leverages the inherent strain of the bicyclic system as a thermodynamic driving force to construct the desired azetidine ring with diverse substitutions.[4][7]
Experimental Protocol: Synthesis of 3-Substituted 2-(Trifluoromethyl)azetidines via Strain-Release[4]
Objective: To synthesize a functionalized 2-(trifluoromethyl)azetidine from a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor.
Step 1: Synthesis of the 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) Precursor
-
The ABB precursor is typically generated via cyclopropanation of a 2-(trifluoromethyl)-2H-azirine with a sulfur ylide. This reaction establishes the strained bicyclic core.
Step 2: Strain-Release Ring-Opening Reaction
-
Dissolve the 2-(trifluoromethyl)-ABB precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (N2 or Ar).
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the electrophile.
-
Add the electrophilic partner (e.g., benzyl chloroformate, 1.1 equiv) dropwise to the stirred solution. The electrophile activates the bridgehead nitrogen, initiating the ring-opening cascade.
-
Allow the reaction to stir for 1-4 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous Na2SO4.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted 2-(trifluoromethyl)azetidine.
The workflow for this powerful synthetic strategy is illustrated below.
Caption: Workflow for Strain-Release Synthesis.
Other synthetic routes include the intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines and the functionalization of pre-existing trifluoromethylazetidinones.[4][8]
Pharmacological Activity & Key Biological Targets
The unique properties of trifluoroethylated azetidines make them compelling candidates for inhibiting enzymes and modulating receptors across various disease areas.
Case Study: Ketohexokinase (KHK) Inhibition for Metabolic Diseases
Fructose metabolism, primarily driven by ketohexokinase (KHK), is implicated in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[9][10] The development of potent and selective KHK inhibitors is a major therapeutic goal.
Recently, the compound GS-1291269 was identified as a potent, neutral KHK inhibitor containing a key (R)-2-trifluoromethyl azetidine moiety.[1]
-
Mechanism & Potency: GS-1291269 is a highly potent inhibitor of KHK with an IC50 of 0.64 nM .[2] The trifluoromethyl azetidine group plays a crucial role in binding within the active site of the enzyme, contributing to this high potency.
-
Pharmacokinetic Profile: The incorporation of the trifluoromethyl azetidine was part of a strategy to optimize the molecule's drug-like properties. While some trifluoromethyl azetidine analogs showed lower metabolic stability compared to hydroxy methyl versions, GS-1291269 maintained a predicted clearance suitable for once-daily dosing.[1] This highlights the critical role of the entire molecular context in determining the final pharmacokinetic outcome.
The development pathway illustrates a common theme in medicinal chemistry: leveraging a specific functional group to achieve high potency while carefully modifying the surrounding scaffold to ensure a favorable pharmacokinetic profile.
Caption: Inhibition of Fructose Metabolism.
Potential Application: α4β7 Integrin Antagonism for Inflammatory Bowel Disease
The α4β7 integrin is a receptor on lymphocytes that mediates their migration to the gastrointestinal tract.[3] Antagonizing this integrin is a validated therapeutic strategy for inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis.[11] Small molecules containing 2-(trifluoromethyl)-azetidines have been specifically highlighted as promising motifs for structure-activity relationship (SAR) studies in the development of novel α4β7 integrin inhibitors.[3] The azetidine provides a rigid scaffold to correctly position the pharmacophoric elements needed for binding, while the trifluoromethyl group can enhance potency and metabolic stability.
Potential Application: Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 inhibitors ("gliptins") are a major class of oral antihyperglycemic agents used to treat type 2 diabetes.[12][13] The field has seen extensive exploration of azetidine-based inhibitors, particularly 2-cyanoazetidines.[14] Given the established role of the azetidine core in binding to DPP-4, the trifluoroethyl group serves as a compelling candidate for bioisosteric replacement of other "warhead" groups like the nitrile.[5][15] Such a replacement could potentially offer an alternative reactivity profile, improved stability, and a distinct intellectual property position.
Future Outlook & Conclusion
Trifluoroethylated azetidines represent a sophisticated and highly promising class of scaffolds for modern drug discovery. The strategic combination of a conformationally restricted, metabolically robust ring system with the powerful electronic and steric properties of the trifluoroethyl group provides a clear pathway to potent and selective modulators of biological targets.
The successful development of the KHK inhibitor GS-1291269 serves as a powerful validation of this approach.[1] Future research will undoubtedly expand the application of these motifs to a wider range of targets, including GPCRs, ion channels, and other enzyme classes. As synthetic methodologies become even more robust and accessible, we anticipate that trifluoroethylated azetidines will become an increasingly integral part of the medicinal chemist's toolkit for tackling challenging diseases.
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The Ascendant Role of Trifluoroethyl Azetidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the myriad of fluorinated motifs, the trifluoroethyl group is emerging as a substituent of particular interest. When appended to privileged scaffolds such as the azetidine ring, it creates a unique chemical entity with significant potential to address complex drug design challenges. This in-depth technical guide provides a comprehensive overview of the synthesis, unique properties, and strategic applications of trifluoroethyl azetidine scaffolds for researchers, medicinal chemists, and drug development professionals. We will delve into the causal relationships behind the choice of this scaffold, explore its role as a bioisostere, and present detailed synthetic considerations, culminating in a forward-looking perspective on its future in drug discovery.
Introduction: The Convergence of Azetidines and Fluorine in Drug Design
The azetidine ring, a four-membered saturated heterocycle, has garnered considerable attention in medicinal chemistry. Its inherent ring strain imparts a degree of conformational rigidity, which can pre-organize substituents for optimal interaction with biological targets, often leading to enhanced binding affinity.[1][2] Compared to its larger counterparts like pyrrolidine and piperidine, the azetidine scaffold offers a lower molecular weight and reduced lipophilicity, attributes that are highly desirable in the quest for drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2] Several approved drugs, including the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib, feature the azetidine moiety, underscoring its clinical relevance.
Parallel to the rise of the azetidine scaffold, the use of fluorine in drug design has become ubiquitous. The introduction of fluorine or fluorinated groups can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and membrane permeability.[3][4] The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere for methyl and chloro groups and is present in numerous blockbuster drugs.[5] It is known for its strong electron-withdrawing nature, metabolic stability, and ability to enhance binding interactions.[3][6]
This guide focuses on the confluence of these two powerful concepts: the trifluoroethyl-substituted azetidine scaffold. We will explore how the trifluoroethyl group, a close relative of the trifluoromethyl group, imparts a distinct set of properties that can be strategically leveraged in drug discovery programs.
Physicochemical Properties of Trifluoroethyl Azetidine Scaffolds: A Comparative Analysis
The introduction of a trifluoroethyl group onto an azetidine ring significantly alters its electronic and physical properties. Understanding these changes is paramount for the rational design of drug candidates.
Impact on Basicity (pKa)
The basicity of the azetidine nitrogen is a critical parameter that influences a molecule's solubility, cell permeability, and potential for off-target effects, such as hERG inhibition. The strongly electron-withdrawing nature of the trifluoroethyl group, particularly when placed on the nitrogen (N-trifluoroethylation), dramatically reduces the basicity of the azetidine nitrogen.[7][8] This is due to the inductive effect of the fluorine atoms, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[9][10]
| Compound | pKa of Conjugate Acid (Predicted) | Rationale for Change |
| Azetidine | ~11.2 | Reference compound. |
| N-Ethylazetidine | ~11.5 | The ethyl group is weakly electron-donating, slightly increasing basicity. |
| N-(2,2,2-Trifluoroethyl)azetidine | ~6-7 | The strong inductive electron-withdrawing effect of the -CF3 group significantly reduces the electron density on the nitrogen, lowering its basicity. |
Table 1: Predicted pKa values illustrating the impact of N-substitution on azetidine basicity.
This reduction in basicity can be highly advantageous. For instance, in CNS drug discovery, a lower pKa can reduce the extent of ionization at physiological pH, potentially improving blood-brain barrier penetration.[11]
Lipophilicity and Solubility
Lipophilicity, often measured as LogP or LogD, is a key determinant of a drug's absorption, distribution, and metabolism. The trifluoroethyl group is more lipophilic than a methyl or ethyl group.[12] Consequently, the incorporation of a trifluoroethyl azetidine scaffold will generally increase the overall lipophilicity of a molecule. However, the impact on aqueous solubility is more nuanced. While increased lipophilicity can decrease solubility, the reduced basicity of the azetidine nitrogen can lead to less salt formation, which might also affect the solubility profile. Careful consideration of the overall molecular context is crucial.
Metabolic Stability
One of the primary drivers for incorporating fluorinated groups into drug candidates is to enhance metabolic stability.[13] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The trifluoroethyl group, therefore, can act as a metabolic shield, blocking potential sites of oxidation on the ethyl group. This can lead to a longer half-life and reduced clearance of the drug candidate. However, it is important to note that the metabolic fate of fluorinated compounds can be complex, and in some cases, metabolism can still occur, potentially leading to the formation of reactive metabolites.[13][14]
Synthesis of Trifluoroethyl Azetidine Scaffolds
The synthesis of azetidines can be challenging due to their inherent ring strain.[15] The introduction of a trifluoroethyl group adds another layer of complexity. Several general strategies can be envisioned for the synthesis of trifluoroethyl azetidines, primarily involving either the formation of the azetidine ring with the trifluoroethyl group already in place or the late-stage introduction of the trifluoroethyl moiety onto a pre-formed azetidine.
General Synthetic Workflow
A generalized workflow for the synthesis and functionalization of a trifluoroethyl azetidine scaffold is depicted below.
Experimental Protocol: N-Trifluoroethylation of Azetidine
This protocol describes a general method for the late-stage introduction of a 2,2,2-trifluoroethyl group onto the nitrogen of a pre-existing azetidine scaffold.
Step 1: Materials and Reagents
-
Azetidine derivative (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) or iodide (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step 2: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere, add the azetidine derivative and the anhydrous solvent.
-
Add the non-nucleophilic base to the solution and stir the suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 3: Trifluoroethylation
-
Slowly add the 2,2,2-trifluoroethyl triflate or iodide to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2,2-trifluoroethyl)azetidine derivative.
Causality behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: Prevent quenching of the base and reaction with the electrophilic trifluoroethylating agent.
-
Non-nucleophilic base: To deprotonate the azetidine nitrogen without competing in the nucleophilic substitution reaction.
-
Polar aprotic solvent: To dissolve the reactants and facilitate the SN2 reaction.
-
Slow addition at low temperature: To control the exothermicity of the reaction.
The Trifluoroethyl Azetidine Scaffold as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[16][17] The trifluoroethyl azetidine scaffold can be considered as a bioisostere for several commonly used motifs.
Amide Bond Bioisostere
The trifluoroethylamine moiety has been explored as a bioisosteric replacement for the amide bond.[18][19] The electron-withdrawing trifluoroethyl group mimics the carbonyl group of an amide, and the N-H can still participate in hydrogen bonding. By incorporating this into a rigid azetidine ring, a novel, conformationally constrained amide isostere is created. This can be particularly useful for improving metabolic stability against proteolysis.
Bioisostere for Other Saturated Heterocycles
In some contexts, a trifluoroethyl azetidine could serve as a bioisostere for larger, more lipophilic, or more basic saturated heterocycles like substituted piperidines or pyrrolidines. The smaller ring size and reduced basicity of the trifluoroethyl azetidine can offer advantages in terms of physicochemical properties and off-target activity.
Case Studies and Applications
While specific examples of marketed drugs containing a trifluoroethyl azetidine scaffold are not yet prevalent, its application in preclinical drug discovery is an active area of research. For instance, in the development of CNS-active agents, the ability to fine-tune basicity and lipophilicity is critical. The trifluoroethyl azetidine motif is being explored in programs targeting neurological disorders where blood-brain barrier penetration is a key challenge.[11][20]
One hypothetical application could be in the optimization of a kinase inhibitor. If a lead compound with a basic piperidine moiety shows poor selectivity or CNS penetration, replacing it with an N-trifluoroethyl azetidine could address these issues by reducing the pKa and modulating the overall physicochemical profile.
Future Perspectives
The trifluoroethyl azetidine scaffold represents a relatively underexplored area of chemical space with significant potential in drug discovery. As synthetic methodologies for the preparation of these compounds become more robust and accessible, we anticipate their increased application in a variety of therapeutic areas.[16] Future research will likely focus on:
-
Development of novel and efficient synthetic routes: This will be crucial for generating a diverse range of trifluoroethyl azetidine building blocks for library synthesis.
-
Further elucidation of ADME properties: A deeper understanding of the metabolic fate and potential toxicological liabilities of this scaffold is needed.
-
Application in targeted protein degradation (PROTACs): The rigid nature of the azetidine ring could make it an attractive linker component in PROTAC design.
Conclusion
The trifluoroethyl azetidine scaffold is a valuable addition to the medicinal chemist's toolkit. By combining the desirable properties of the conformationally constrained azetidine ring with the unique electronic and metabolic attributes of the trifluoroethyl group, this scaffold offers a powerful strategy for addressing key challenges in drug design, including the optimization of basicity, lipophilicity, and metabolic stability. As our understanding of the synthesis and properties of these molecules continues to grow, the trifluoroethyl azetidine scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.
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The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile bioisostere have led to its incorporation in several marketed drugs. The strategic introduction of fluorine to the azetidine core further enhances its utility, offering chemists a powerful tool to modulate physicochemical and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of fluorinated azetidines in drug discovery, from fundamental principles and synthetic strategies to their impact on drug metabolism and pharmacokinetics (DMPK). We will explore the causal relationships behind the selection of this motif and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
The Rise of the Azetidine Scaffold: A Three-Dimensional Solution
Historically, medicinal chemists have often favored five- and six-membered rings like pyrrolidines and piperidines. However, the increasing need to escape "flatland" and explore novel chemical space with improved drug-like properties has brought the strained four-membered azetidine ring to the forefront.[1] Compared to their larger ring counterparts, azetidines offer enhanced aqueous solubility and structural rigidity.[1] They can act as bioisosteres for larger, more lipophilic aromatic rings or more flexible acyclic linkers, often leading to improved pharmacokinetic profiles and reduced off-target effects.[1][2]
The inherent ring strain of azetidines, while posing synthetic challenges, also contributes to their unique reactivity and conformational preferences, which can be exploited for targeted drug design.[3]
The Fluorine Factor: Fine-Tuning Molecular Properties
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over a quarter of all small-molecule drugs containing at least one fluorine atom.[4][5] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's characteristics.[5][6]
When applied to the azetidine scaffold, fluorination offers several key advantages:
-
Modulation of Basicity (pKa): The basicity of the azetidine nitrogen is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects like hERG inhibition.[7] The strong electron-withdrawing effect of a vicinal fluorine atom significantly lowers the pKa of the azetidine nitrogen.[8][9] This reduction in basicity can be crucial for mitigating toxicity and improving oral bioavailability.[7] The number of fluorine atoms and their distance from the nitrogen atom are the primary determinants of the extent of this pKa modulation.[8]
-
Lipophilicity and Conformational Control: The impact of fluorination on lipophilicity (logP/logD) is highly context-dependent.[4][10] While fluorination can increase the hydrophobic surface area, it can also alter the molecule's conformation and hydrogen-bonding capabilities, sometimes leading to a decrease in lipophilicity.[4][11] The strategic placement of fluorine can influence the puckering of the azetidine ring through electrostatic interactions and hyperconjugation, allowing for precise conformational control to optimize binding to a biological target.[11]
-
Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[13][14] By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to oxidative metabolism, the metabolic half-life of a drug candidate can be significantly extended, leading to improved bioavailability and potentially a lower required dose.[12][13]
Data Presentation: Impact of Fluorination on Azetidine Properties
| Property | Non-Fluorinated Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine | Rationale & Causality |
| pKa | ~11.2 | ~8.7 | ~6.5 | The strong inductive effect of the electronegative fluorine atom(s) withdraws electron density from the nitrogen, reducing its ability to accept a proton.[8][9] |
| logP | -0.4 | -0.1 | 0.2 | The effect on lipophilicity is complex. While fluorine is lipophilic, the overall change depends on the interplay of surface area, dipole moment, and conformational changes.[10] |
| Metabolic Stability (t½) | Lower | Higher | Significantly Higher | The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic oxidation by CYP450 enzymes, thus "blocking" a potential site of metabolism.[13] |
Synthetic Strategies for Accessing Fluorinated Azetidines
The synthesis of strained four-membered rings like azetidines presents unique challenges. However, a number of effective synthetic routes have been developed, with intramolecular cyclization being a common and powerful strategy.[15][16]
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine
This protocol outlines a common route to a key building block, N-Boc-3-fluoroazetidine, which can then be further functionalized.
Step 1: Protection of 3-hydroxyazetidine
-
To a solution of 3-hydroxyazetidine hydrochloride in a suitable solvent (e.g., a mixture of ethyl acetate and water), add a base such as sodium bicarbonate.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.
Step 2: Fluorination
-
Dissolve N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to afford N-Boc-3-fluoroazetidine.[17]
Diagram: Synthetic Workflow for N-Boc-3-fluoroazetidine
Caption: A typical two-step synthesis of a key fluorinated azetidine building block.
Assessing the Impact: In Vitro Metabolic Stability Assays
To quantify the benefits of incorporating fluorinated azetidines, in vitro metabolic stability assays are indispensable. The liver microsomal stability assay is a standard method used in early drug discovery to assess a compound's susceptibility to metabolism.[13]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[13]
Materials:
-
Test compound and non-fluorinated analog (as a comparator).
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein]) * (ml/mg protein).
Diagram: Workflow for Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.[13]
Case Studies and Future Perspectives
The utility of the azetidine motif is evident in approved drugs such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[2] While these specific examples may not be fluorinated, they highlight the acceptance and value of the azetidine core in drug design. The incorporation of fluorine into this scaffold, as seen in numerous clinical candidates, represents a logical and powerful next step in optimizing drug properties.[10] For example, fluorinated azetidines have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[18]
The continued development of novel synthetic methodologies, including late-stage fluorination and the use of versatile building blocks like azetidine sulfonyl fluorides, will further expand the accessibility and application of fluorinated azetidines.[19][20] As our understanding of the intricate interplay between fluorine substitution and molecular properties grows, we can expect to see an increasing number of successful drug candidates featuring this remarkable structural motif.
Conclusion
Fluorinated azetidines represent a confluence of two powerful strategies in modern medicinal chemistry: the use of strained, three-dimensional scaffolds and the strategic application of fluorine to fine-tune drug-like properties. By understanding the fundamental principles governing their synthesis and their effects on basicity, lipophilicity, and metabolic stability, drug discovery teams can leverage this versatile motif to design safer, more effective medicines. The in-depth technical knowledge and practical protocols provided in this guide aim to empower researchers to confidently incorporate fluorinated azetidines into their drug discovery programs, ultimately accelerating the development of novel therapeutics.
References
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.NIH.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.Europe PMC.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.Journal of the American Chemical Society.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.NIH.
- Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
- Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions.
- The synthetic method of 3 fluoro azetidine derivatives.
- The ring pucker in azetidine derivatives can be influenced by...
- 3-Fluoroazetidine-3-carboxylic Acid.Benchchem.
- Fluorine in drug discovery: Role, design and case studies.Academian.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors.Europe PMC.
- Assessing the metabolic stability of fluorinated vs non-fluorin
- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
- Examples of azetidine‐based bioisosters.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.PubMed.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units.PubMed.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.RSC Publishing.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.NIH.
- The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
- Azetidine synthesis.Organic Chemistry Portal.
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
- 3-Fluoroazetidine hydrochloride.Fluorochem.
- 3-Fluoroazetidine hydrochloride.Sigma-Aldrich.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step sequence commencing with the readily available N-Boc-azetidin-3-one. The protocol first details a Horner-Wadsworth-Emmons olefination to introduce the trifluoroethylidene moiety, followed by a catalytic hydrogenation for the reduction of the exocyclic double bond, and concludes with the deprotection of the N-Boc group and concurrent formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization of the synthesized compounds.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery. Their inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. The incorporation of fluorine atoms, particularly the trifluoromethyl group, into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of azetidine derivatives bearing fluoroalkyl substituents is of significant interest to the pharmaceutical industry.
This application note provides a robust and reproducible protocol for the synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, a versatile intermediate for the development of novel therapeutics.
Overall Synthetic Scheme
The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is accomplished via a three-step sequence as illustrated below.
Caption: Overall synthetic workflow for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Part 1: Synthesis of N-Boc-3-(2,2,2-trifluoroethylidene)azetidine
This step involves the olefination of N-Boc-azetidin-3-one using a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful tool for the formation of carbon-carbon double bonds and is particularly effective for the synthesis of E-alkenes[1][2][3]. In this case, we utilize a phosphonate reagent bearing a trifluoroethyl group, which is deprotonated to form a nucleophilic carbanion that reacts with the ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-azetidin-3-one | ≥95% | Commercially Available |
| Diethyl (2,2,2-trifluoroethyl)phosphonate | ≥97% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Reagent Grade | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Brine (Saturated aqueous NaCl) | ACS Reagent Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available |
Experimental Protocol
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.0 g, 25.0 mmol, 1.2 eq, 60% dispersion in mineral oil).
-
Washing: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Suspension: Add anhydrous THF (50 mL) to the washed sodium hydride.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. To this, add a solution of diethyl (2,2,2-trifluoroethyl)phosphonate (5.8 g, 25.0 mmol, 1.2 eq) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Ylide Formation: Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.
-
Ketone Addition: Add a solution of N-Boc-azetidin-3-one (3.5 g, 20.8 mmol, 1.0 eq) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(2,2,2-trifluoroethylidene)azetidine as a colorless oil.
Part 2: Synthesis of N-Boc-3-(2,2,2-trifluoroethyl)azetidine
The exocyclic double bond of the trifluoroethylidene azetidine is reduced via catalytic hydrogenation to yield the desired saturated product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-3-(2,2,2-trifluoroethylidene)azetidine | As synthesized in Part 1 | - |
| Palladium on carbon (Pd/C), 10% | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Hydrogen gas (H₂) | High Purity | Commercially Available |
| Celite® | - | Commercially Available |
Experimental Protocol
-
Reaction Setup: To a hydrogenation vessel, add a solution of N-Boc-3-(2,2,2-trifluoroethylidene)azetidine (from Part 1) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (2 x 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield N-Boc-3-(2,2,2-trifluoroethyl)azetidine as a colorless oil, which can be used in the next step without further purification.
Part 3: Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
The final step involves the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt using hydrochloric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-3-(2,2,2-trifluoroethyl)azetidine | As synthesized in Part 2 | - |
| Hydrochloric acid, 4M in 1,4-dioxane | Reagent Grade | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
Experimental Protocol
-
Dissolution: Dissolve N-Boc-3-(2,2,2-trifluoroethyl)azetidine (from Part 2) in a minimal amount of anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C and add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Trituration: Add anhydrous diethyl ether (20 mL) to the residue and stir vigorously. The product should precipitate as a white solid.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR | Expected ¹³C NMR |
| N-Boc-3-(2,2,2-trifluoroethyl)azetidine | C₁₀H₁₆F₃NO₂ | 255.24 | Signals for Boc group, azetidine ring protons, and trifluoroethyl protons. | Signals for Boc carbonyl, quaternary carbon, azetidine carbons, and trifluoroethyl carbons. |
| 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride | C₅H₉ClF₃N | 175.58 | Shifted signals for azetidine ring protons and trifluoroethyl protons. | Shifted signals for azetidine carbons and trifluoroethyl carbons. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in HWE reaction | Incomplete ylide formation; Inactive NaH. | Ensure anhydrous conditions. Use fresh, high-quality NaH. Increase reaction time or temperature slightly. |
| Incomplete hydrogenation | Catalyst poisoning; Insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase catalyst loading or hydrogen pressure. |
| Incomplete Boc deprotection | Insufficient acid; Short reaction time. | Add more equivalents of HCl solution. Increase the reaction time and monitor by LC-MS. |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Diethyl (2,2,2-trifluoroethyl)phosphonate and N-Boc-azetidin-3-one should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic hydrogenation should be performed in a designated area with appropriate safety measures for handling hydrogen gas under pressure.
-
Hydrochloric acid is corrosive and should be handled with care in a well-ventilated fume hood.
References
- Boutagy, J., & Thomas, R. (1974). Olefin Synthesis with Organic Phosphonate Carbanions. Chemical Reviews, 74(1), 87-99.
- Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253.
- Stec, W. J. (1983). Wadsworth-Emmons Reaction Revisited. Accounts of Chemical Research, 16(11), 411-417.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen der Phosphinoxyde. Chemische Berichte, 92(10), 2499-2505.
- Emmons, W. D., & Wadsworth, W. S. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1733.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Kelly, S. E. (1991). Alkene Synthesis. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon Press.
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Applications of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride in organic synthesis
An In-Depth Guide to the Synthetic Applications of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly sought-after building blocks in contemporary drug discovery.[1][2][3][4] Their inherent ring strain lends them unique reactivity, while their three-dimensional structure provides a level of conformational rigidity that is highly desirable for optimizing ligand-receptor interactions.[4][5] The incorporation of an azetidine ring can significantly improve the physicochemical properties of a parent molecule, enhancing metabolic stability, aqueous solubility, and cell permeability.[1]
This guide focuses on a particularly valuable derivative: 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride . The strategic placement of a trifluoroethyl group at the 3-position of the azetidine core introduces a powerful modulating element. The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[6] Its strong electron-withdrawing nature can lower the pKa of the azetidine nitrogen, while its lipophilicity can enhance membrane permeability and binding affinity. Furthermore, the C-F bond's high strength often imparts exceptional metabolic stability, protecting adjacent sites from enzymatic degradation.[6]
As a hydrochloride salt, the compound is a stable, crystalline solid that is easy to handle and store. In synthetic applications, the free secondary amine is typically liberated in situ by the addition of a suitable base, rendering it a versatile nucleophile for a wide array of chemical transformations. This document serves as a detailed resource for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this unique building block in organic synthesis.
Core Synthetic Applications and Protocols
The utility of 3-(2,2,2-Trifluoroethyl)azetidine stems from the nucleophilicity of its secondary amine, which can be readily functionalized through several key reaction classes.
N-Alkylation and N-Arylation: Forging Key C-N Bonds
Direct functionalization of the azetidine nitrogen via alkylation or arylation is one of the most fundamental and widely used applications. This approach allows for the direct attachment of the trifluoroethyl-azetidine moiety to a variety of molecular scaffolds.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the free azetidine nitrogen on an electrophilic carbon center. For N-alkylation, this typically involves an SN2 reaction with an alkyl halide or sulfonate. For N-arylation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice, allowing for the formation of C(aryl)-N bonds under relatively mild conditions.[7] The choice of base is critical; it must be strong enough to deprotonate the hydrochloride salt and neutralize the acid generated during the reaction but should not interfere with the electrophile or catalyst system.
dot
Caption: Workflow for N-Alkylation/Arylation.
Protocol 1: General Procedure for N-Alkylation
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.0 eq).
-
Solvent and Base: Add a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes to ensure neutralization. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq).
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Table 1: Representative N-Alkylation Reactions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 85-95 |
| 2 | Ethyl iodide | DIPEA | DMF | 70 | 80-90 |
| 3 | 4-Nitrobenzyl chloride | K₂CO₃ | ACN | 80 | 88-96 |
| 4 | 2-(Bromomethyl)naphthalene | Cs₂CO₃ | DMF | 60 | 90-97 |
Reductive Amination: Versatile Amine Synthesis
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds, particularly for synthesizing secondary and tertiary amines from aldehydes or ketones.[8] It is often the preferred method over direct alkylation with secondary halides as it completely avoids the issue of overalkylation and often proceeds under milder conditions.[9]
Mechanistic Rationale: The process occurs in a one-pot sequence. First, the azetidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an intermediate iminium ion. A mild and selective reducing agent, present in the same pot, then reduces this iminium ion to the final amine product.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium intermediate.[9][10]
dot
Caption: One-Pot Reductive Amination Workflow.
Protocol 2: Reductive Amination with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.05 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M).
-
Imine Formation: Add a weak acid catalyst, such as acetic acid (AcOH, 1.2 eq), to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-substituted azetidine.
Table 2: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | AcOH | 90-98 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCM | None | 85-95 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | AcOH | 80-92 |
| 4 | Isovaleraldehyde | NaBH₃CN | MeOH | pH 6-7 | 75-88 |
N-Acylation: Synthesis of Amides and Carbamates
N-acylation provides access to a wide range of functional groups, including amides, carbamates, ureas, and sulfonamides. These moieties are ubiquitous in medicinal chemistry, often serving as critical hydrogen bond donors/acceptors or as stable linkers within a larger molecule.
Mechanistic Rationale: The reaction involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride, chloroformate) or on a sulfonyl chloride. A tertiary amine base, such as triethylamine (Et₃N) or DIPEA, is typically added to act as an acid scavenger, neutralizing the HCl or other acidic byproduct generated during the reaction.[7]
Protocol 3: N-Acylation with an Acid Chloride
-
Reaction Setup: Dissolve 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask at 0 °C (ice bath).
-
Base Addition: Add triethylamine (Et₃N, 2.5 eq) dropwise and stir the mixture for 10 minutes.
-
Acylating Agent: Add the desired acid chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization if necessary.
Table 3: Representative N-Acylation Reactions
| Entry | Electrophile | Base | Solvent | Temp | Typical Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzoyl chloride | Et₃N | DCM | 0 °C to RT | >95 |
| 2 | Acetyl chloride | Et₃N | DCM | 0 °C to RT | >95 |
| 3 | Benzyl chloroformate | DIPEA | DCM | 0 °C to RT | 90-98 |
| 4 | Phenyl isocyanate | None | THF | RT | >95 |
Strategic Value in Drug Discovery
The 3-(2,2,2-trifluoroethyl)azetidine moiety is more than just a synthetic handle; it is a sophisticated structural motif that can impart significant advantages to a drug candidate.
-
Metabolic Stability: The robust C-F bonds of the trifluoroethyl group block potential sites of oxidative metabolism, which can prolong the half-life of a drug.
-
pKa Modulation: The electron-withdrawing nature of the CF₃ group lowers the basicity of the azetidine nitrogen. This fine-tuning of pKa can be crucial for optimizing solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the attached substituent, which can lead to a more favorable entropy of binding to the target protein.[1]
-
Improved Lipophilicity: The trifluoroethyl group increases local lipophilicity, which can enhance binding to hydrophobic pockets in a protein active site and improve membrane transport.
dot
Caption: Key Physicochemical Benefits.
By serving as a versatile and functionally rich building block, 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride provides medicinal chemists with a powerful tool to navigate the complexities of modern drug design, enabling the synthesis of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
References
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Organic Syntheses. (n.d.). Azetidine. Org. Synth. 1970, 50, 5. Retrieved from [Link]
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Sharpe, R. J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(45), 19047–19057. Available at: [Link]
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Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 24-38. Retrieved from [Link]
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Al-Amin, M., et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(31), 8143-8148. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2877. Retrieved from [Link]
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Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines.... Retrieved from [Link]
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Arkivoc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]
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ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1033-1041. Retrieved from [Link]
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Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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PubChem. (n.d.). 3-(2,2,2-trifluoroethyl)azetidine. Retrieved from [Link]
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ResearchGate. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6045-6101. Retrieved from [Link]
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Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]
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PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(3), 1045. Retrieved from [Link]
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PubMed Central. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(21), 6485. Retrieved from [Link]
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ETDEWEB. (1995). The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6). Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(2,2,2-Trifluoroethyl)azetidine HCl in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Saturated heterocycles, rich in sp³-hybridized carbons, have emerged as critical components for enhancing the three-dimensional character of drug candidates, often leading to improved metabolic stability, solubility, and target engagement.[1] Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, offers a unique blend of properties.[2] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in controlled ring-opening reactions, providing a pathway to diverse molecular architectures.[2][3]
The building block 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride combines the advantages of the azetidine core with the strategic incorporation of a trifluoroethyl moiety. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate the basicity (pKa) of the proximal azetidine nitrogen. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for effectively utilizing this versatile building block in synthetic chemistry programs.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for ensuring laboratory safety. 3-(2,2,2-Trifluoroethyl)azetidine HCl is classified as a skin, eye, and respiratory irritant.[4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][6] Work should be conducted in a well-ventilated chemical fume hood.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[6]
-
Spill & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable disposal container.[4] Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Workflow: From Salt to Diversified Product
The primary utility of 3-(2,2,2-Trifluoroethyl)azetidine HCl lies in the reactivity of its nitrogen atom. Since the commercially available form is the hydrochloride salt, the initial step in most synthetic sequences is the liberation of the free base. This free secondary amine is then available for a variety of crucial bond-forming reactions.
Caption: General synthetic workflow for utilizing the building block.
Protocol I: Liberation of the Free Azetidine Base
Rationale: The hydrochloride salt is stable and easy to handle. However, the protonated nitrogen is not nucleophilic. To perform N-functionalization reactions, the free secondary amine must be generated. This is typically achieved by treatment with a suitable base followed by extraction into an organic solvent. Anhydrous conditions are often preferred for the final product if it is to be used in moisture-sensitive reactions.
Materials:
-
3-(2,2,2-Trifluoroethyl)azetidine HCl
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium chloride (brine)
-
Separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Protocol:
-
Dissolve 3-(2,2,2-Trifluoroethyl)azetidine HCl (1.0 eq) in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add 2M aqueous NaOH or saturated K₂CO₃ solution while swirling until the aqueous layer is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base. It is advisable to use it immediately or store it under an inert atmosphere (N₂ or Ar) at low temperature.
Self-Validation: The success of the extraction can be confirmed by the absence of the product in the aqueous layer via TLC or LC-MS analysis. The resulting free base can be characterized by ¹H NMR (disappearance of the broad N-H⁺ peak) and mass spectrometry.
Protocol II: N-Functionalization Reactions
N-functionalization is the most common application, allowing for the direct attachment of various substituents to explore structure-activity relationships (SAR).
Caption: Key N-functionalization strategies for the azetidine core.
A. N-Alkylation via Reductive Amination
Rationale: This is a robust and widely used method for forming C-N bonds. The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the azetidine with an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not readily reduce the starting carbonyl compound.[8]
Step-by-Step Protocol:
-
To a stirred solution of 3-(2,2,2-Trifluoroethyl)azetidine (1.0 eq, free base) and a selected aldehyde or ketone (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq, optional, to catalyze iminium formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
B. N-Acylation
Rationale: The formation of an amide bond via N-acylation is a fundamental transformation in drug synthesis. The azetidine nitrogen is a strong nucleophile that readily reacts with activated carboxylic acid derivatives like acyl chlorides or anhydrides. A non-nucleophilic base is typically added to scavenge the HCl or carboxylic acid byproduct generated during the reaction.[9]
Step-by-Step Protocol:
-
Dissolve 3-(2,2,2-Trifluoroethyl)azetidine (1.0 eq, free base) in DCM or THF in a flask equipped with a magnetic stirrer and an inert atmosphere (N₂).
-
Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Data Presentation: Comparison of N-Functionalization Methods
The following table summarizes typical conditions for the N-functionalization of azetidine scaffolds, providing a starting point for optimization with the 3-(2,2,2-trifluoroethyl) substrate.
| Functionalization Method | Key Reagents / Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Mildly acidic or neutral | DCM, DCE | 20-25 | 4-24 | 65-90 |
| N-Acylation | Acyl Chloride/Anhydride | Et₃N, DIPEA | DCM, THF | 0-25 | 1-6 | 80-98 |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd₂(dba)₃, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 12-24 | 70-95 |
Yields are representative for general azetidine functionalizations and may vary depending on the specific substrates used.[8]
Protocol III: Strain-Release Nucleophilic Ring-Opening
Rationale: The inherent ring strain of the azetidine core can be harnessed for synthetic advantage.[1][10] The ring is generally stable but can be "activated" towards nucleophilic attack, leading to a ring-opening reaction that generates functionalized γ-amino compounds. Activation typically involves converting the nitrogen into a better leaving group, for example, by protonation with a Brønsted acid or quaternization with an electrophile, which forms a highly reactive azetidinium ion.[10][11]
Step-by-Step Protocol (General):
-
Activate the azetidine nitrogen. This can be achieved by:
-
Brønsted Acid: Dissolving the N-functionalized azetidine in a solvent like THF or acetonitrile and adding a strong acid (e.g., HCl, HBF₄).
-
Lewis Acid: Treating the azetidine with a Lewis acid such as BF₃·OEt₂.[3]
-
N-Quaternization: Reacting the free base with an alkyl halide (e.g., methyl iodide) to form a quaternary azetidinium salt.[11]
-
-
To the activated azetidinium species, add a suitable nucleophile (e.g., LiCl, NaBr, NaN₃, or organometallic reagents).
-
Heat the reaction mixture as required (e.g., 60-100 °C) to facilitate the ring-opening. The reaction is typically slower than for the analogous aziridinium ions.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the acyclic product.
-
Upon completion, perform an appropriate aqueous workup to quench the reaction and remove salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting γ-substituted amine by flash column chromatography.
Self-Validation: Successful ring-opening can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the disappearance of the characteristic strained ring signals and the appearance of signals corresponding to a linear propyl chain. Mass spectrometry will confirm the addition of the nucleophile to the molecular formula.
References
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- 11. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 3-(2,2,2-Trifluoroethyl)azetidine into Peptide Analogues
Abstract
The incorporation of non-canonical amino acids into peptides is a paramount strategy in modern drug discovery, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the integration of 3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid, a novel fluorinated proline analogue, into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). The unique structural and electronic properties of this building block, stemming from the strained azetidine ring and the electron-withdrawing trifluoroethyl group, offer compelling advantages for enhancing peptide stability, modulating conformation, and improving pharmacokinetic properties. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced building block in their peptide-based therapeutic programs.
Introduction: The Rationale for Fluorinated Azetidine-Containing Peptides
The azetidine ring, a four-membered nitrogenous heterocycle, serves as a conformationally constrained proline surrogate.[1][2] Its incorporation into peptides can induce specific secondary structures and enhance resistance to proteolytic degradation.[3] The addition of a trifluoroethyl group at the 3-position introduces a potent bioisosteric element. Fluorination is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable fluorine-protein interactions.[4] The trifluoroethyl moiety, in particular, can influence peptide conformation and lipophilicity, potentially improving cell permeability and overall drug-like properties.
The strategic incorporation of 3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid into peptide analogues is therefore a promising avenue for:
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong, rendering the moiety resistant to enzymatic degradation.
-
Modulating Conformation: The rigid azetidine ring, combined with the steric and electronic influence of the trifluoroethyl group, can enforce specific turn structures.[3]
-
Improving Pharmacokinetic Properties: The lipophilicity imparted by the trifluoroethyl group can be optimized to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Fine-tuning Biological Activity: Subtle conformational changes and altered electronic properties can lead to improved target binding and selectivity.
This document will guide the user through the synthesis of the requisite Fmoc-protected building block and its efficient incorporation into peptide chains via optimized solid-phase methodologies.
Synthesis of Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic Acid
The successful incorporation of 3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid into peptides via Fmoc-SPPS necessitates its prior conversion to the N-Fmoc protected form. The following is a generalized synthetic scheme, with the understanding that specific reaction conditions may require optimization.
Caption: Synthetic scheme for Fmoc-protected building block.
Experimental Protocol: Synthesis of Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic Acid
-
Trifluoroethylation of the Azetidine Precursor:
-
Start with a suitable N-protected azetidine-2-carboxylate ester.
-
In an inert atmosphere, deprotonate the 3-position of the azetidine ring using a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature (-78 °C).
-
Add 2,2,2-trifluoroethyl iodide or a similar electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the trifluoroethylated azetidine ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 3-4 with dilute HCl.
-
Extract the carboxylic acid product into an organic solvent, dry, and concentrate under reduced pressure.
-
-
Fmoc Protection:
-
Dissolve the resulting 3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the Fmoc-protected product.
-
Purify by column chromatography to yield the final building block.
-
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid into a growing peptide chain presents challenges due to its steric bulk. The following protocols are designed to address these challenges and ensure efficient coupling.
Caption: General workflow for SPPS incorporation.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid
-
Coupling Reagents: HATU, HBTU, or PyBOP
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Optimized Coupling Protocol for Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic Acid
Due to the steric hindrance of the azetidine building block, a standard coupling protocol may result in incomplete acylation. A more robust protocol is required.
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the deprotection solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve Fmoc-3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, gentle heating (35-40 °C) or the use of microwave-assisted peptide synthesis (MASPPS) can be beneficial.
-
Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling is recommended.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Solvent | Time (h) | Temperature (°C) | Notes |
| HATU | 3-5 / 3-5 / 6-10 | DMF | 2-4 | 25-40 | Highly recommended for sterically hindered amino acids. |
| HBTU | 3-5 / 3-5 / 6-10 | DMF | 3-5 | 25-40 | A reliable alternative to HATU. |
| PyBOP | 3-5 / 3-5 / 6-10 | DMF/DCM | 3-5 | 25 | Good for minimizing racemization, but may be less efficient for this building block. |
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The strained azetidine ring is generally stable to standard TFA cleavage conditions.[3]
Caption: Workflow for peptide cleavage and deprotection.
Protocol: Standard TFA Cleavage
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
-
Washing and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Characterization of Peptides Containing 3-(2,2,2-Trifluoroethyl)azetidine
The successful synthesis and purity of the final peptide should be confirmed by analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify it to the desired level. The increased lipophilicity from the trifluoroethyl group may necessitate adjustments to the gradient elution profile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization. 1D proton and 19F NMR, as well as 2D experiments (e.g., COSY, TOCSY, NOESY), can provide insights into the peptide's conformation and the local environment of the azetidine ring. The presence of the CF3 group provides a unique NMR handle for conformational studies.[5]
Conclusion and Future Perspectives
The incorporation of 3-(2,2,2-Trifluoroethyl)azetidine-2-carboxylic acid represents a sophisticated strategy for the design of novel peptide-based therapeutics. The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of these modified peptides. While the steric hindrance of this building block requires optimized coupling conditions, the potential benefits in terms of enhanced stability, conformational control, and improved pharmacokinetic properties make it a valuable tool for medicinal chemists. Future work will focus on exploring the conformational impact of this residue in various peptide sequences and its application in the development of next-generation peptide drugs.
References
- This document is a synthesis of information from multiple sources and general knowledge in the field of peptide chemistry. Specific protocols are based on established best practices for solid-phase peptide synthesis of sterically hindered and non-canonical amino acids.
-
Song, L., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
Inagaki, K., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1037-1046. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]
-
Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-152. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
Sources
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
N-functionalization reactions of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
An Application Guide to the N-Functionalization of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the N-functionalization of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride. Azetidine scaffolds are increasingly vital in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and pKa modulation.[1][2] The introduction of a trifluoroethyl group further enhances lipophilicity and metabolic resistance, making this building block particularly attractive for drug design.[3] This document details four primary classes of N-functionalization reactions: N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig N-arylation. Each section offers a foundational understanding of the reaction, step-by-step experimental protocols, mechanistic insights, and critical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of Fluorinated Azetidines
Saturated nitrogen-containing heterocycles are cornerstone motifs in pharmaceutical development.[1] Among these, the azetidine ring, a four-membered heterocycle, has emerged as a privileged structure. Its inherent ring strain and non-planar geometry provide a rigid scaffold that can reduce conformational flexibility and improve binding affinity to biological targets.[2][4] Compared to more common pyrrolidine and piperidine rings, azetidines often serve as unique bioisosteres that can enhance novelty and circumvent existing patent landscapes.[5]
The incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[3] The trifluoromethyl group is highly electronegative and lipophilic, which can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and alter receptor binding interactions.[3][6] The compound 3-(2,2,2-trifluoroethyl)azetidine combines these two valuable motifs, offering a versatile building block for creating novel chemical entities with desirable drug-like properties.[7][8]
This guide focuses on the derivatization of the azetidine nitrogen, which serves as a key vector for molecular growth and property modulation.
Handling the Starting Material: Liberation of the Free Amine
The starting material, 3-(2,2,2-trifluoroethyl)azetidine hydrochloride[9][10], is an ammonium salt and is generally unreactive in N-functionalization reactions. The first and most critical step is the neutralization of the hydrochloride salt to generate the free, nucleophilic secondary amine. This is typically achieved by treatment with a suitable base.
Protocol 2.1: In Situ Neutralization
This is the most common approach, where the hydrochloride salt is neutralized directly within the reaction vessel prior to the addition of other reagents.
-
Procedure:
-
To a solution of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, THF, CH₂Cl₂), add a suitable organic base such as triethylamine (TEA, 1.1-1.5 eq) or N,N-diisopropylethylamine (DIEA, 1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
The resulting mixture, containing the free azetidine and the triethylammonium or diisopropylethylammonium chloride salt, can typically be used directly in the subsequent reaction.
-
-
Causality and Choice of Base:
-
TEA and DIEA: These are non-nucleophilic bases that effectively scavenge the proton without competing in the desired N-functionalization reaction.
-
Inorganic Bases: For some reactions, an inorganic base like K₂CO₃ or Cs₂CO₃ may be used, particularly if the reaction is run at elevated temperatures. However, their solubility can be limited in organic solvents.
-
Core N-Functionalization Protocols
The following sections provide detailed protocols for the most common and robust methods to functionalize the azetidine nitrogen.
N-Alkylation: Direct C-N Bond Formation
N-alkylation via nucleophilic substitution is a straightforward method for introducing alkyl groups onto the azetidine nitrogen. The reaction involves the free amine acting as a nucleophile, displacing a leaving group from an alkyl electrophile.
Protocol 3.1.1: N-Alkylation with Alkyl Halides
-
Setup: To a stirred solution of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.0 eq, e.g., 175 mg, 1.0 mmol) in anhydrous acetonitrile or DMF (5 mL), add DIEA (1.5 eq, e.g., 0.26 mL, 1.5 mmol). Stir for 15 minutes at room temperature.
-
Reaction: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq).
-
Heating: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for N-Alkylation
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | DIEA | ACN | 60 | 4 | 85-95 |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 80-90 |
| Ethyl Bromoacetate | TEA | THF | 25 | 6 | 75-85 |
Troubleshooting:
-
Low Conversion: Increase temperature or reaction time. Ensure the alkyl halide is reactive; iodides are more reactive than bromides, which are more reactive than chlorides.
-
Di-alkylation (Quaternization): This is generally not an issue with secondary amines unless a large excess of a highly reactive alkylating agent is used. If observed, reduce the stoichiometry of the alkyl halide to 1.0 eq.
N-Acylation: Formation of Amides
N-acylation is the reaction of the azetidine with an acylating agent (e.g., acyl chloride, anhydride) to form a stable amide bond. This is a fundamental transformation in medicinal chemistry.[11]
Protocol 3.2.1: N-Acylation with Acyl Chlorides
-
Setup: Dissolve 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.0 eq, e.g., 175 mg, 1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL) and cool to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (2.2 eq, e.g., 0.31 mL, 2.2 mmol).
-
Acylation: Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Causality and Considerations:
-
Stoichiometry of Base: An extra equivalent of base is required to neutralize the HCl generated from the acyl chloride.
-
Temperature Control: The reaction is often exothermic; initial cooling to 0 °C is recommended to control the reaction rate and prevent side reactions.
-
Alternative Acylating Agents: Acetic anhydride can be used under similar conditions, often requiring slightly longer reaction times or gentle heating.[11] Amide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the azetidine with carboxylic acids.
Reductive Amination: Derivatization with Carbonyls
Reductive amination is a powerful, two-step, one-pot process that forms a C-N bond between the azetidine and a ketone or aldehyde.[12] The reaction first forms an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[13][14]
Protocol 3.3.1: Reductive Amination with an Aldehyde
-
Setup: To a solution of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.0 eq) and an aldehyde (e.g., benzaldehyde) (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (MeOH), add TEA (1.1 eq). Stir for 20 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with CH₂Cl₂ or ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
Causality and Choice of Reducing Agent:
-
NaBH(OAc)₃: This is the reagent of choice for many reductive aminations.[15] It is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, minimizing the formation of alcohol side products.
-
NaBH₃CN: Sodium cyanoborohydride is also effective but is toxic and requires careful pH control.[15]
-
Solvent: DCE is a common choice. For acid-sensitive substrates, adding a small amount of acetic acid can catalyze iminium ion formation.
Diagram 1: General N-Functionalization Workflow A visual representation of the key reaction pathways starting from the hydrochloride salt.
Caption: Workflow for N-functionalization of the azetidine.
Buchwald-Hartwig N-Arylation: Accessing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide (or triflate).[16][17] This reaction is exceptionally valuable for synthesizing N-aryl azetidines, which are common motifs in pharmaceuticals.[18]
Protocol 3.4.1: Pd-Catalyzed N-Arylation
-
Setup: In an oven-dried vial under an inert atmosphere (N₂ or Ar), combine the aryl bromide or iodide (1.0 eq), a palladium precatalyst (e.g., G4-XPhos Pd G4, 1-5 mol%), and a suitable phosphine ligand if not using a precatalyst.
-
Reagent Addition: Add 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (1.2-1.5 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) (2.0-3.0 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and heat the reaction to 80-110 °C. Monitor progress by LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 100 |
| 2-Chloropyridine | G3-XPhos (3) | (internal) | K₃PO₄ | Dioxane | 110 |
| 4-Iodoanisole | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 90 |
Causality and Key Considerations:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, making an inert atmosphere essential for success.
-
Choice of Catalyst/Ligand: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally effective for coupling secondary amines.[16] Precatalysts are often preferred for their air stability and ease of use.[19]
-
Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[17]
Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: Key steps of the Buchwald-Hartwig catalytic cycle.
Conclusion and Outlook
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a high-value building block for modern drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, reductive amination, and N-arylation provide a robust and versatile toolkit for its elaboration. By understanding the principles behind each reaction—the necessity of liberating the free amine, the role of specific reagents, and the reaction mechanisms—researchers can confidently and efficiently generate diverse libraries of novel compounds. The strategic application of these methods will undoubtedly continue to fuel the discovery of new therapeutic agents with improved pharmacological profiles.
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De Nanteuil, F., et al. Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 2020, 59(21), 8257-8261. (URL: [Link])
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Tu, H., et al. Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate, 2021. (URL: [Link])
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ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2021). (URL: [Link])
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ResearchGate. Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (URL: [Link])
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ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2020). (URL: [Link])
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PubMed. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. (2021). (URL: [Link])
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Heravi, M. M., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 2014, 79(1), 1-8. (URL: [Link])
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RSC Publishing. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2014). (URL: [Link])
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Wang, C., et al. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 2017, 53(75), 10427-10430. (URL: [Link])
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Colella, M., et al. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 2022, 27(9), 2807. (URL: [Link])
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Di Micco, S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2024, 17(5), 633. (URL: [Link])
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The Strategic Integration of 3-(2,2,2-Trifluoroethyl)azetidine in Modern CNS Drug Discovery: Application Notes and Protocols
Introduction: The Azetidine Scaffold and the Power of Strategic Fluorination in Neuroscience
In the intricate landscape of Central Nervous System (CNS) drug development, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its inherent structural rigidity, a departure from the more flexible piperidine and pyrrolidine rings, offers a unique conformational constraint that can enhance binding affinity and selectivity for CNS targets.[1] Furthermore, the azetidine moiety can improve physicochemical properties such as aqueous solubility, a critical factor for bioavailability and formulation.[2]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and target engagement. Specifically, the trifluoroethyl group (-CH₂CF₃) offers a powerful tool to enhance blood-brain barrier (BBB) penetration, a crucial hurdle for CNS-active compounds.[2] This is achieved by increasing lipophilicity and potentially shielding the molecule from metabolic degradation without adding significant steric bulk.
This guide focuses on the application of a promising, yet underexplored building block: 3-(2,2,2-Trifluoroethyl)azetidine . We will delve into its strategic use in CNS drug discovery, providing detailed protocols for its incorporation into screening libraries and subsequent characterization. While specific biological data on this exact molecule is emerging, the principles outlined here are based on established methodologies for analogous azetidine-based scaffolds in CNS research.[2][3][4]
Physicochemical Properties and CNS Drug-Likeness
The hydrochloride salt of 3-(2,2,2-Trifluoroethyl)azetidine is available from various chemical suppliers under the CAS number 1394041-81-6.[5] Its core structure combines the desirable properties of the azetidine ring with the benefits of a trifluoroethyl substituent.
| Property | Predicted Value/Attribute | Rationale for CNS Drug Development |
| Molecular Weight | ~175.58 g/mol (for HCl salt) | Low molecular weight is favorable for crossing the blood-brain barrier. |
| cLogP | Likely to be in the optimal range (1-3) | The trifluoroethyl group increases lipophilicity, aiding BBB penetration. |
| Topological Polar Surface Area (TPSA) | Expected to be low | A lower TPSA is generally correlated with better brain penetration. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (amine), 1 Acceptor (amine) | Favorable for interacting with CNS targets while maintaining good permeability. |
| pKa | Basic (amine) | The basicity of the azetidine nitrogen can be crucial for target interaction and solubility. |
These are predicted properties and should be experimentally verified.
Synthetic Strategy and Library Development
While a specific published synthesis for 3-(2,2,2-Trifluoroethyl)azetidine is not widely available, a plausible synthetic route can be extrapolated from known azetidine synthesis methodologies.[6][7] A common approach involves the cyclization of a suitably substituted 1,3-propanediol derivative.
The true power of this scaffold lies in its potential for diversification in the creation of CNS-focused chemical libraries.[2][3] The secondary amine of the azetidine ring serves as a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Protocol 1: N-Functionalization of 3-(2,2,2-Trifluoroethyl)azetidine for Library Synthesis
This protocol outlines a general procedure for the N-alkylation or N-acylation of the title compound to generate a diverse library of analogs for screening.
1. Materials:
-
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
-
A diverse set of alkyl halides, acyl chlorides, or sulfonyl chlorides
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Acetonitrile - ACN)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
2. Procedure:
- To a solution of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free base.
- In a separate flask, prepare a solution of the desired electrophile (alkyl halide, acyl chloride, etc.) (1.2 eq) in anhydrous DCM.
- Slowly add the electrophile solution to the azetidine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-functionalized azetidine derivative.
Causality Explanation: The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the azetidine hydrochloride without competing in the reaction with the electrophile. The reaction is typically performed at a low initial temperature to control any exothermic reaction, especially with reactive electrophiles like acyl chlorides.
In Vitro Profiling for CNS Drug Characteristics
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties is critical to de-risk CNS drug candidates. The following protocols are adapted from established methods for characterizing azetidine-based libraries.[2][4]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier Penetration
The PAMPA-BBB assay is a high-throughput method to predict passive diffusion across the BBB.[4]
1. Materials:
-
PAMPA plate (e.g., from Millipore or Corning)
-
Brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds with known BBB permeability (e.g., caffeine, propranolol)
-
Plate reader for UV-Vis absorbance or LC-MS for quantification
2. Procedure:
- Prepare the donor plate by adding solutions of the test compounds in PBS.
- Coat the filter of the acceptor plate with the brain lipid/dodecane solution.
- Fill the acceptor plate wells with PBS.
- Place the acceptor plate onto the donor plate, creating a "sandwich".
- Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.
- After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
- Calculate the permeability coefficient (Pe).
Data Analysis: The permeability coefficient is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time. Compounds with high Pe values are predicted to have better passive BBB penetration.[2]
Protocol 3: Caco-2 Permeability Assay for Intestinal Absorption and Efflux Liability
The Caco-2 cell monolayer assay is the industry standard for predicting human intestinal absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[2][4]
1. Materials:
-
Caco-2 cells
-
Transwell plates
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and rhodamine 123 as a P-gp substrate)
-
LC-MS/MS for quantification
2. Procedure:
- Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
- Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical side and measure its appearance on the basolateral side over time.
- For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral side and measure its appearance on the apical side.
- Quantify compound concentrations using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters.[2]
In Vivo Evaluation of CNS Activity
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic profile and pharmacological effects in a whole organism.
Protocol 4: Rodent Pharmacokinetic (PK) Study
This protocol provides a general framework for determining the PK profile of a novel azetidine derivative in rodents.
1. Animals and Dosing:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Administer the compound via intravenous (IV) and oral (PO) routes to determine key PK parameters including bioavailability.
-
Dose formulation should be optimized for solubility and stability.
2. Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma and store at -80 °C.
-
At the end of the study, collect brain tissue to determine brain-to-plasma concentration ratio (Kp).
3. Bioanalysis and Data Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma and brain homogenate.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 5: Modified Irwin Test for CNS Phenotypic Screening
The Irwin test is a standardized observational method to assess the behavioral and physiological effects of a novel compound in rodents, providing a broad screen for potential CNS activity.[8]
1. Procedure:
- Administer the test compound to mice at several dose levels.
- Observe each animal systematically at specified time points post-dosing.
- Score a range of parameters covering behavioral, neurological, and autonomic functions (e.g., alertness, spontaneous activity, gait, startle response, pupil size, salivation).
Data Interpretation: The pattern of observed effects can suggest a compound's potential therapeutic class (e.g., stimulant, sedative, antipsychotic) and identify potential side effects at an early stage.[8]
Visualizing Workflows and Pathways
General Workflow for CNS Drug Candidate Evaluation
Caption: A streamlined workflow for the evaluation of novel azetidine-based CNS drug candidates.
Hypothetical Signaling Pathway Modulation
The phenylethylamine motif, which can be considered a structural component of N-arylethyl-3-(2,2,2-trifluoroethyl)azetidine derivatives, is present in many CNS-active agents.[2] This suggests that derivatives of our title compound could potentially modulate monoaminergic systems.
Caption: Hypothetical modulation of dopamine signaling by a 3-(2,2,2-trifluoroethyl)azetidine derivative.
Conclusion and Future Directions
3-(2,2,2-Trifluoroethyl)azetidine represents a valuable and strategically designed building block for CNS drug discovery. Its unique combination of a conformationally constrained azetidine core and a metabolically robust, lipophilic trifluoroethyl group makes it an attractive starting point for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate derivatives of this promising scaffold. By applying a data-driven approach to library design and early-stage profiling, the full potential of 3-(2,2,2-trifluoroethyl)azetidine can be unlocked, paving the way for the next generation of CNS medicines.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2,2,2-trifluoroethyl)azetidine hydrochloride | 1394041-81-6 [chemicalbook.com]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 8. nuvisan.com [nuvisan.com]
Application Notes and Protocols for Coupling Reactions with 3-(2,2,2-Trifluoroethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 3-(2,2,2-trifluoroethyl)azetidine motif is a valuable building block in modern medicinal chemistry, prized for its ability to impart unique conformational constraints, improve metabolic stability, and enhance pharmacokinetic properties. The trifluoroethyl group, in particular, can modulate pKa and lipophilicity, offering a powerful tool for fine-tuning drug candidates. This guide provides in-depth technical protocols and expert insights for the successful execution of key coupling reactions with 3-(2,2,2-trifluoroethyl)azetidine, a secondary amine whose reactivity is influenced by the electron-withdrawing nature of the adjacent trifluoroethyl substituent. We will delve into the nuances of Buchwald-Hartwig N-arylation, reductive amination, and amide bond formation, offering detailed, step-by-step procedures and the scientific rationale behind critical experimental choices.
Introduction: The Strategic Advantage of the 3-(2,2,2-Trifluoroethyl)azetidine Scaffold
Azetidines, as saturated four-membered heterocycles, are considered "bioisosteres" of commonly found functionalities in bioactive molecules, such as gem-dimethyl and phenyl groups. Their rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency and selectivity. The introduction of a 2,2,2-trifluoroethyl group at the 3-position further refines the properties of the azetidine core. The strong electron-withdrawing effect of the trifluoromethyl group can lower the basicity of the azetidine nitrogen.[1] This modulation of pKa can be critical for optimizing drug-target interactions and improving oral bioavailability by altering the ionization state at physiological pH.
This guide will focus on three indispensable synthetic transformations for derivatizing the 3-(2,2,2-trifluoroethyl)azetidine core:
-
Buchwald-Hartwig N-Arylation: For the synthesis of N-aryl azetidines.
-
Reductive Amination: For the formation of N-alkyl and N-benzyl derivatives.
-
Amide Coupling: For the synthesis of N-acyl azetidines.
For each of these reactions, we will provide a robust starting protocol, discuss the critical parameters, and offer troubleshooting advice based on field-proven experience.
Buchwald-Hartwig N-Arylation: Forging the C-N Aryl Bond
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2][3] When applied to 3-(2,2,2-trifluoroethyl)azetidine, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, which is a common strategy in drug discovery for exploring structure-activity relationships (SAR).
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Expert Insight: The decreased nucleophilicity of the 3-(2,2,2-trifluoroethyl)azetidine nitrogen may slow down the amine coordination and/or deprotonation steps. Therefore, the choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is crucial to facilitate these steps and drive the catalytic cycle forward.
Protocol: N-Arylation of 3-(2,2,2-Trifluoroethyl)azetidine
This protocol is a robust starting point and may require optimization depending on the specific aryl halide used.
Materials:
-
3-(2,2,2-Trifluoroethyl)azetidine (or its hydrochloride salt)
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add 3-(2,2,2-trifluoroethyl)azetidine (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents) followed by anhydrous toluene (to make a 0.1-0.2 M solution).
-
Stir the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-(2,2,2-trifluoroethyl)azetidine.
Data Presentation: Catalyst and Base Selection
| Catalyst/Ligand System | Base | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ / XPhos | NaOtBu | 100-110 | A robust system for a wide range of aryl halides. |
| Pd₂(dba)₃ / RuPhos | LiHMDS | 80-100 | LiHMDS can be effective for less nucleophilic amines. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | 100 | Often used for challenging couplings.[4] |
Reductive Amination: Accessing N-Alkyl Derivatives
Reductive amination is a highly versatile and efficient method for the N-alkylation of amines.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method avoids the use of harsh alkylating agents and often proceeds with high chemoselectivity.
The Chemistry of Imine Formation and Reduction
The reaction proceeds in two main stages, often in a single pot:
-
Imine/Iminium Ion Formation: The azetidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. This step is often favored under mildly acidic conditions or with the use of a dehydrating agent.
-
Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the final amine product. The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound.
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes and ketones.[2] Due to the reduced nucleophilicity of 3-(2,2,2-trifluoroethyl)azetidine, the addition of a catalytic amount of acetic acid can be beneficial to promote iminium ion formation.
Protocol: Reductive Amination with 3-(2,2,2-Trifluoroethyl)azetidine
This protocol provides a general procedure for the reaction with aldehydes.
Materials:
-
3-(2,2,2-Trifluoroethyl)azetidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Experimental Workflow:
Step-by-Step Procedure:
-
To a solution of 3-(2,2,2-trifluoroethyl)azetidine (1.0 equivalent) in 1,2-dichloroethane (DCE) (0.1-0.2 M), add the aldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equivalents) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Additive | Key Features |
| NaBH(OAc)₃ | DCE, DCM, THF | Acetic acid (optional) | Mild, selective for imines/iminium ions, broad substrate scope.[2] |
| NaBH₃CN | Methanol | pH control often needed | Effective but toxic cyanide byproduct. |
| H₂ / Pd/C | Methanol, Ethanol | - | "Green" conditions, but may reduce other functional groups. |
Amide Coupling: Constructing the N-Acyl Linkage
The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in medicinal chemistry. Direct reaction is generally not feasible due to acid-base chemistry, thus requiring the use of a coupling agent to activate the carboxylic acid.
The Role of Coupling Reagents
Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HATU, HBTU).[6]
Expert Insight: For the coupling of 3-(2,2,2-trifluoroethyl)azetidine, a less nucleophilic amine, using a highly efficient coupling agent like HATU is recommended to ensure complete and rapid reaction. The choice of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to prevent side reactions.
Protocol: Amide Coupling with 3-(2,2,2-Trifluoroethyl)azetidine
This protocol describes a general procedure using HATU as the coupling agent.
Materials:
-
3-(2,2,2-Trifluoroethyl)azetidine
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Experimental Workflow:
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add DIPEA (2.0-3.0 equivalents) and HATU (1.1-1.2 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(2,2,2-trifluoroethyl)azetidine (1.1-1.2 equivalents) in the reaction solvent.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Key Features |
| HATU | - | DIPEA, TEA | High efficiency, fast reaction times, low epimerization. |
| HBTU/HOBt | HOBt | DIPEA, TEA | Classic and effective, but HOBt has safety concerns. |
| EDC/HOBt | HOBt | DIPEA, TEA | Water-soluble carbodiimide, easy work-up. |
| DCC | HOBt | DIPEA, TEA | Inexpensive, but dicyclohexylurea byproduct can be difficult to remove. |
Conclusion
The 3-(2,2,2-trifluoroethyl)azetidine scaffold is a powerful asset in the arsenal of medicinal chemists. The successful implementation of Buchwald-Hartwig N-arylation, reductive amination, and amide coupling reactions is key to unlocking its full potential for generating novel and diverse chemical entities. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently derivatize this valuable building block. It is important to remember that while these protocols are robust starting points, some level of optimization may be necessary for particularly challenging substrates, especially given the electronic properties of the trifluoroethyl group. Careful monitoring and systematic adjustment of reaction parameters will ensure the highest probability of success in your synthetic endeavors.
References
- Kumar, V., Mahajan, S., & Sharma, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47648-47671.
- BenchChem. (2025).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
- Wikipedia contributors. (2023).
- Master Organic Chemistry. (2017).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177–2250.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Witulski, B., Senft, S., Bonet, J., & Jost, O. (2007). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2007(02), 243-250.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Gemoets, H., Laudadio, G., Verstraete, K., & Van Hecke, K. (2020). Synthesis of 2‐(Trifluoromethyl)azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes. Chemistry–A European Journal, 26(48), 10939-10943.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Zhang, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17944-17954.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Couty, F., & Evano, G. (2009). Synthesis and reactivity of azetidines. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-73). Springer, Berlin, Heidelberg.
- Singh, G. S., & D’hooghe, M. (2015). Recent progress in the synthesis and chemistry of azetidines and their derivatives. European Journal of Organic Chemistry, 2015(26), 5735-5757.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of carboxylic acids into amides.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B (OCH2CF3) 3. The Journal of organic chemistry, 78(9), 4512-4523.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
Sources
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- 2. benchchem.com [benchchem.com]
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Analytical techniques for characterizing 3-(2,2,2-Trifluoroethyl)azetidine products
An Application Note and Protocol for the Analytical Characterization of 3-(2,2,2-Trifluoroethyl)azetidine Products
Authored by: A Senior Application Scientist
Abstract
The 3-(2,2,2-trifluoroethyl)azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity.[1][2] The four-membered azetidine ring serves as a versatile, low-molecular-weight scaffold, while the trifluoroethyl group modulates lipophilicity and electronic properties.[3] Rigorous analytical characterization is therefore not merely a quality control step but a critical component of the drug discovery process, ensuring structural integrity, purity, and batch-to-batch consistency. This guide provides a comprehensive overview and detailed protocols for the essential analytical techniques required to fully characterize 3-(2,2,2-trifluoroethyl)azetidine and its derivatives.
The Strategic Importance of Multi-Modal Analysis
Characterizing a fluorinated heterocyclic compound like 3-(2,2,2-trifluoroethyl)azetidine demands a multi-pronged analytical approach. No single technique can provide a complete picture. Instead, we rely on the synergy between spectroscopy and chromatography to build an irrefutable analytical dossier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for unambiguous structure elucidation. It provides detailed information about the molecular backbone, the connectivity of atoms, and the specific chemical environment of the fluorine nuclei.
-
Mass Spectrometry (MS) complements NMR by providing a precise molecular weight and valuable fragmentation data, which confirms the elemental composition and substructural components.
-
Chromatographic Techniques (GC & LC) are the gold standard for assessing purity. When coupled with mass spectrometry (GC-MS, LC-MS), they become powerful tools for identifying and quantifying impurities, even at trace levels.
The following workflow illustrates the logical integration of these techniques for a comprehensive characterization campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is indispensable for the structural verification of 3-(2,2,2-trifluoroethyl)azetidine. A complete analysis requires the acquisition of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) spectra.
Expertise & Causality:
-
¹H NMR reveals the proton environment. The azetidine ring protons exhibit complex splitting patterns due to diastereotopicity and coupling to each other. The methylene protons of the trifluoroethyl group (CH₂CF₃) will appear as a characteristic quartet due to coupling with the three adjacent fluorine atoms.
-
¹³C NMR provides a map of the carbon skeleton. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹JCF), while the adjacent CH₂ carbon will also show a quartet, but with a smaller two-bond coupling constant (²JCF).[1]
-
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it exceptionally useful for fluorinated compounds.[4][5] It provides a clean spectrum with a single primary signal (a triplet, due to coupling with the adjacent CH₂ protons) for the CF₃ group, serving as a powerful confirmation of identity and an excellent tool for quantitative analysis (qNMR).[5]
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the parent compound in CDCl₃. Actual values may vary based on substitution, solvent, and concentration.[6][7]
| Atom/Group | Technique | Expected Chemical Shift (δ) ppm | Expected Multiplicity |
| Azetidine CH₂ (C2, C4) | ¹H NMR | ~3.6 - 4.1 | Multiplets (often complex) |
| Azetidine CH (C3) | ¹H NMR | ~2.8 - 3.4 | Multiplet |
| -CH₂CF₃ | ¹H NMR | ~2.5 - 3.0 | Quartet (³JHF ≈ 10-12 Hz) |
| Azetidine NH | ¹H NMR | Variable (broad) | Singlet (broad) |
| Azetidine CH₂ (C2, C4) | ¹³C NMR | ~50 - 58 | - |
| Azetidine CH (C3) | ¹³C NMR | ~30 - 38 | - |
| -CH₂CF₃ | ¹³C NMR | ~35 - 45 | Quartet (²JCF ≈ 30-35 Hz) |
| -CF₃ | ¹³C NMR | ~124 - 128 | Quartet (¹JCF ≈ 275-285 Hz) |
| -CF₃ | ¹⁹F NMR | ~ -70 to -75 (vs. CFCl₃) | Triplet (³JFH ≈ 10-12 Hz) |
Protocol 1: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 3-(2,2,2-trifluoroethyl)azetidine product into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard like tetramethylsilane (TMS) for ¹H and ¹³C NMR.
-
Vortex the sample until fully dissolved. If the material is insoluble, filter it through a small plug of glass wool into a clean NMR tube to prevent solid particles from degrading the spectral quality.[8]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Rationale: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 2 seconds is recommended to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. Using a pulse program with proton decoupling (e.g., zgpg30) simplifies the spectrum to singlets for each unique carbon, but be aware that C-F couplings will persist.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. If coupling information is desired, acquire a proton-coupled spectrum.
-
Rationale: ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed (e.g., 32-64).[5] It is critical to establish a proper spectral width to observe the signal, typically centered around -70 ppm. An external reference standard may be used, or the signal can be referenced to the spectrometer's internal lock frequency.
-
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
MS is the definitive technique for confirming the molecular weight of the target compound and its derivatives. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.
Expertise & Causality:
-
GC-MS is suitable for volatile and thermally stable compounds. Electron Ionization (EI) is a common high-energy technique that produces a rich fragmentation pattern, providing a structural "fingerprint" of the molecule.[9]
-
LC-MS is more versatile and suitable for a broader range of compounds, including those that are less volatile or thermally labile.[10] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[1]
Data Presentation: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected Ion (m/z) | Key Fragments (EI mode) |
| LC-MS | ESI (+) | 142.07 [M+H]⁺ | N/A (Typically only the molecular ion is observed) |
| GC-MS | EI (70 eV) | 141.06 [M]⁺• | Loss of CF₃, loss of CH₂CF₃, fragments from ring opening |
Protocol 2: GC-MS Analysis for Purity and Identity
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.
-
Create a dilute working solution (e.g., 10 µg/mL) from the stock solution.
-
-
Instrument Configuration:
-
GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent).
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, and hold for 5 min. This program is a starting point and must be optimized.
-
-
Data Acquisition:
-
Inject 1 µL of the working solution.
-
MS Conditions: Use EI at 70 eV. Scan a mass range from m/z 40 to 350.
-
System Validation: Before running the sample, inject a known standard to verify retention time and instrument performance.
-
Protocol 3: LC-MS Analysis for Purity and Molecular Weight
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Create a dilute working solution (e.g., 5 µg/mL) using the initial mobile phase composition as the diluent.
-
-
Instrument Configuration:
-
LC Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Data Acquisition:
-
Inject 2-5 µL of the working solution.
-
MS Conditions: Use ESI in positive ion mode. Scan a mass range from m/z 100 to 500.
-
System Validation: The analysis of per- and polyfluoroalkyl substances (PFAS) often requires specific system modifications to avoid background contamination from components like PTFE tubing.[11] While 3-(2,2,2-trifluoroethyl)azetidine is not a PFAS, labs analyzing for trace fluorinated compounds should be aware of these potential background sources.
-
Troubleshooting and Advanced Methods
Even with robust protocols, analytical challenges can arise. A logical approach to troubleshooting is essential for efficient problem-solving.
For complex derivatives or when stereochemistry is a factor, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all signals.[8]
References
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- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu.
- Application Notes and Protocols for the LC-MS/MS Analysis of Perfluorinated Compounds. (2025). BenchChem.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
- Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. (n.d.). PubMed Central.
- Fluorine-19 NMR investigation of poly(trifluoroethylene). (2000). Polymer.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH.
- ¹⁹F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Dove Medical Press.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Dove Medical Press.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025). ResearchGate.
- A Comparative Guide to Analytical Techniques for Characterizing 3-Azido-1,1,1-trifluoropropan-2-ol and Its Derivatives. (2025). BenchChem.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Azetidine(503-29-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.
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- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). PubMed.
- Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. (n.d.). ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. (n.d.). NIH.
- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. (2025). BenchChem.
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Application Notes and Protocols: The Strategic Implementation of Trifluoromethylated Azetidines as Bioisosteres in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is paramount. Azetidines, saturated four-membered nitrogen heterocycles, have emerged as valuable motifs for their ability to impart three-dimensionality, improve metabolic stability, and enhance aqueous solubility.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group—a powerhouse in modulating physicochemical properties—onto the azetidine ring creates a bioisosteric moiety with profound potential. This guide provides an in-depth exploration of trifluoromethylated azetidines as bioisosteres, detailing the scientific rationale, impact on key drug-like properties, synthetic considerations, and practical protocols for their evaluation and application in drug development programs.
The Rationale: A Synergy of Saturated Heterocycle and Fluorine Chemistry
Bioisosterism, the interchange of molecular fragments with similar steric and electronic properties to enhance biological activity or optimize pharmacokinetic profiles, is a cornerstone of drug design.[3] The trifluoromethylated azetidine scaffold represents a sophisticated bioisosteric replacement strategy, leveraging the distinct advantages of both its components.
-
The Azetidine Core: As sp³-rich structures, azetidines move away from the flat, aromatic compounds that often plague discovery pipelines with poor solubility and high metabolic turnover.[2] Their rigid, four-membered ring structure provides well-defined exit vectors for substituent placement, offering a predictable means to probe the binding pockets of biological targets.[2][4]
-
The Trifluoromethyl Group: The CF₃ group is a highly sought-after substituent for its potent electronic and steric effects.[5] Its strong electron-withdrawing nature can significantly lower the basicity (pKa) of nearby amines, which is often crucial for mitigating off-target effects, such as hERG channel inhibition.[6] Furthermore, the robust carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8][9]
The fusion of these two components yields a versatile building block that can serve as a bioisostere for common groups like gem-dimethyl, carbonyl, and even nitro groups, while offering a superior physicochemical property profile.[1][7][8][9]
Modulating Key Physicochemical Properties
The introduction of a trifluoromethylated azetidine into a lead compound can predictably and advantageously alter its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Lipophilicity (LogP/LogD)
The CF₃ group is known to be lipophilic and can increase a molecule's LogP value.[5][10] This can be beneficial for crossing biological membranes and improving cell permeability. However, the impact is highly context-dependent.[11][12] The position of the CF₃ group on the azetidine ring and its interplay with other functional groups determine the final lipophilicity.[13]
| Parent Moiety | Trifluoromethylated Azetidine Bioisostere | Typical ΔLogP | Rationale for Change |
| gem-Dimethyl | 3-Trifluoromethyl-3-methyl-azetidine | +0.5 to +1.2 | The CF₃ group is significantly more lipophilic than a methyl group. |
| Isopropyl | 3-Trifluoromethyl-azetidine | +0.3 to +0.8 | The CF₃ group is sterically similar to an isopropyl group but has a different electronic profile and higher lipophilicity.[14] |
| Phenyl | 3-Aryl-3-trifluoromethyl-azetidine | Variable | Can reduce lipophilicity by replacing a large aromatic surface with a more compact, polarizable scaffold. |
Basicity (pKa)
One of the most powerful applications of this scaffold is the fine-tuning of amine basicity. The strong inductive effect of the CF₃ group withdraws electron density from the azetidine nitrogen, significantly lowering its pKa.[6]
| Compound | Typical pKa | Trifluoromethylated Analog | Typical pKa | Impact |
| N-Benzylpiperidine | ~9.0 | N-Benzyl-2-(trifluoromethyl)azetidine | ~5.5 - 6.5 | Reduces protonation at physiological pH (7.4), potentially avoiding off-target ion channel interactions and improving permeability. |
| N-Benzylpyrrolidine | ~9.5 | N-Benzyl-3-(trifluoromethyl)azetidine | ~6.0 - 7.0 | Lowers basicity, which can be crucial for CNS penetration by reducing lysosomal trapping. |
Note: Actual pKa values are highly dependent on the substitution pattern and molecular context.
Metabolic Stability
The C-F bond is the strongest single bond in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).[14] When positioned at a metabolically labile site, a trifluoromethylated azetidine can act as a metabolic shield, increasing the compound's half-life. In a notable case study, the replacement of an aliphatic nitro group with a CF₃ group in CB1 receptor modulators led to improved in vitro metabolic stability.[7][8][9]
Synthetic Pathways: Accessing the Scaffold
The synthesis of trifluoromethylated azetidines has evolved significantly, providing chemists with multiple routes to access these valuable building blocks.
General Synthetic Workflow
Caption: Key synthetic strategies for trifluoromethylated azetidines.
-
From Acyclic CF₃-Containing Precursors: A robust and common method involves a multi-step sequence starting from commercially available materials like ethyl 4,4,4-trifluoroacetoacetate. The general pathway includes imination, hydride reduction, chlorination, and a final base-induced intramolecular cyclization to form the azetidine ring.[4][15]
-
From Trifluoromethylated β-Lactams: 4-(Trifluoromethyl)azetidin-2-ones (β-lactams) can be synthesized and then serve as versatile intermediates. Reductive ring-opening or other functionalizations can provide access to a variety of CF₃-azetidines.[16]
-
Strain-Release Reactions: A more advanced strategy utilizes highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs). These high-energy intermediates react with a range of electrophiles to undergo a facile, regioselective ring-opening, yielding diversely substituted 2-(trifluoromethyl)azetidines.[6][17]
Application Protocols
Protocol 1: Comprehensive Evaluation of a Bioisosteric Replacement
Objective: To assess the viability of replacing a gem-dimethyl group in a lead compound (Lead-CMe₂) with a 3-trifluoromethyl-3-methyl-azetidine moiety (Analog-AzeCF₃) to improve metabolic stability and modulate solubility.
Sources
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
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- 12. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. The inherent ring strain often leads to challenges such as low yields and competing side reactions.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during azetidine synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My intramolecular cyclization is resulting in very low yields. What are the primary causes and how can I improve the outcome?
Low yields are a common hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:
-
Unfavorable Reaction Kinetics: The transition state for a 4-exo-tet cyclization is often energetically demanding.
-
Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings (e.g., pyrrolidines or piperidines) is a frequent competing pathway.[1] Elimination reactions can also occur, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[2]
-
Inadequate Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the choice of the leaving group.[2]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly influence the reaction's efficiency.[1]
Optimization Strategies:
-
Optimize Reaction Conditions: A systematic approach to optimizing reaction parameters is essential. This includes screening different solvents, adjusting the temperature, and varying catalyst concentrations.[1] For instance, in the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to a higher-boiling one like 1,2-dichloroethane (DCE) can significantly improve yields.[3][4]
-
Enhance Leaving Group Ability: If the reaction is sluggish, consider converting a hydroxyl group to a more effective leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[2] If you are using a halide, an in situ Finkelstein reaction to generate the more reactive iodide can be beneficial.[2]
-
Favor Intramolecular Events: To minimize intermolecular side reactions like dimerization or polymerization, employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture.[2]
Q2: I am observing the formation of a significant amount of pyrrolidine instead of the desired azetidine. How can I improve the regioselectivity?
The formation of a five-membered pyrrolidine ring is a common competitive pathway in azetidine synthesis, particularly in the cyclization of epoxy amines. This is often due to the competing 5-endo-tet cyclization.
Strategies to Enhance Azetidine Formation:
-
Substrate Stereochemistry: The stereochemistry of the starting material can have a profound impact on the regioselectivity of the ring-opening. For epoxy amines, a cis-epoxide precursor is crucial for favoring the 4-exo-tet cyclization that leads to the azetidine.[3]
-
Catalyst Selection: The choice of catalyst is critical. For the intramolecular aminolysis of epoxy amines, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting C3-selective aminolysis, thus favoring azetidine formation.[3][4] While other Lewis acids like Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) can also be used, they may require longer reaction times or show lower selectivity.[3][4]
| Catalyst | Solvent | Temperature | Yield of Azetidine (%) | Reference |
| La(OTf)₃ (5 mol%) | DCE | Reflux | 81 | [4] |
| Sc(OTf)₃ (5 mol%) | DCE | Reflux | Moderate | [4] |
| TfOH (5 mol%) | DCE | Reflux | Low | [4] |
| None | DCE | Reflux | No Reaction | [4] |
| Table 1: Effect of Catalyst on the Intramolecular Aminolysis of a model cis-3,4-Epoxy Amine.[4] |
Q3: My azetidine product appears to be unstable and decomposes during purification. What are the best practices for purifying azetidines?
The strained four-membered ring of azetidines can be susceptible to ring-opening, especially under acidic conditions.[5] Careful selection of purification methods is therefore essential.
Recommended Purification Techniques:
-
Column Chromatography: This is a widely used method. To avoid degradation of acid-sensitive azetidines, consider using neutral or basic alumina instead of silica gel.[1] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often effective.[6]
-
Recrystallization: For solid azetidine derivatives, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1][7]
-
Distillation: Volatile and thermally stable azetidines can be purified by distillation under reduced pressure.[1]
-
Liquid-Liquid Extraction: This is a useful technique for initial workup to remove major impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azetidine ring?
There are several established methods for synthesizing the azetidine ring system. The choice of method often depends on the available starting materials and the desired substitution pattern.
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2]
-
[2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[2][8] This reaction can be promoted photochemically or through the use of catalysts.[3][9]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[2]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[2][10]
Q2: What are the best protecting groups for the azetidine nitrogen?
The choice of protecting group for the azetidine nitrogen is crucial for the success of subsequent functionalization steps.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[6]
-
Benzyl (Bn) and Carbobenzyloxy (Cbz): These groups offer orthogonal deprotection strategies, typically removed by hydrogenolysis.[6]
-
tert-Butoxythiocarbonyl (Botc): This group can facilitate lithiation and electrophilic substitution at the α-position of the azetidine ring and can be removed under mild acidic or thermal conditions.[11]
Q3: What are the characteristic NMR signals for an N-Boc protected azetidine?
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for characterizing azetidine derivatives.
-
¹H NMR:
-
¹³C NMR:
The specific chemical shifts and coupling constants can provide valuable information about the substitution pattern and stereochemistry of the azetidine ring.[12]
Experimental Protocols
Protocol 1: Synthesis of an Azetidine Derivative via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a procedure for the synthesis of substituted azetidines.[2]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[2]
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide
This protocol describes the optimized conditions for the synthesis of an azetidine derivative from a cis-3,4-epoxy amine.[1][4]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1][4]
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][4]
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[1][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography to afford the desired azetidine.
References
- Technical Support Center: Azetidine Ring Formation - Benchchem.
- Optimizing reaction conditions for azetidine ring formation - Benchchem.
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques - Benchchem.
- Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis - Benchchem.
- Preventing ring-opening of the azetidine in 3-(3 - Benchchem.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate.
- "troubleshooting guide for azetidine derivative synthesis" - Benchchem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.
- Azetidine Synthesis.
- Photochemical Approaches to Azetidines - Nottingham ePrints.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Azetidine synthesis - Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
- Azetidine - Wikipedia.
- Synthesis of Azetidines.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Purification of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Welcome to the technical support resource for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this valuable building block. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into root causes and actionable solutions.
Q1: My final product is an oil or a sticky solid, not the expected white crystalline powder. How can I induce crystallization?
A1: Root Cause Analysis & Solution Pathway
The failure to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvents acting as plasticizers. Hygroscopicity can also be a factor, as absorbed moisture can inhibit crystallization.[1]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period (4-12 hours), possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Trituration: This is often the most effective first step.
-
Protocol: Add a solvent in which the desired hydrochloride salt is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture).
-
Stir the oily product vigorously with a spatula or magnetic stirrer. The solid should gradually precipitate.
-
Isolate the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
-
Recrystallization Screening: If trituration fails, a systematic recrystallization screen is necessary. The goal is to find a solvent system where the compound is soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures.
Solvent System (v/v) Protocol Notes Isopropanol (IPA) / Diethyl Ether Dissolve the compound in a minimal amount of hot IPA. Slowly add diethyl ether until turbidity persists. Allow to cool slowly. Ethanol / Heptane or Hexane Dissolve in a minimal amount of warm ethanol. Add heptane or hexane dropwise until the solution becomes cloudy. Re-warm to clarify and then cool. Acetonitrile (MeCN) / MTBE Dissolve in warm acetonitrile. Add methyl tert-butyl ether (MTBE) as the anti-solvent. Methanol / Ethyl Acetate A good option for moderately polar compounds. Dissolve in minimal methanol and add ethyl acetate to induce precipitation upon cooling.
Q2: I'm observing low yield after the final acidification step to form the hydrochloride salt. What are the likely causes?
A2: Causality and Mitigation Strategies
Low yield at this stage often points to two primary issues: instability of the azetidine ring under certain acidic conditions or mechanical losses during workup.
-
Chemical Instability: The four-membered azetidine ring possesses significant ring strain.[1] Under strongly acidic aqueous conditions, the protonated azetidinium ion becomes highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of polar, water-soluble byproducts that are lost during extraction.[2]
-
Mechanical Loss: If the hydrochloride salt has some solubility in the organic solvent used for extraction, it can be lost during aqueous washes.
Recommended Solutions:
-
Anhydrous Acidification: Avoid using aqueous HCl. Instead, form the salt under anhydrous conditions.
-
Protocol: Dissolve the purified free-base form of 3-(2,2,2-trifluoroethyl)azetidine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in dioxane) dropwise with stirring.[3]
-
The hydrochloride salt will typically precipitate directly from the solution. The solid can then be isolated by filtration.
-
-
Optimized Workup: If an aqueous workup is unavoidable, minimize contact time with the acid.[2]
-
Perform the acidic wash or extraction at low temperatures (0-5°C) to reduce the rate of potential decomposition.
-
Immediately proceed to the next step without letting the acidic mixture sit for an extended period.
-
Q3: My NMR and LC-MS analyses show persistent impurities even after recrystallization. What is the best strategy to remove them?
A3: Advanced Purification Workflow
When recrystallization is insufficient, it implies the impurities have similar solubility profiles to the product. Common impurities include unreacted starting materials, byproducts from the ring-forming reaction, or products of deprotection if a protecting group strategy was used.[4]
The most robust strategy is to purify the azetidine as a free base before salt formation.
Workflow:
-
Neutralization: Convert the crude hydrochloride salt back to its free base.
-
Dissolve the crude salt in water or a minimal amount of methanol.
-
Cool in an ice bath and add a base (e.g., saturated NaHCO₃, K₂CO₃ solution, or aqueous NaOH) until the pH is >10.
-
Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography: Purify the crude free base using flash chromatography.[3][5]
-
Stationary Phase: Standard silica gel is acidic and can cause degradation of sensitive amines on the column.[2] Consider using deactivated silica (pre-treated with a base like triethylamine) or neutral alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM/methanol is a common starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking and improve recovery.
-
-
Salt Formation: Combine the pure fractions, remove the solvent, and convert the purified free base into the hydrochloride salt using the anhydrous acidification method described in A2. This final step also serves as a purification stage, as any non-basic impurities will remain in the mother liquor.
Visualized Troubleshooting Workflow
The following diagram outlines a decision-making process for tackling purity issues with your final product.
Caption: Decision tree for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride? A: This compound is often hygroscopic.[1] To maintain its integrity, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a dry box is recommended for long-term storage.
Q: Why is ¹⁹F NMR a recommended analytical technique for this compound? A: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and the large chemical shift dispersion, which often provides a clean, background-free spectrum.[6] It is exceptionally useful for:
-
Structural Confirmation: The chemical shift and coupling pattern of the -CF₃ group provide unambiguous confirmation of its presence.
-
Purity Assessment: It can easily detect and quantify any fluorine-containing impurities that might be missed in a complex ¹H NMR spectrum.[6][7]
Q: Do I need to neutralize the hydrochloride salt before using it in a reaction? A: Yes, in most cases. If the reaction requires the azetidine nitrogen to act as a nucleophile (e.g., in an acylation, alkylation, or reductive amination), you must first liberate the free base.[1] This is typically achieved by treating an aqueous solution or slurry of the salt with a base like sodium carbonate, potassium carbonate, or triethylamine, followed by extraction of the free amine into an organic solvent.[3]
Q: What causes the inherent instability of the azetidine ring? A: The four-membered ring structure of azetidine is highly strained. This strain is a driving force for reactions that lead to ring-opening, which relieves the strain.[8] As mentioned, protonation of the nitrogen atom in acidic conditions further activates the ring, making the carbon atoms adjacent to the nitrogen susceptible to attack by nucleophiles.[1][2]
Q: Can I use silica gel for chromatography of the free base? A: Yes, but with caution. Standard silica gel is acidic and can cause the amine to streak on the column or even decompose.[2] It is highly recommended to either use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine) or to use deactivated (base-washed) silica gel to ensure a high-recovery, high-purity separation.
References
- What is Azetidine hydrochloride and its applic
- 2-(2-Methanesulfonylethyl)azetidine hydrochloride - Benchchem.
- Azetidine hydrochloride - Chem-Impex.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
- Technical Support Center: Azetidine Compound Stability - Benchchem.
- Recent progress in synthesis of 3-functionalized azetidines - ResearchG
- High-Quality Azetidine Hydrochloride (CAS: 36520-39-5) – Leading Supplier.
- Troubleshooting common issues in fluorin
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS - download.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. 2-(2-Methanesulfonylethyl)azetidine hydrochloride | Benchchem [benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. The inherent ring strain of the azetidine core and the specific challenges of trifluoroethylation reactions require careful consideration of reagents and reaction conditions.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
General Synthetic Overview
The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride typically involves a three-stage process: protection of the azetidine nitrogen, introduction of the trifluoroethyl group, and subsequent deprotection followed by salt formation. The following workflow illustrates a common pathway.
Caption: General synthetic workflow for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing substituted azetidines?
The main difficulty arises from the significant ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it susceptible to cleavage and ring-opening side reactions.[2] This necessitates the use of carefully controlled, mild reaction conditions. Furthermore, purification can be complex due to the polarity and potential volatility of many azetidine derivatives.[1]
Q2: Why is the tert-butoxycarbonyl (Boc) group recommended for protecting the azetidine nitrogen?
The Boc group is a robust and widely used protecting group for the azetidine nitrogen for several key reasons:
-
Stability: It is stable under a wide range of nucleophilic and catalytic conditions commonly used for functionalizing the azetidine ring.
-
Facile Removal: It can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that are often compatible with the final product.[1]
-
Crystallinity: Boc-protected intermediates are often crystalline solids, which can simplify purification by recrystallization.
Q3: What is the significance of the trifluoroethyl group in medicinal chemistry?
The trifluoroethyl group is a valuable motif in drug design because it can significantly enhance a molecule's physicochemical and biological properties.[3][4] It serves as a bioisostere for ethyl or ethoxy groups, but its strong electron-withdrawing nature and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
Q4: What are some common methods for introducing the trifluoroethyl group?
Recent advancements have moved beyond harsh reagents. Common strategies include:
-
Nucleophilic Substitution: Using reagents like 2,2,2-trifluoroethyl iodide or triflate with a suitable nucleophilic azetidine precursor.
-
Transition Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed reactions are increasingly used to form the C-C bond under milder conditions.[5][6]
-
Radical Reactions: Photoredox catalysis has enabled the generation of trifluoroethyl radicals for addition to alkenes or other precursors.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Trifluoroethylation Reaction (Stage 2)
Q: My trifluoroethylation reaction shows low or no conversion. What are the likely causes and solutions?
This is a common issue that can often be resolved by systematically checking reagents and conditions.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Degraded Reagents | Trifluoroethylating agents can be unstable. For example, 2,2,2-trifluoroethyl iodide can degrade over time, releasing iodine (visible as a pink/purple color). Bases like NaH or LDA are highly moisture-sensitive. | Use freshly purchased or purified reagents. Verify the purity of starting materials via NMR or GC-MS. Ensure bases are handled under strictly anhydrous conditions. |
| Suboptimal Base | The choice of base is critical. A base that is too weak may not generate the required nucleophile/intermediate, while a base that is too strong or sterically hindered can promote side reactions like elimination. | If using a carbon nucleophile approach from N-Boc-3-azetidinone, a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C) is often required. For other coupling reactions, consult literature for the specific catalyst/base system. |
| Incorrect Temperature | Many steps in azetidine synthesis are highly temperature-sensitive. Reactions involving organometallics or strong bases often require cryogenic temperatures (-78 °C) to prevent side reactions and decomposition. | Strictly control the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone). Allow the reaction to warm to room temperature slowly only if the protocol specifies it. |
| Solvent Issues | The solvent must be completely anhydrous for most trifluoroethylation reactions. Protic impurities can quench strong bases or organometallic intermediates. | Use freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves. |
Problem Area 2: Work-up and Purification
Q: I've observed multiple spots on my TLC plate after the reaction. How do I identify the source and solve this?
Multiple products often point towards side reactions, which can be diagnosed and mitigated.
Caption: Troubleshooting workflow for identifying sources of multiple products.
Q: My azetidine product is difficult to purify by column chromatography. What can I do?
Azetidines are often polar and can be challenging to purify on silica gel.[1]
-
Tailing on Silica Gel: The basic nitrogen atom can interact strongly with acidic silica, causing significant tailing.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide. This neutralizes the acidic sites and improves peak shape.
-
-
High Polarity: The product may have very low Rf even in polar solvent systems like ethyl acetate/methanol.
-
Solution: Consider using a more polar chromatography system, such as dichloromethane/methanol. For highly polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may be more effective.
-
-
Product is a Volatile Oil: If the product is an oil and difficult to handle after chromatography, converting it to its hydrochloride salt can be beneficial. The resulting salt is often a stable, non-volatile solid that can be easily isolated by filtration and purified by recrystallization.[8]
Problem Area 3: Deprotection and Salt Formation (Stage 3)
Q: The Boc deprotection is incomplete or leads to decomposition. How can I optimize this step?
This final stage is critical and requires clean conversion to ensure the purity of the final product.
| Problem | Explanation | Recommended Protocol & Solution |
| Incomplete Deprotection | Insufficient acid or reaction time. The tert-butyl carbocation byproduct can sometimes re-react with the deprotected amine. | Protocol: Dissolve the N-Boc protected azetidine in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid (4-10 equivalents), such as 4M HCl in dioxane or neat trifluoroacetic acid (TFA), at 0 °C. Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. |
| Product Decomposition | The unprotected azetidine may be unstable to prolonged exposure to strong acid, especially at elevated temperatures. | Perform the deprotection at room temperature or below. Once the reaction is complete, immediately remove the acid and solvent under reduced pressure. Avoid heating the reaction mixture. |
| Difficulty Isolating the HCl Salt | The hydrochloride salt may be hygroscopic or an oil, making isolation difficult. | After deprotection and removal of excess acid, dissolve the crude residue in a minimal amount of a protic solvent like isopropanol or methanol and add diethyl ether or heptane as an anti-solvent to precipitate the solid salt. Cool the mixture to maximize precipitation before filtering. |
References
- Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
- National Institutes of Health (NIH). (2022, November 30).
- Wiley Online Library. (2024, January 6).
- IRE Journals. (2023, September 30).
- Royal Society of Chemistry. (2023, October 4). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram].
- MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- ResearchGate. (n.d.). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. [Scientific Diagram].
- ResearchGate. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Organic Syntheses. (n.d.). Azetidine.
- Google Patents. (n.d.).
- Google Patents. (2005, May 12).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Google Patents. (n.d.).
- Chinese Chemical Letters. (n.d.). Synthesis of Azetidines.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes.
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- HETEROCYCLES. (2012).
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride in various solvents
Welcome to the dedicated technical support resource for 3-(2,2,2-trifluoroethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride.
Q1: What are the primary stability concerns for 3-(2,2,2-trifluoroethyl)azetidine hydrochloride?
A1: The main stability issue arises from the strained four-membered azetidine ring.[1] This strain makes the compound susceptible to ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.[2][3] The hydrochloride salt form indicates that the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation further activates the ring towards nucleophilic attack, which can lead to cleavage and the formation of unwanted byproducts.[4][5][6]
Q2: How does the trifluoroethyl substituent influence the stability of the azetidine ring?
A2: The strong electron-withdrawing nature of the trifluoromethyl group can have a stabilizing effect on the azetidine ring. By pulling electron density away from the nitrogen atom, it reduces its basicity. A lower basicity means the nitrogen is less readily protonated, which can decrease the rate of acid-catalyzed ring-opening.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure long-term stability, 3-(2,2,2-trifluoroethyl)azetidine hydrochloride should be stored in a cool, dry place, away from direct sunlight and incompatible substances such as strong acids, bases, and oxidizing agents.[7][8] It is advisable to keep the compound in a tightly sealed container to prevent moisture ingress and potential degradation.[7][9]
Q4: In which solvents is this compound generally stable, and which should be avoided?
A4: The compound is expected to show good stability in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN), provided they are dry and free of acidic impurities. Protic solvents, especially nucleophilic ones like methanol or water, can participate in ring-opening reactions, particularly at elevated temperatures or over extended periods. Acidic aqueous solutions should be used with caution and for minimal durations, as they can accelerate degradation.[4]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental challenges you may encounter.
Issue 1: Unexpected Degradation Observed in a Protic Solvent (e.g., Methanol, Ethanol)
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Reduced recovery of the starting material.
-
Mass spectrometry data indicating the presence of ring-opened products (e.g., addition of the solvent molecule to the parent mass).
Root Cause Analysis: Protic solvents can act as nucleophiles, attacking the strained azetidinium ring. This process is often accelerated by trace amounts of acid or elevated temperatures. The trifluoroethyl group, while generally stabilizing, may not be sufficient to prevent this reaction under forcing conditions.
Solutions:
-
Solvent Selection: If the experimental protocol allows, switch to a less nucleophilic or aprotic solvent.
-
Temperature Control: Perform the reaction or workup at lower temperatures (e.g., 0 °C or below) to minimize the rate of degradation.
-
pH Control: If an aqueous medium is necessary, maintain a neutral or slightly basic pH to suppress the formation of the highly reactive azetidinium ion.
-
Minimize Reaction Time: Reduce the exposure time of the compound to the protic solvent as much as possible.
Issue 2: Degradation During Aqueous Acidic Workup
Symptoms:
-
Low overall yield after extraction.
-
Identification of polar impurities in the aqueous layer.
-
NMR or LC-MS analysis of the crude product showing species consistent with hydrolysis (ring-opening by water).
Root Cause Analysis: The combination of a strong acid and water creates a highly favorable environment for the hydrolysis of the azetidine ring. The protonated azetidinium ion is readily attacked by water molecules, leading to irreversible ring cleavage.[2][4]
Solutions:
-
Use Milder Acids: If an acidic wash is required, consider using a weaker acid, such as a saturated solution of ammonium chloride (NH₄Cl).
-
Biphasic System with Caution: When a strong acid wash is unavoidable, perform the extraction rapidly and at a low temperature to reduce the contact time between your compound and the acidic aqueous phase.[2]
-
Alternative Purification: Consider alternative purification methods that avoid acidic workups, such as chromatography on neutralized silica gel or crystallization.
Issue 3: Compound Degradation on Silica Gel Column Chromatography
Symptoms:
-
Streaking or tailing of the product peak on the column.
-
Isolation of fractions containing ring-opened byproducts.
-
Low recovery of the desired compound from the column.
Root Cause Analysis: Standard silica gel is inherently acidic and can act as a catalyst for the degradation of acid-sensitive compounds like azetidines.[2] The large surface area and prolonged contact time during chromatography can lead to significant product loss.
Solutions:
-
Neutralize Silica Gel: Pre-treat the silica gel with a non-nucleophilic base. This can be done by preparing the slurry in an eluent containing a small amount of triethylamine (e.g., 0.1-1%) or by washing the packed column with this basic eluent before loading the sample.[2]
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
Flash Chromatography: Employ flash chromatography techniques to minimize the residence time of the compound on the column.
Section 3: Experimental Protocols & Data
This section provides standardized protocols for assessing the stability of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride and a template for summarizing the data.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).[3][11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at a controlled temperature.[3][11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.[3]
-
Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).[3]
-
Photolytic Degradation: Expose the solid compound and a solution to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter UV).[3]
-
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 8, 24 hours). For acidic and basic samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[12][13]
Data Summary Table
The results from the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 M HCl | 24 | 60 | ||||
| 0.1 M NaOH | 24 | 60 | ||||
| 3% H₂O₂ | 24 | RT | ||||
| Thermal (Solid) | 24 | 80 | ||||
| Photolytic | - | - |
Section 4: Visualizing Stability Concepts
Diagrams can aid in understanding the relationships between different factors influencing stability and the experimental workflows.
Diagram 1: Factors Influencing Azetidine Ring Stability
Caption: Key factors affecting the stability of the azetidine ring.
Diagram 2: Troubleshooting Workflow for Observed Degradation
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Azetidine Alkylation
Welcome to the technical support center for azetidine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the four-membered azetidine ring. Due to its inherent ring strain, azetidine presents unique synthetic challenges, often leading to undesired side reactions.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of a secondary azetidine is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete N-alkylation is a common hurdle. The basicity of the azetidine nitrogen (pKa ≈ 11.29) is comparable to that of less-strained cyclic amines like pyrrolidine, but steric and electronic factors can significantly impact its nucleophilicity.[2]
Causality & Expert Insights:
-
Steric Hindrance: Bulky substituents on the azetidine ring or the alkylating agent can impede the approach of the electrophile.[3] The rigid, four-membered ring structure offers less conformational flexibility to alleviate steric clash compared to larger rings.[4]
-
Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group on your alkylating agent. Iodides are generally better leaving groups than bromides, which are better than chlorides.
-
Inadequate Base: For alkylations of azetidinium salts or reactions that generate an acidic byproduct, an appropriate base is crucial to neutralize the acid and regenerate the free, nucleophilic amine. The choice of base is critical; overly strong or bulky bases can promote competing elimination reactions.
-
Solvent Effects: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Switch to a more reactive analogue (e.g., from R-Cl to R-I or R-OTs). | Improves the rate of the SN2 reaction by lowering the activation energy. |
| Base | Use a non-nucleophilic, moderately strong base like K₂CO₃, Cs₂CO₃, or a hindered amine base like diisopropylethylamine (DIPEA). | Prevents deprotonation of C-H bonds which can lead to other side reactions, and effectively neutralizes any acid formed. |
| Solvent | Screen polar aprotic solvents such as acetonitrile, DMF, or acetone. | Enhances the nucleophilicity of the azetidine nitrogen. |
| Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Provides the necessary activation energy for the reaction to proceed. |
| Additives | Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) if using an alkyl chloride or bromide. | In-situ formation of the more reactive alkyl iodide via the Finkelstein reaction can accelerate the alkylation. |
Q2: I'm observing significant ring-opening of my azetidine during alkylation. How can I prevent this?
A2: Ring-opening is a prevalent side reaction, driven by the release of the inherent strain energy of the four-membered ring.[5] This is particularly common when the nitrogen atom is quaternized, forming a highly reactive azetidinium ion.[2][6]
Causality & Expert Insights:
The mechanism often involves the formation of an azetidinium salt as an intermediate. This quaternized nitrogen activates the ring, making the α-carbons highly electrophilic and susceptible to nucleophilic attack, leading to ring cleavage.[7][8] The regioselectivity of the ring-opening is influenced by both electronic and steric factors.[6]
Troubleshooting & Optimization:
-
Control Stoichiometry: Use the alkylating agent in slight excess (1.05-1.2 equivalents) to ensure complete consumption of the starting azetidine, but avoid a large excess which can promote further reactions.
-
Choice of Alkylating Agent: Highly reactive alkylating agents like methyl triflate or benzyl bromide are more prone to causing ring-opening.[2] If possible, opt for less reactive agents and compensate with slightly elevated temperatures.
-
Protecting Groups: For complex syntheses, consider using a nitrogen protecting group like Boc (tert-butoxycarbonyl), which can be removed later.[5][9] This prevents quaternization of the ring nitrogen.
-
Solvent Choice: Ethereal solvents have been shown to provide better selectivity against ring-opening in some cases.[10]
-
Lewis Acid Catalysis: Be cautious with Lewis acids, as they can activate the azetidine ring towards nucleophilic attack and ring-opening.[6][9] If a Lewis acid is necessary, use a mild one and carefully optimize the reaction conditions at low temperatures.
Q3: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?
A3: The competition between N- and C-alkylation is a classic challenge in heterocyclic chemistry, governed by the relative nucleophilicity of the nitrogen lone pair versus a deprotonated carbon atom. This is especially pertinent for azetidines with activating groups at the C2 or C3 positions, such as esters or nitriles.[4][11]
Causality & Expert Insights:
-
Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored process due to the higher intrinsic nucleophilicity of the nitrogen lone pair. However, if a strong base is used, deprotonation at an adjacent carbon can occur, forming a carbanion which can then undergo C-alkylation.
-
Role of the Base: Strong, non-hindered bases like n-butyllithium or sodium hydride can readily deprotonate the α-carbon, especially if it is activated by an electron-withdrawing group, leading to C-alkylation.[11]
-
N-Borane Complexes: A successful strategy to achieve diastereoselective α-alkylation (C-alkylation) involves the formation of N-borane complexes.[4][12] This temporarily blocks the nitrogen, directing the base to deprotonate the α-carbon. This highlights the importance of the nitrogen's availability for N-alkylation.
Troubleshooting & Optimization for Selective N-Alkylation:
| Parameter | Recommendation | Rationale |
| Base | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N). | These bases are generally not strong enough to deprotonate the α-carbons of the azetidine ring, thus favoring N-alkylation.[13] |
| Temperature | Run the reaction at a lower temperature. | N-alkylation typically has a lower activation energy than C-H deprotonation, so lower temperatures will favor the kinetic N-alkylation product. |
| Reaction Order | Add the base to the mixture of the azetidine and the alkylating agent. | This ensures that the alkylating agent is present to react with the nucleophilic nitrogen as soon as it is deprotonated (if starting from a salt) or to prevent accumulation of a strong base that could promote C-deprotonation. |
Experimental Protocol: Selective N-methylation of 3-Phenylazetidine
This protocol describes a general procedure for the selective N-alkylation of an azetidine.
Materials:
-
3-Phenylazetidine
-
Methyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-phenylazetidine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the azetidine (concentration ~0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add methyl iodide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-methyl-3-phenylazetidine.
Q4: I am attempting an intramolecular N-alkylation to form a bicyclic azetidine system, but I'm getting polymerization and other side products. What can I do?
A4: Intramolecular alkylations to form strained bicyclic systems are particularly challenging. The desired intramolecular reaction is in competition with intermolecular reactions, which lead to oligomers or polymers.[2]
Causality & Expert Insights:
The success of an intramolecular cyclization depends heavily on favoring the intramolecular pathway over the intermolecular one. According to Baldwin's rules, the 4-exo-tet cyclization required to form many azetidine-containing bicyclic systems is generally favored. However, high concentrations can promote intermolecular side reactions.
Troubleshooting & Optimization:
-
High Dilution Conditions: This is the most critical parameter. Running the reaction at very low concentrations (e.g., 0.001-0.01 M) significantly favors the intramolecular pathway. This can be achieved by adding the substrate solution slowly over a long period (syringe pump addition) to a refluxing solvent containing the base.
-
Template Effects: In some cases, the choice of cation from the base can act as a template, coordinating the two ends of the molecule and promoting cyclization. It's worth screening different bases (e.g., NaH, KH, LiHMDS).
-
Solvent: The choice of solvent can influence the conformation of the substrate, potentially favoring a conformation that is pre-organized for cyclization. Toluene or THF are common choices for such reactions.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your azetidine alkylation experiments.
References
-
Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]
-
Choi, J., Yu, T., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. [Link]
-
Gaertner, R. (1969). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Journal of Heterocyclic Chemistry, 6(3), 273-279. [Link]
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Letters in Organic Chemistry, 4(6), 385-395. [Link]
-
Lee, J. H., Kim, M., & Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(37), 15871–15876. [Link]
-
Sharma, P., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2645. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(30), 13538-13545. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
The Organic Chemistry Tutor. (2020). Azetidine: Chemical Reactivity. YouTube. [Link]
-
Smith, C. R., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 71(35), 5873-5880. [Link]
-
Couty, F., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6331-6342. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
Blackman, A. G., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]
-
Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2536-2545. [Link]
-
Drugs.com. (2023). List of Alkylating agents. [Link]
-
Organic Syntheses. Azetidine. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
-
Dherange, J., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Smith, A. D., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Chemical Science, 14(24), 6439-6445. [Link]
-
Fekete, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11235–11244. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
-
Blackman, A. G., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]
-
ResearchGate. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. [Link]
-
Progress in Chemistry. (2018). Synthesis of Azetidines. [Link]
-
ResearchGate. (2008). Alkylating Agents. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]
-
Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 707321. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(30), 13538-13545. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Molecules. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
-
Nature Communications. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
ResearchGate. (n.d.). Nomenclature used within this review to describe regio- and stereochemistry. [Link]
-
The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
ResearchGate. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Scale-up considerations for the production of 3-(2,2,2-Trifluoroethyl)azetidine HCl
Welcome to the technical support center for the synthesis and scale-up of 3-(2,2,2-Trifluoroethyl)azetidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable building block. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure your success from benchtop to pilot plant.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3-(2,2,2-Trifluoroethyl)azetidine HCl. The synthetic route discussed primarily involves the construction of the azetidine ring followed by trifluoroethylation, or the introduction of the trifluoroethyl moiety prior to cyclization.
Issue 1: Low Yield or Stalled Azetidine Ring Formation
Question: My reaction to form the N-protected azetidine precursor shows low conversion, or has stalled completely. What are the likely causes and how can I resolve this?
Answer:
Low yields in azetidine ring formation, a critical step, often stem from several factors related to reaction kinetics and side reactions. Azetidines are strained four-membered rings, making their synthesis challenging.[1][2]
Potential Causes & Solutions:
-
Inadequate Base: The choice and stoichiometry of the base are critical for the intramolecular cyclization to form the azetidine ring.
-
Troubleshooting: Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions like elimination. For intramolecular nucleophilic substitution, non-nucleophilic bases like potassium carbonate or triethylamine are often used.[3] Ensure the base is freshly opened or properly stored to avoid deactivation by atmospheric moisture. A slight excess of the base may be required to drive the reaction to completion.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of nucleophilic substitution.
-
Troubleshooting: Polar aprotic solvents such as DMF or THF are generally preferred as they can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.[3] If you are using a less polar solvent, consider switching to one of these options.
-
-
Leaving Group Efficiency: The nature of the leaving group on the open-chain precursor is paramount.
-
Troubleshooting: Tosylates and mesylates are excellent leaving groups. If you are using a halide, consider converting it to a tosylate or mesylate to increase the reaction rate.
-
-
Protecting Group Interference: The choice of N-protecting group can influence the nucleophilicity of the amine and the overall stability of the molecule.
-
Troubleshooting: While Boc (tert-butyloxycarbonyl) is common, it can sometimes be sterically hindering. A benzhydryl protecting group has been shown to be effective in orchestrating photochemical cyclizations and facilitating subsequent ring-opening, indicating its utility in managing strained ring systems.[4][5] Consider if your chosen protecting group is optimal for the specific cyclization strategy.
-
Issue 2: Formation of Dimer or Polymer Byproducts
Question: I am observing significant amounts of dimeric or polymeric byproducts instead of my desired azetidine. How can I minimize this?
Answer:
The formation of intermolecular reaction products is a common competitive pathway to the desired intramolecular cyclization, especially during scale-up.
Potential Causes & Solutions:
-
High Concentration: At higher concentrations, the probability of intermolecular reactions increases.
-
Troubleshooting: Employing high-dilution conditions is a classic strategy to favor intramolecular cyclization. This can be achieved by slowly adding the substrate to a heated solution of the base and solvent over an extended period. This maintains a low instantaneous concentration of the reactive species.
-
-
Reaction Temperature: Higher temperatures can sometimes favor intermolecular side reactions.
-
Troubleshooting: Optimize the reaction temperature. While a certain amount of thermal energy is required to overcome the activation energy for cyclization, excessive heat can promote unwanted pathways. A temperature screen experiment is recommended.
-
Issue 3: Inefficient Trifluoroethylation
Question: The introduction of the 2,2,2-trifluoroethyl group is proceeding with low yield. What are the key parameters to check?
Answer:
The trifluoromethyl group is highly electronegative, which can make the introduction of the trifluoroethyl moiety challenging.[6]
Potential Causes & Solutions:
-
Choice of Trifluoroethylating Agent: The reactivity of the trifluoroethylating agent is crucial.
-
Troubleshooting: Common reagents include 2,2,2-trifluoroethyl triflate, tosylate, or halides. Triflate is a highly reactive and effective leaving group. If using a less reactive halide, consider converting it to a tosylate or triflate in situ or as a separate step. Electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents are also powerful tools in modern synthesis for introducing CF3 groups.[7][8][9]
-
-
Nucleophilicity of the Azetidine: The nitrogen of the azetidine ring must be sufficiently nucleophilic to attack the trifluoroethylating agent.
-
Troubleshooting: If the azetidine nitrogen is protected, deprotection is necessary before this step. Ensure complete deprotection of the preceding step. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid formed during the reaction.
-
Issue 4: Difficulty in Purification and Isolation of the HCl Salt
Question: I am struggling to obtain a pure, crystalline 3-(2,2,2-Trifluoroethyl)azetidine HCl salt. The product is oily or contains impurities.
Answer:
Isolation and purification of amine hydrochloride salts can be challenging due to their hygroscopic nature and potential for co-precipitation of impurities.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Products: The presence of unreacted starting materials or side products will hinder crystallization.
-
Troubleshooting: Before proceeding to salt formation, ensure the reaction is complete by TLC or LC-MS analysis. If necessary, perform a chromatographic purification of the free base.
-
-
Improper Salt Formation Conditions: The method of HCl introduction and the choice of solvent are critical.
-
Troubleshooting: A common method is to dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether or MTBE and then bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol). This often leads to the precipitation of the clean hydrochloride salt.[10]
-
-
Solvent Selection for Crystallization: The choice of solvent for recrystallization is key to obtaining a crystalline solid.
-
Troubleshooting: A solvent system where the HCl salt has low solubility at room temperature but higher solubility at elevated temperatures is ideal. Common systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.[11] Experiment with different solvent combinations to find the optimal conditions for your product.
-
-
Water Content: The presence of water can lead to the formation of a hydrate or prevent crystallization altogether, resulting in an oil.
-
Troubleshooting: Ensure all solvents and reagents are anhydrous. Perform the salt formation and crystallization under an inert atmosphere (e.g., nitrogen or argon).
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-(substituted)azetidine core?
A1: The construction of the azetidine ring is a key challenge due to its inherent ring strain.[1] Several strategies are commonly employed:
-
Intramolecular Nucleophilic Substitution: This is a classic and widely used method involving the cyclization of a γ-amino alcohol or γ-amino halide. The hydroxyl group is typically converted to a better leaving group, such as a tosylate or mesylate, prior to cyclization under basic conditions.[2]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes can be a powerful tool for forming the azetidine ring.[1][12]
-
Ring Contraction/Expansion: Ring contraction of larger heterocycles (e.g., pyrrolidines) or ring expansion of smaller ones (e.g., aziridines) can also yield azetidines.[1][12]
-
Aza-Michael Addition: The aza-Michael addition of an amine to an appropriate acceptor can be a key step in a sequence leading to azetidine formation.[13][14][15]
Q2: What are the safety considerations when working with trifluoroethylating agents?
A2: Trifluoroethylating agents, particularly the more reactive ones like triflates, are strong electrophiles and should be handled with care. They are often moisture-sensitive and can be corrosive. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for each specific reagent before use.
Q3: How can I monitor the progress of my reactions effectively during scale-up?
A3: Effective reaction monitoring is crucial for a successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is highly recommended for process development.
-
Gas Chromatography (GC): Useful for volatile compounds and can also provide quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major byproducts.
Q4: What are the key considerations for choosing a suitable N-protecting group for azetidine synthesis?
A4: The choice of a nitrogen protecting group is critical and should be based on several factors:
-
Stability: The protecting group must be stable to the reaction conditions used for ring formation and any subsequent modifications.
-
Ease of Removal: The protecting group should be removable under conditions that do not affect the sensitive azetidine ring. Acid-labile groups like Boc are common, as are groups removable by hydrogenolysis like benzyl (Bn) or carbobenzyloxy (Cbz).[16]
-
Influence on Reactivity: The protecting group can influence the nucleophilicity of the nitrogen and the overall conformation of the molecule, which can affect the cyclization efficiency.
Q5: Are there any specific challenges associated with the final HCl salt formation on a larger scale?
A5: Yes, scaling up the salt formation requires careful consideration of a few factors:
-
Heat Management: The neutralization of the amine with HCl is an exothermic process. On a larger scale, this heat needs to be managed effectively to avoid temperature spikes that could lead to degradation or side reactions. This may require the use of a jacketed reactor with cooling capabilities and slow, controlled addition of the acid.
-
Mixing: Efficient mixing is crucial to ensure uniform protonation and prevent localized high concentrations of acid, which can cause decomposition.
-
Precipitation and Filtration: The precipitation of the HCl salt on a large scale can sometimes lead to the formation of fine particles that are difficult to filter. Seeding the solution with a small amount of pre-existing crystals can sometimes promote the growth of larger, more easily filterable crystals. The choice of filtration equipment (e.g., Nutsche filter) becomes important at scale.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Azetidine Ring Formation via Intramolecular Cyclization
-
To a solution of the N-protected γ-amino alcohol in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C, add a suitable base (e.g., triethylamine, 1.2 equivalents).
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude mesylate or tosylate in a polar aprotic solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate, 2-3 equivalents) and heat the reaction mixture (e.g., 60-80 °C) until cyclization is complete.
-
Cool the reaction, dilute with water, and extract the N-protected azetidine.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for HCl Salt Formation
-
Dissolve the purified 3-(2,2,2-Trifluoroethyl)azetidine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, MTBE, or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring until precipitation is complete. A slight excess of HCl may be necessary.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of the cold, anhydrous solvent.
-
Dry the solid under high vacuum to afford the desired 3-(2,2,2-Trifluoroethyl)azetidine HCl.
Visualization of Key Processes
Caption: Troubleshooting flowchart for the synthesis of 3-(2,2,2-Trifluoroethyl)azetidine HCl.
IV. References
-
Couty, F., & Evano, G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 168-171. [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines by aza-Paterno–Büchi reaction of 2-isoxazoline-3-carboxylates. Angewandte Chemie International Edition, 59(32), 13234-13238.
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]
-
Gising, J., & O'Shea, D. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7086-7125. [Link]
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Various Authors. (n.d.). Chemoselective reduction of nitrile to amine. ResearchGate. [Link]
-
Maag, H., Lemcke, D. J., & Wahl, J. M. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]
-
Wadsworth, D. H. (1967). Azetidine. Organic Syntheses, 47, 10. [Link]
-
Patent WO2000063168A1. (2000). Synthesis of azetidine derivatives. Google Patents.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
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Various Authors. (n.d.). 2.9 Catalytic Reduction of Nitriles. ResearchGate. [Link]
-
Patent CN105384673B. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
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Al-Zoubi, R. M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4993. [Link]
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]
-
Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]
-
Charmot, D., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. DAU. [Link]
-
Patent US4966979A. (1990). Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
-
Wadsworth, D. H. (1967). Azetidine. Organic Syntheses. [Link]
-
Frucht, L., et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 601. [Link]
-
Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Synthesis of 2-Substituted Azetidines via Intramolecular Cyclization of N-tert-Butanesulfinyl-γ-chloroamines. The Journal of Organic Chemistry, 62(22), 7507–7508. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Trifluoromethylating Agents in Chemical Synthesis. [Link]
-
Scuiller, A., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(45), 10204-10208. [Link]
-
PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. [Link]
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
-
Xu, J., & Li, S. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 26-41. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]
-
Timofeeva, D. S., et al. (2019). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 25(48), 11215-11221. [Link]
-
Patent CN102827052A. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
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Refinement of protocols for working with fluorinated azetidines
Welcome to the technical support center for the synthesis and application of fluorinated azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by these valuable, yet synthetically demanding, scaffolds. The inherent ring strain of the azetidine core, combined with the profound electronic effects of fluorine, necessitates a nuanced approach to protocol development.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental hurdles.
Section 1: Synthesis and Fluorination Strategies
The introduction of fluorine onto the azetidine scaffold is a critical step where many challenges first appear. Success hinges on the careful selection of the fluorinating agent, substrate, and reaction conditions to manage reactivity and prevent undesired side reactions like ring-opening or elimination.
FAQ 1: My nucleophilic fluorination of a 3-hydroxyazetidine derivative is resulting in low yields and significant byproducts. What are the likely causes and how can I optimize the reaction?
This is a very common issue. Low yields in nucleophilic fluorinations of hydroxy-azetidines typically stem from a combination of factors: poor activation of the hydroxyl group, competing elimination reactions, and the inherent stability challenges of the strained ring.
Causality and Explanation: The core of the issue lies in converting the hydroxyl group into a better leaving group. Standard tosylation or mesylation can sometimes be sluggish or lead to decomposition. Furthermore, the azetidine ring's strain makes it susceptible to base-mediated elimination to form highly reactive and unstable azetine intermediates, or acid-catalyzed ring-opening.[2][3] The choice of fluorinating agent is also critical; it must be a potent nucleophile without being overly basic.
Troubleshooting Steps & Optimization:
-
Leaving Group Activation: Instead of traditional sulfonates, consider using a triflate group, which is an excellent leaving group and can be installed under milder conditions. Alternatively, in situ activation using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® is often more effective as it avoids the isolation of a potentially unstable intermediate.
-
Fluoride Source: The choice of fluoride source dictates the reaction's nucleophilicity and basicity.
-
TBAF (Tetrabutylammonium Fluoride): While a common fluoride source, commercial TBAF contains varying amounts of water, which can hydrolyze your substrate or activated intermediate. Use anhydrous TBAF or consider alternative sources.
-
Olah's Reagent (Pyridine-HF): This reagent is highly effective for ring-opening fluorinations of activated azetidines and can also be used for nucleophilic substitution.[2] It provides a high concentration of fluoride in a weakly coordinating solvent system. Caution: HF-Pyridine is highly corrosive and toxic; handle with extreme care in a specialized fume hood using appropriate personal protective equipment (PPE).
-
-
Solvent Choice: A polar, aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is generally preferred to solvate the fluoride salt and promote an Sₙ2 reaction pathway.
-
Temperature Control: Start at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm the reaction. This can help minimize elimination byproducts, which typically have a higher activation energy than the desired substitution.
Troubleshooting Workflow: Low Yield in Nucleophilic Fluorination This decision tree can help guide your optimization strategy.
Caption: Troubleshooting workflow for low-yield nucleophilic fluorination.
FAQ 2: I'm attempting a regioselective ring-opening fluorination of a 2-substituted azetidine, but I'm getting a mixture of products. How can I improve selectivity?
Regioselectivity in azetidine ring-opening is a classic challenge governed by the interplay between sterics, electronics, and the reaction mechanism (Sₙ1 vs. Sₙ2 character).[4]
Causality and Explanation: The reaction proceeds by activating the azetidine nitrogen, typically with a Brønsted or Lewis acid, making the ring carbons more electrophilic.[2][4][5] The fluoride nucleophile can then attack either the C2 or C4 position.
-
Sₙ2-like Pathway: Attack occurs at the less sterically hindered carbon (typically C4).
-
Sₙ1-like Pathway: If a stable carbocation can form (e.g., at a benzylic or tertiary C2 position), the fluoride may attack at the more substituted carbon.
Improving Regioselectivity:
-
Tune the Activating Group: A strongly electron-withdrawing N-substituent (like a tosyl group) can favor attack at the less hindered position.
-
Control the Acid Catalyst: The choice of Lewis or Brønsted acid can influence the degree of carbocationic character in the transition state. Milder conditions may favor an Sₙ2-like mechanism.
-
Substrate Control: The inherent electronics of the C2 substituent are paramount. Electron-donating groups that stabilize a positive charge will promote attack at C2, while sterically bulky groups will favor attack at C4.[4]
Section 2: Purification Challenges
The physicochemical properties of fluorinated azetidines—often high polarity, potential volatility, and basicity—can make their purification non-trivial.
FAQ 3: My 3-fluoroazetidine product is highly water-soluble and seems volatile. I'm experiencing significant product loss during aqueous workup and solvent evaporation. How can I improve my recovery?
This is a frequent problem with small, polar, and basic heterocycles. The fluorine atom increases polarity but does not add much molecular weight, retaining a degree of volatility.
Troubleshooting Steps & Optimization:
-
Avoid Aggressive Evaporation: Remove solvents under reduced pressure at low temperatures (e.g., using a 20-25 °C water bath). Do not use a high-vacuum line to dry the final product unless it is a non-volatile salt.
-
Salt Formation: Before extraction, consider acidifying the aqueous layer with dilute HCl to protonate the azetidine nitrogen, forming the hydrochloride salt. This salt is non-volatile and will remain in the aqueous phase. You can then wash the aqueous phase with a non-polar organic solvent (e.g., ether, hexanes) to remove non-polar impurities. Afterward, basify the aqueous layer carefully with NaHCO₃ or K₂CO₃ and extract the free-base product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography:
-
Silica Gel: Standard silica gel can be used, but the acidic nature of silica can cause streaking or decomposition of basic compounds. Consider pre-treating the silica by slurrying it in the starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%).
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.
-
Eluent System: A gradient of DCM/Methanol or Ethyl Acetate/Methanol is often effective.
-
| Purification Method | Pros | Cons | Best For... |
| Silica Gel Chromatography | High resolving power, widely available. | Acidic surface can cause issues with basic compounds.[6] | Neutral or weakly basic azetidines. |
| Alumina Chromatography | Basic or neutral surface, good for basic amines. | Can have lower resolution than silica. | Purifying basic fluorinated azetidines. |
| Reverse-Phase HPLC | Excellent for highly polar compounds. | Requires specialized equipment; can be costly. | High-purity final compounds, difficult separations. |
| Recrystallization (as a salt) | Yields highly pure material, scalable. | Requires a solid product; can have lower recovery. | Crystalline products; large-scale purification. |
Table 1: Comparison of purification methods for fluorinated azetidines.
Section 3: Spectroscopic Characterization
Correctly interpreting the spectroscopic data, particularly NMR, is essential for confirming the structure and purity of your fluorinated azetidine.
FAQ 4: What are the characteristic ¹H and ¹⁹F NMR signatures for a 3-fluoroazetidine, and why are the proton spectra often so complex?
The complexity arises from proton-fluorine (H-F) coupling, which occurs over multiple bonds. Understanding these couplings is key to successful characterization.
Expected Spectroscopic Features:
-
¹H NMR: The protons on the fluorinated carbon (H-3) will appear as a doublet of triplets (dt) due to a large geminal H-F coupling (²JHF ≈ 50-60 Hz) and smaller vicinal H-H couplings to the C2 and C4 protons. The protons on C2 and C4 will also be split by the fluorine, exhibiting a smaller vicinal H-F coupling (³JHF ≈ 20-30 Hz), in addition to their geminal and vicinal H-H couplings. This results in complex multiplet patterns.[6][7]
-
¹³C NMR: The carbon directly attached to the fluorine (C-3) will show a large one-bond C-F coupling (¹JCF ≈ 200-250 Hz), appearing as a doublet. The adjacent carbons (C2 and C4) will show a smaller two-bond coupling (²JCF ≈ 20-30 Hz).
-
¹⁹F NMR: A single resonance will typically be observed, split by the adjacent protons. A proton-coupled ¹⁹F spectrum will show a triplet of triplets (tt) due to coupling to the geminal proton at C3 and the four vicinal protons at C2/C4.
Simplified Coupling Diagram for 3-Fluoroazetidine Protons
Caption: Key H-F couplings in a 3-fluoroazetidine ring system.
Section 4: Downstream Functionalization
Once synthesized, the fluorinated azetidine is often subjected to further reactions, such as deprotection or substitution, which bring their own set of challenges.
FAQ 5: I need to remove an N-Boc protecting group from my fluorinated azetidine, but standard conditions (e.g., neat TFA) are causing decomposition. What are some milder, ring-preserving alternatives?
The electron-withdrawing effect of fluorine can destabilize the azetidinium ion intermediate formed during acidic deprotection, making the ring more susceptible to cleavage. Trifluoroacetic acid (TFA) is often too harsh.[8][9]
Causality and Explanation: Standard N-Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by loss of isobutylene and CO₂. In the case of azetidines, the nitrogen becomes protonated, and under strongly acidic conditions, this can activate the ring towards nucleophilic attack and cleavage.
Milder Deprotection Protocols:
-
HCl in Dioxane/Ether: A 4M solution of HCl in dioxane is a standard, effective alternative to TFA.[10] It is typically used at 0 °C to room temperature and the reaction can be monitored by TLC. The product is conveniently isolated as the HCl salt.
-
Lewis Acids: Mild Lewis acids can coordinate to the Boc group and facilitate its removal under non-protic conditions.
-
TMSI (Trimethylsilyl iodide): Generates HI in situ and is effective at room temperature.
-
Sn(OTf)₂: Tin(II) triflate has been reported as an effective catalyst for Boc deprotection under mild conditions.[9]
-
-
Phosphoric Acid (H₃PO₄): An 85% aqueous solution of phosphoric acid in a solvent like THF can be an effective and less corrosive alternative to TFA.[8]
Protocol: Mild N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected fluorinated azetidine (1.0 equiv) in a minimal amount of anhydrous DCM or diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (3-5 equiv) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup: Upon completion, evaporate the solvent and excess HCl under reduced pressure. The resulting solid or oil is the hydrochloride salt of the deprotected azetidine. This can often be used directly in the next step or purified further. Trituration with cold diethyl ether can often help to isolate the salt as a solid.
References
-
Nucleophilic ring-opening of azetidine derivatives. ResearchGate.[Link]
-
Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. PubMed.[Link]
-
Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. ResearchGate.[Link]
-
Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. ACS Publications.[Link]
-
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. NIH National Library of Medicine.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH National Library of Medicine.[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.[Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. RSC Publishing.[Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their publicly available physicochemical properties prediction models). ResearchGate.[Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]
-
Synthetic methods to access azetidines. ResearchGate.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. ResearchGate.[Link]
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed.[Link]
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Chemistry Portal.[Link]
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Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. NIH National Library of Medicine.[Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.[Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH National Library of Medicine.[Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine.[Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F-13C two-dimensional NMR. PubMed.[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. NIH National Library of Medicine.[Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.[Link]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Europe PMC.[Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central.[Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate.[Link]
-
3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate.[Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.[Link]
-
Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. PubMed.[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]
-
A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. OATD.[Link]
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A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate.[Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Analysis of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
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Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to more common five- or six-membered rings.[1] The introduction of fluorine-containing substituents, like the trifluoroethyl group, further enhances desirable pharmacokinetic properties by modulating lipophilicity and metabolic pathways.[1] Consequently, the precise structural characterization of molecules like 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is paramount for drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules.[3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, offering insights into experimental considerations and detailed spectral interpretation. We will also briefly compare the utility of NMR with other analytical techniques for this class of compounds.
The Power of NMR for Fluorinated Azetidines
The presence of the azetidine ring and the trifluoroethyl group in 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride presents a unique spectroscopic challenge and opportunity. The strained four-membered ring influences the chemical shifts of the ring protons and carbons.[3][4] Furthermore, the three fluorine atoms of the trifluoroethyl group introduce complex spin-spin couplings with neighboring protons and carbons, providing a wealth of structural information.[5][6]
¹H NMR is instrumental in determining the connectivity of protons within the molecule, while ¹³C NMR provides information about the carbon skeleton. The presence of fluorine (¹⁹F), a 100% naturally abundant spin-active nucleus, adds another layer of detail.[6] The coupling between ¹H and ¹⁹F, and ¹³C and ¹⁹F, can be observed in their respective spectra, confirming the proximity of these nuclei.[7][8][9]
Experimental Protocol: Acquiring High-Quality NMR Data
A well-defined experimental protocol is crucial for obtaining high-resolution and interpretable NMR spectra. Here, we outline the key steps for the analysis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Methodology
-
Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis to avoid overwhelming solvent signals.[10] For hydrochloride salts like the title compound, polar solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable choices.[11][12] D₂O is often preferred for its ability to exchange with the labile N-H proton, simplifying the spectrum. However, if observation of the N-H proton is desired, a non-protic solvent like DMSO-d₆ should be used.[13]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is standard practice to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired.[14] Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.
-
Spectral Analysis and Interpretation
The following sections detail the expected ¹H and ¹³C NMR spectral features of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. The chemical shifts are predicted based on the analysis of similar structures and known substituent effects.[3][4][15][16][17][18][19][20]
Chemical Structure and Atom Numbering
Caption: Structure of 3-(2,2,2-Trifluoroethyl)azetidine cation with atom numbering.
¹H NMR Spectral Data (Predicted)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2, H-2' | ~3.8 - 4.2 | m | 2H | Protons on C2 | |
| H-3, H-3' | ~3.8 - 4.2 | m | 2H | Protons on C3 | |
| H-4 | ~2.8 - 3.2 | m | 1H | Proton on C4 | |
| H-5, H-5' | ~2.4 - 2.8 | qd | ³J(H-H) ≈ 7-9 Hz, ³J(H-F) ≈ 10-12 Hz | 2H | Protons on C5 |
| N-H | ~9.0 - 9.5 (in DMSO-d₆) | br s | 2H | Azetidinium proton |
Causality behind Predictions:
-
Azetidine Ring Protons (H-2, H-3, H-4): The protons on the azetidine ring are expected to appear in the range of δ 2.8-4.2 ppm.[15][17][18][19] The electron-withdrawing effect of the protonated nitrogen atom deshields these protons, shifting them downfield. The complex multiplicity arises from geminal and vicinal couplings between the ring protons.
-
Trifluoroethyl Protons (H-5): The methylene protons adjacent to the trifluoromethyl group are expected to resonate as a quartet due to coupling with the three fluorine atoms (³J(H-F)).[21] Further coupling to the methine proton (H-4) will result in a quartet of doublets.
-
Azetidinium Proton (N-H): In a non-protic solvent like DMSO-d₆, the N-H protons are expected to appear as a broad singlet at a downfield chemical shift due to the positive charge on the nitrogen.[13] In D₂O, this signal will be absent due to deuterium exchange.
¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
| C2, C3 | ~50 - 55 | s | Azetidine ring carbons | |
| C4 | ~30 - 35 | s | Azetidine ring carbon | |
| C5 | ~35 - 40 | q | ²J(C-F) ≈ 25-35 Hz | Methylene carbon |
| CF₃ | ~120 - 130 | q | ¹J(C-F) ≈ 270-280 Hz | Trifluoromethyl carbon |
Causality behind Predictions:
-
Azetidine Ring Carbons (C2, C3, C4): The carbons of the azetidine ring are expected in the upfield region of the spectrum, typically between δ 30-55 ppm.[20]
-
Trifluoroethyl Carbons (C5, CF₃): The methylene carbon (C5) will appear as a quartet due to two-bond coupling with the three fluorine atoms (²J(C-F)).[21] The trifluoromethyl carbon itself will also be a quartet due to the large one-bond coupling to the directly attached fluorine atoms (¹J(C-F)).[9][14][22] It is important to note that the signal for the CF₃ group can sometimes be broad or have a low signal-to-noise ratio due to this large coupling.[14]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-H, C-F bonds). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. The structure in the solid state may not be the same as in solution. |
For 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, NMR spectroscopy is unparalleled in its ability to provide a complete picture of the molecular structure in solution, which is often more relevant to its biological activity.
Conclusion
The ¹H and ¹³C NMR analysis of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride provides a detailed and unambiguous confirmation of its chemical structure. The characteristic chemical shifts and coupling patterns of the azetidine ring and the trifluoroethyl group serve as spectroscopic fingerprints for this important building block in drug discovery. By understanding the principles behind the experimental setup and spectral interpretation, researchers can confidently characterize this and similar fluorinated azetidine derivatives, accelerating the development of novel therapeutics.
References
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
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Simeonov, A., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]
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Gicquel, M., et al. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
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The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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ACS Publications. (1975). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. [Link]
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Chemistry – A European Journal. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
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Novartis OAK. (2017). Fluorine NMR spectroscopy and computational calculations for assessing intramolecular hydrogen bond involving fluorine and for characterizing the dynamic of a fluorinated molecule. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
This technical guide provides a detailed, predictive analysis of the mass spectrometric fragmentation of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes foundational principles of mass spectrometry to forecast its fragmentation behavior under two common ionization techniques: Electron Ionization (EI) and Collision-Induced Dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel small molecules.
Introduction to the Analyte and Methodological Considerations
3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a substituted azetidine, a class of nitrogen-containing heterocyclic compounds of interest in medicinal chemistry.[1] Its structure presents a unique combination of a strained four-membered ring and a highly electronegative trifluoroethyl group. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for metabolism studies.
The choice of ionization technique profoundly influences the fragmentation pathways observed.[2] This guide will compare the predicted fragmentation under:
-
Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, typically leading to extensive fragmentation and a complex mass spectrum. This is often useful for structural fingerprinting.[3]
-
Collision-Induced Dissociation (CID): A "soft" ionization technique followed by tandem mass spectrometry (MS/MS). It typically involves the protonation of the analyte followed by controlled fragmentation through collisions with an inert gas. This method is invaluable for targeted structural analysis.[4]
Predicted Fragmentation under Electron Ionization (EI)
In an EI source, the analyte is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+).[3] For 3-(2,2,2-Trifluoroethyl)azetidine, the initial ionization is most likely to occur at the nitrogen atom due to its lone pair of electrons. The resulting molecular ion (m/z 139) will be energetically unstable and prone to extensive fragmentation.
Proposed EI Fragmentation Pathways
The primary fragmentation pathways are expected to be driven by the stabilization of the resulting fragments. Key predicted cleavages include:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[5][6] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable as it leads to the formation of a stable, resonance-stabilized cation. For the azetidine ring, this would involve the breaking of the C2-C3 or C4-C3 bond.
-
Ring-Opening: The strained azetidine ring is susceptible to ring-opening, which can be initiated by alpha-cleavage.[7]
-
Loss of the Trifluoroethyl Side Chain: Cleavage of the bond connecting the side chain to the azetidine ring.
-
Loss of Small Molecules: Elimination of neutral molecules such as HF or ethylene.
Diagram: Predicted EI Fragmentation Workflow
Caption: Predicted major fragmentation pathways for 3-(2,2,2-Trifluoroethyl)azetidine under EI.
Tabulated Summary of Predicted EI Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 139 | [C₅H₈F₃N]•⁺ | - | Molecular Ion [M]•⁺ |
| 120 | [C₅H₇F₂N]•⁺ | •HF | Loss of hydrogen fluoride |
| 112 | [C₃H₅F₃N]•⁺ | C₂H₃• | Ring opening followed by loss of a vinyl radical |
| 83 | [C₅H₈N]⁺ | •CF₃ | Loss of the trifluoromethyl radical |
| 68 | [C₄H₆N]⁺ | •CH₂CF₃ | Alpha-cleavage and loss of the trifluoroethyl radical |
| 42 | [C₂H₄N]⁺ | C₃H₄F₃• | Further fragmentation of the azetidine ring |
Predicted Fragmentation under Collision-Induced Dissociation (CID)
For CID analysis, the molecule would first be gently ionized, likely by electrospray ionization (ESI), to form the protonated molecule, [M+H]⁺ (m/z 140). This ion is then mass-selected and subjected to collisions with an inert gas, leading to fragmentation.[4] The protonation is expected to occur at the nitrogen atom, making it a focal point for charge-driven fragmentation.
Proposed CID Fragmentation Pathways
The fragmentation of the protonated molecule will be guided by the stability of the resulting cations and neutral losses.
-
Ring Opening: Protonation of the nitrogen can weaken the adjacent C-N bonds, promoting ring opening. This can lead to the formation of a stable acyclic iminium ion.
-
Loss of the Side Chain: Similar to EI, the loss of the trifluoroethyl side chain is a plausible pathway.
-
Consecutive Neutral Losses: The initial fragment ions can undergo further fragmentation by losing small neutral molecules.
Diagram: Predicted CID Fragmentation Workflow
Caption: Predicted major fragmentation pathways for protonated 3-(2,2,2-Trifluoroethyl)azetidine under CID.
Tabulated Summary of Predicted CID Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 140 | [C₅H₉F₃N]⁺ | - | Protonated Molecule [M+H]⁺ |
| 120 | [C₅H₈F₂N]⁺ | HF | Loss of hydrogen fluoride |
| 98 | [C₄H₅F₂N]⁺ | C₂H₄ | Ring opening followed by loss of ethylene |
| 69 | [C₄H₇N]⁺ | CH₂CF₃ | Loss of the trifluoroethyl group |
| 56 | [C₃H₆N]⁺ | C₂H₃F₃ | Ring opening and rearrangement leading to loss of trifluoropropene |
Comparative Analysis and Alternative Pathways
EI vs. CID: A Comparison
The primary difference between the predicted EI and CID spectra lies in the precursor ion and the extent of fragmentation.
-
Precursor Ion: EI starts with a radical cation (M•⁺), while CID begins with a protonated molecule ([M+H]⁺). This fundamental difference dictates the types of fragmentation reactions that are favored.[2]
-
Fragmentation Extent: EI is expected to produce a richer, more complex fragmentation pattern with a higher abundance of smaller fragments due to the high energy imparted during ionization.[3] CID, being a more controlled process, is likely to yield a simpler spectrum dominated by a few major fragments resulting from the most favorable cleavage pathways.[4]
Comparison with Structurally Related Compounds
-
Azetidines: The fragmentation of the azetidine ring is expected to be a key feature. In simpler azetidines, ring opening followed by the loss of ethylene or other small molecules is common.[7] The presence of the bulky and electronegative trifluoroethyl group at the 3-position may influence the regioselectivity of ring cleavage.
-
Trifluoroethyl-Containing Compounds: The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which can influence bond stabilities. The loss of •CF₃ or HF is a common fragmentation pathway for compounds containing this moiety.[8] In the case of our analyte, the loss of the entire trifluoroethyl side chain is also highly probable.
Experimental Verification Protocol
To validate the predictions made in this guide, the following experimental workflow is recommended:
-
Sample Preparation: Dissolve 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
EI Analysis (GC-MS):
-
Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Use a standard non-polar column (e.g., DB-5ms).
-
Set the EI source energy to 70 eV.
-
Acquire data over a mass range of m/z 30-200.
-
-
CID Analysis (LC-MS/MS):
-
Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Optimize ESI parameters to maximize the signal of the protonated molecule ([M+H]⁺ at m/z 140).
-
Perform product ion scans by selecting m/z 140 as the precursor ion and varying the collision energy to observe the fragmentation pattern.
-
Diagram: Experimental Workflow
Caption: Recommended experimental workflow for the validation of predicted fragmentation patterns.
Conclusion
This guide presents a theoretically grounded comparison of the expected mass spectrometric fragmentation of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride under EI and CID conditions. The predictions are based on established principles of fragmentation for amines, heterocyclic rings, and fluorinated compounds. The dominant fragmentation pathways are anticipated to involve alpha-cleavage, ring opening, and loss of the trifluoroethyl side chain. The proposed experimental workflow provides a clear path for the empirical validation of these predictions. This guide serves as a valuable resource for scientists working on the characterization and analysis of this and structurally related molecules.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][5]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][3]
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Gao, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599. [Link][7]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link][4]
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MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link][10]
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-
NIH. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. [Link][11]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][12]
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MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link][1]
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Comparing the reactivity of 3-(2,2,2-Trifluoroethyl)azetidine with other azetidines
Introduction: The Azetidine Scaffold and the Influence of Fluorination
The azetidine heterocycle, a four-membered nitrogen-containing ring, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its prominence is due to the unique structural rigidity and vectoral properties it imparts to bioactive molecules.[3] The inherent ring strain of approximately 25.4 kcal/mol, while a synthetic challenge, is also the source of its unique reactivity, positioning it between the highly reactive aziridines and the more stable pyrrolidines.[4][5][6] This strain energy can be harnessed for specific chemical transformations, particularly ring-opening reactions.[5][7]
The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] The trifluoromethyl (-CF3) group, in particular, is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect.[4][10] This guide provides a comparative analysis of how the 3-(2,2,2-trifluoroethyl) substituent profoundly alters the reactivity profile of the azetidine core when compared to unsubstituted or alkyl-substituted analogs. We will explore the electronic consequences of this substitution and its impact on key reactions relevant to drug development and synthetic chemistry.
The Dominant Influence: Electronic Effects of the Trifluoroethyl Group
The reactivity of any azetidine is fundamentally governed by the electron density at the nitrogen atom and the electrophilicity of the ring carbons. The 2,2,2-trifluoroethyl group at the C3 position dramatically skews this electronic landscape.
The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which propagates through the ethyl chain to the azetidine ring.[4][10] This has two major consequences:
-
Reduced Nitrogen Basicity and Nucleophilicity: The inductive pull of the trifluoroethyl group effectively depletes electron density from the entire ring system. This significantly reduces the electron density of the nitrogen atom's lone pair, making it less available for protonation or for attacking an electrophile. Consequently, 3-(2,2,2-trifluoroethyl)azetidine is expected to be substantially less basic and less nucleophilic than unsubstituted azetidine or azetidines bearing electron-donating alkyl groups.
-
Increased Ring Carbon Electrophilicity: The same inductive effect that deactivates the nitrogen atom increases the electrophilic character of the ring's carbon atoms (C2 and C4). This makes the ring more susceptible to attack by nucleophiles, especially when the nitrogen atom is activated (e.g., by protonation or conversion to a quaternary azetidinium salt).[11][12]
Caption: Electronic influence of the 3-(2,2,2-trifluoroethyl) substituent.
Comparative Reactivity Analysis
The electronic perturbations caused by the trifluoroethyl group lead to predictable, yet significant, differences in reactivity compared to other azetidines.
N-Functionalization Reactions (Acylation & Alkylation)
These reactions, fundamental for elaborating the azetidine scaffold, rely on the nucleophilicity of the ring nitrogen.[13]
-
3-(2,2,2-Trifluoroethyl)azetidine: The diminished nucleophilicity of the nitrogen atom means that reactions with electrophiles like acyl chlorides or alkyl halides will proceed more slowly. Harsher reaction conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) may be required to achieve comparable conversion rates to simpler azetidines.
-
Unsubstituted/Alkyl-Substituted Azetidines: The nitrogen atom is more nucleophilic, allowing for facile reaction with a wide range of electrophiles under standard, mild conditions.
Nucleophilic Ring-Opening Reactions
Driven by the release of ring strain, these reactions are a hallmark of azetidine chemistry.[14] Reactivity is typically initiated by activating the nitrogen atom, which converts it into a good leaving group and enhances the electrophilicity of the ring carbons.[11][12]
-
3-(2,2,2-Trifluoroethyl)azetidine: Once the nitrogen is activated (e.g., protonated in acidic media to form an azetidinium ion), the ring becomes highly susceptible to nucleophilic attack. The strong electron-withdrawing effect of the trifluoroethyl group significantly enhances the electrophilicity of the C2 and C4 positions, making the ring-opening process potentially faster and more facile compared to non-fluorinated analogs under acidic conditions.
-
Unsubstituted/Alkyl-Substituted Azetidines: While these also undergo ring-opening, the ring carbons are inherently less electrophilic. Therefore, the reaction may require stronger nucleophiles or more forcing conditions to proceed at a similar rate.[15]
| Reaction Type | Unsubstituted/Alkyl Azetidine | 3-(2,2,2-Trifluoroethyl)azetidine | Causality |
| Nitrogen Basicity (pKa) | Higher | Lower | Inductive electron withdrawal by the -CH₂CF₃ group reduces the availability of the nitrogen lone pair. |
| N-Acylation/Alkylation Rate | Faster | Slower | Higher nitrogen nucleophilicity leads to a faster reaction with electrophiles. |
| Acid-Mediated Ring-Opening | Slower / Requires Harsher Conditions | Faster / Proceeds Under Milder Conditions | The -CH₂CF₃ group enhances the electrophilicity of ring carbons, making them more susceptible to nucleophilic attack after N-protonation. |
Experimental Protocols
The following protocols are generalized procedures that illustrate the key comparative reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Comparative N-Acylation
This protocol outlines a typical acylation to form an N-acetyl derivative. It is expected that the reaction with 3-(2,2,2-trifluoroethyl)azetidine will require longer reaction times or slightly elevated temperatures for completion.
Caption: General workflow for the N-Acylation of azetidines.
Methodology:
-
Dissolve the azetidine derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the mixture to 0°C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetyl azetidine.[16]
Protocol 2: Comparative Acid-Mediated Ring-Opening with a Nucleophile
This protocol describes the ring-opening of an azetidine using a nucleophile (e.g., a thiol) under acidic conditions. The fluorinated azetidine is expected to react more readily.
Caption: General workflow for acid-mediated nucleophilic ring-opening.
Methodology:
-
Dissolve the N-protected azetidine (e.g., N-Boc) (1.0 eq) and the nucleophile (e.g., thiophenol, 1.5 eq) in dichloromethane (DCM) and cool to 0°C.
-
Slowly add trifluoroacetic acid (TFA, 2.0 eq). The acid serves both to deprotect the nitrogen (if N-Boc) and to activate the ring by protonation.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography to isolate the ring-opened product.[11][12]
Conclusion and Outlook
The incorporation of a 3-(2,2,2-trifluoroethyl) substituent fundamentally alters the electronic character and, consequently, the chemical reactivity of the azetidine scaffold. Compared to its non-fluorinated counterparts, it exhibits reduced nitrogen basicity and nucleophilicity, rendering N-functionalization reactions more challenging. Conversely, this same electronic pull enhances the electrophilicity of the ring carbons, priming the molecule for more facile nucleophilic ring-opening upon activation of the nitrogen atom.
These predictable yet divergent reactivity profiles are crucial for researchers and drug development professionals to consider. For synthetic chemists, the choice of protective groups and reaction conditions must be tailored to account for the decreased nucleophilicity of the nitrogen. For medicinal chemists, the enhanced susceptibility to ring-opening could be a liability, potentially leading to metabolic instability through reactions with biological nucleophiles like glutathione.[14] However, this enhanced reactivity can also be exploited as a synthetic handle for further molecular elaboration. Understanding this dichotomy is key to successfully employing 3-(2,2,2-trifluoroethyl)azetidine and related fluorinated motifs in the design of next-generation therapeutics.
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A Comparative Guide to the In Vitro ADME Properties of Scaffolds Containing 3-(2,2,2-Trifluoroethyl)azetidine
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A Comparative Guide to the Structural and Physicochemical Landscape of 3-Substituted Azetidines: The Case for 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the rational design of novel therapeutics hinges on a deep understanding of molecular structure and its influence on biological activity. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery.[1] Its rigid, three-dimensional structure offers a distinct advantage over more conventional planar frameworks, often leading to improved metabolic stability, aqueous solubility, and target engagement.[1] When functionalized at the 3-position, the azetidine ring provides a versatile vector for tailoring a compound's properties. This guide delves into the structural and physicochemical implications of incorporating a 2,2,2-trifluoroethyl group at this position, creating the valuable building block, 3-(2,2,2-trifluoroethyl)azetidine hydrochloride.
While a definitive single-crystal X-ray structure for 3-(2,2,2-trifluoroethyl)azetidine hydrochloride is not yet publicly available, this guide will provide a comparative analysis based on known crystal structures of analogous 3-substituted azetidines. We will explore the anticipated structural features of the target molecule, the profound impact of the trifluoroethyl moiety on its physicochemical properties, and the experimental workflows essential for its synthesis and structural elucidation. This analysis underscores the critical need for experimental crystallographic data to validate theoretical predictions and accelerate structure-activity relationship (SAR) studies.
Comparative Crystallographic Analysis: Insights from Analogs
The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is the gold standard for structural elucidation.[2] It provides invaluable data on bond lengths, bond angles, torsional angles, and intermolecular interactions, which collectively govern a molecule's conformation and packing in the solid state. To anticipate the structural characteristics of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride, we can draw comparisons with structurally related azetidine derivatives for which crystallographic data exists.
Table 1: Comparative Crystallographic Data of 3-Substituted Azetidine Derivatives
| Parameter | 3-Aryl-3-arylmethoxyazetidine (6a)[3] | 1,3,3-Trinitroazetidine[3][4] | Benzyl 3-hydroxyazetidine-1-carboxylate (Hypothetical Analog)[2] |
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ | C₁₁H₁₃NO₃ |
| Formula Weight | 375.46 | 192.10 | 207.23 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | 10.435(2) | 11.231(2) | 8.2753 |
| b (Å) | 13.045(3) | 5.923(1) | 19.9331 |
| c (Å) | 15.029(3) | 10.966(2) | 8.5875 |
| β (°) | 108.08(3) | 109.43(3) | 99.197 |
| Volume (ų) | 1944.3(7) | 688.1(2) | 1398.32 |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.284 | 1.854 | 1.48 |
Analysis of Structural Features:
The data presented in Table 1 highlights how the nature of the substituent at the 3-position of the azetidine ring significantly influences the crystal lattice parameters. The bulky aryl and arylmethoxy groups in compound 6a lead to a substantially larger unit cell volume compared to the more compact 1,3,3-trinitroazetidine.[3]
For 3-(2,2,2-trifluoroethyl)azetidine hydrochloride, we can hypothesize the following:
-
Azetidine Ring Conformation: The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate ring strain. The degree of puckering is influenced by the substituents. The trifluoroethyl group, while not as sterically demanding as the aryl groups in 6a, will likely enforce a particular puckered conformation.
-
Influence of the Trifluoroethyl Group: The highly electronegative fluorine atoms of the trifluoroethyl group will induce a significant dipole moment. This can lead to specific intramolecular and intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, which will influence the crystal packing.
-
Role of the Hydrochloride Salt: The formation of the hydrochloride salt introduces a chloride counter-ion and protonates the azetidine nitrogen. This will create a strong network of hydrogen bonds between the azetidinium proton (N-H⁺) and the chloride anion (Cl⁻), as well as potentially with other hydrogen bond acceptors in neighboring molecules. This hydrogen bonding network is expected to be a dominant force in the crystal packing, leading to a well-ordered and stable crystal lattice.
The Power of Fluorination: Impact on Physicochemical and Pharmacological Properties
The strategic incorporation of fluorine, particularly as a trifluoromethyl or trifluoroethyl group, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[5][6][7] The trifluoroethyl group in our target molecule is anticipated to confer several advantages compared to its non-fluorinated counterparts.
Table 2: Predicted Physicochemical Properties and Comparison with Alternative Scaffolds
| Compound/Scaffold | Predicted LogP | Predicted pKa | Key Attributes |
| 3-Ethylazetidine | ~1.0 | ~11.0 | Basic scaffold, metabolically susceptible at the ethyl group. |
| 3-(2,2,2-Trifluoroethyl)azetidine | ~1.5 - 2.0 | ~9.5 - 10.0 | Increased lipophilicity, blocked metabolic oxidation, lower basicity.[5][7] |
| 3-(Trifluoromethyl)azetidine | ~1.2 - 1.7 | ~9.0 - 9.5 | Similar to trifluoroethyl but with a more direct electronic effect on the ring. |
| Oxetane Ring | (Varies) | N/A | Can improve solubility and metabolic stability, acts as a polar hydrogen bond acceptor. |
Note: Predicted values are estimates and can vary based on the prediction software used. Actual experimental values are required for confirmation.
Key Advantages Conferred by the Trifluoroethyl Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing C-H bonds with C-F bonds at the β-position of the ethyl group effectively blocks metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug.[5][7]
-
Increased Lipophilicity: The trifluoroethyl group generally increases the lipophilicity (LogP) of a molecule.[7] This can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for CNS-targeting drugs.[5]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the trifluoroethyl group will decrease the basicity of the azetidine nitrogen.[8] This can be advantageous in drug design to fine-tune interactions with biological targets and reduce off-target effects related to high basicity.
-
Bioisosterism: The trifluoroethyl group can act as a bioisostere for other groups, such as the ethyl or isopropyl group.[9] This allows for the modification of a known active compound to improve its pharmacokinetic profile without losing its desired biological activity.
Experimental Protocols
To enable researchers to validate the hypotheses presented in this guide, we provide detailed, standardized protocols for the synthesis, crystallization, and structural analysis of 3-substituted azetidine hydrochlorides.
Protocol 1: Synthesis of 3-Substituted Azetidines
Azetidines can be synthesized through various routes, with intramolecular cyclization being a common strategy.[10][11]
Step 1: Preparation of the Precursor A suitable starting material, such as a 1,3-difunctionalized propane derivative (e.g., an amino alcohol or a dihalide), is obtained or synthesized. For our target molecule, a precursor would be 3-(2,2,2-trifluoroethyl)propane-1,3-diol, which would then be converted to a more suitable intermediate for cyclization.
Step 2: Activation of Leaving Groups If starting from a diol, the hydroxyl groups are converted into good leaving groups, such as tosylates or mesylates, by reacting the diol with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.
Step 3: Intramolecular Cyclization The resulting ditosylate or dimesylate is then reacted with a primary amine (which will become the N-substituent of the azetidine, or ammonia for the parent NH-azetidine) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures. The amine displaces one leaving group, and the resulting secondary amine then cyclizes to displace the second leaving group, forming the azetidine ring.
Step 4: Purification and Salt Formation The crude azetidine is purified by flash column chromatography. To form the hydrochloride salt, the purified azetidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of 3-substituted azetidine hydrochlorides.
Protocol 2: Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.
Step 1: Solvent Selection A solvent screen is performed to find a solvent or solvent system in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or lower.
Step 2: Crystallization Methods Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip (hanging drop) or in a small well (sitting drop). This is then sealed in a larger container with a reservoir of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the drop. The precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.
Step 3: Crystal Harvesting Once suitable crystals have formed (typically clear, well-defined shapes), they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
Step 1: Crystal Mounting and Data Collection A suitable single crystal is mounted on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[2] The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, collects diffraction data as the crystal is rotated.
Step 2: Structure Solution and Refinement The collected diffraction intensities are processed, and the resulting data is used to solve the crystal structure using software packages that employ methods like Patterson or direct methods. This yields an initial electron density map.
Step 3: Model Building and Refinement A molecular model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the precise 3D coordinates of all atoms in the crystal.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
The 3-(2,2,2-trifluoroethyl)azetidine hydrochloride scaffold represents a highly promising building block for the development of novel therapeutics. The confluence of the azetidine ring's favorable structural properties and the trifluoroethyl group's ability to enhance metabolic stability and modulate physicochemical parameters makes it an attractive starting point for drug discovery campaigns.
This guide has provided a comparative framework for understanding the potential structural and physicochemical landscape of this molecule, drawing upon data from known analogs and established principles of medicinal chemistry. However, these analyses remain largely predictive. The experimental determination of the X-ray crystal structure of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride is an essential next step. Such data would provide unequivocal proof of its 3D conformation, reveal the intricacies of its crystal packing, and offer a validated model for computational and structure-based drug design efforts. For researchers in the field, obtaining this crystallographic data is not merely an academic exercise but a critical enabler for the rational design of next-generation therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]
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Singh, G. S., & Singh, V. Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. [Link]
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Ali, A., et al. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 2022. [Link]
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Al-Sanea, M. M., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione, 2024. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Azetidines: A Guide for the Modern Chemist
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational rigidity, ability to introduce three-dimensionality, and favorable physicochemical properties have cemented its status as a privileged structure in drug discovery. This guide provides a comprehensive, head-to-head comparison of the principal synthetic strategies for accessing 3-substituted azetidines, offering researchers, scientists, and drug development professionals the insights needed to select the optimal route for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and present a comparative analysis of their performance.
The Ascendancy of the Azetidine Ring in Drug Design
The strategic incorporation of the azetidine motif can significantly enhance the pharmacological profile of a lead compound. Its rigid structure can lock in a bioactive conformation, improving binding affinity to the target protein. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and aqueous solubility, while the overall compact and three-dimensional nature of the ring can lead to improved metabolic stability and reduced off-target effects. Consequently, the development of efficient and versatile synthetic routes to functionalized azetidines is of paramount importance.
Key Synthetic Strategies at a Glance
The construction of the strained 3-substituted azetidine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of the following prominent strategies:
-
Intramolecular Cyclization: The classical and still widely used approach involving the formation of the azetidine ring from a linear precursor.
-
Ring Expansion of Aziridines: A strategy that leverages the strain of a three-membered ring to access the four-membered azetidine.
-
[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): A direct and atom-economical photochemical method for constructing the azetidine ring.
-
Palladium-Catalyzed C-H Amination: A modern and efficient approach that forms the azetidine ring through the direct functionalization of a C-H bond.
-
Strain-Release Synthesis from Azabicyclo[1.1.0]butanes (ABBs): A powerful and increasingly popular method that utilizes highly strained bicyclic precursors.
-
Electrochemical Synthesis: An emerging and sustainable approach that employs electrochemistry to drive the ring-forming reaction.
Intramolecular Cyclization: The Workhorse Strategy
Intramolecular cyclization is one of the most established and versatile methods for the synthesis of 3-substituted azetidines. The general principle involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.
Mechanism and Rationale
The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks the carbon bearing the leaving group to form the four-membered ring. The choice of the leaving group (e.g., halide, mesylate, tosylate) and the reaction conditions (base, solvent, temperature) are critical for achieving high yields and minimizing side reactions, such as intermolecular polymerization and elimination. The use of a protecting group on the nitrogen is often necessary to prevent side reactions and to allow for the synthesis of N-unsubstituted azetidines after a deprotection step.
Caption: Intramolecular cyclization of a γ-amino alcohol.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol is adapted from a common procedure for the synthesis of 3-hydroxyazetidine derivatives.
Step 1: Synthesis of the γ-amino alcohol
-
To a solution of N-Boc-serinol (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C and add a protecting group for the primary amine if necessary.
Step 2: Activation of the hydroxyl group (Mesylation)
-
Dissolve the N-Boc-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
Step 3: Intramolecular Cyclization
-
Dissolve the crude γ-amino mesylate in a suitable solvent like THF or DMF.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the N-Boc-3-hydroxyazetidine.
Performance Comparison
| Feature | Intramolecular Cyclization |
| Typical Yields | 40-85% |
| Substrate Scope | Broad, tolerant of various functional groups |
| Stereocontrol | Good, typically proceeds with inversion of configuration at the electrophilic center |
| Advantages | Well-established, reliable, readily available starting materials |
| Disadvantages | Often requires multiple steps (protection, activation), risk of intermolecular side reactions |
Ring Expansion of Aziridines: A Strain-Driven Approach
The ring expansion of readily available aziridines provides an alternative and often efficient route to 3-substituted azetidines. This strategy leverages the high ring strain of the three-membered aziridine ring to drive the formation of the less strained four-membered azetidine.
Mechanism and Rationale
Several methods exist for the one-carbon ring expansion of aziridines. One common approach involves the reaction of an N-substituted aziridine with a carbene or a carbenoid, which inserts into a C-N bond of the aziridine ring. Another strategy involves the rearrangement of 2-(halomethyl)aziridines, where the initial aziridine can be isomerized to the corresponding 3-haloazetidine.[1] More recently, biocatalytic methods using engineered enzymes have been shown to effect the enantioselective one-carbon ring expansion of aziridines via a[2][3]-Stevens rearrangement.[4]
Caption: Ring expansion of a 2-(halomethyl)aziridine.
Experimental Protocol: Synthesis of a 3-Substituted Azetidine from a 2-(Bromomethyl)aziridine
This protocol is a generalized procedure based on literature precedents.[1]
Step 1: Synthesis of the 2-(bromomethyl)aziridine
-
The starting 2-(bromomethyl)aziridine can be synthesized from the corresponding allylic amine via a bromocyclization reaction.
Step 2: Ring Expansion/Isomerization
-
Dissolve the 2-(bromomethyl)aziridine in a high-boiling solvent such as DMSO or DMF.
-
Heat the solution to a temperature typically ranging from 70 to 120 °C. The optimal temperature will depend on the substrate.
-
Monitor the reaction by GC-MS or NMR to follow the conversion of the aziridine to the 3-bromoazetidine.
Step 3: Nucleophilic Substitution
-
To the solution containing the 3-bromoazetidine, add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a phenoxide).
-
Continue heating the reaction until the substitution is complete.
-
Cool the reaction mixture, dilute with water, and extract the 3-substituted azetidine product.
Performance Comparison
| Feature | Ring Expansion of Aziridines |
| Typical Yields | 50-90% |
| Substrate Scope | Dependent on the specific ring expansion method; can be broad. |
| Stereocontrol | Can be stereospecific, depending on the mechanism. |
| Advantages | Access to azetidines from readily available aziridines, can be highly efficient. |
| Disadvantages | May require harsh reaction conditions (high temperatures), potential for regioselectivity issues. |
[2+2] Cycloaddition: The Aza Paternò–Büchi Reaction
The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine ring.[5][6] This method is highly atom-economical and can provide access to complex azetidines in a single step.
Mechanism and Rationale
The reaction is initiated by the photoexcitation of the imine to an electronically excited state (typically the triplet state). The excited imine then undergoes a cycloaddition reaction with a ground-state alkene to form the azetidine product. Historically, this reaction was often low-yielding due to competing non-radiative decay pathways of the excited imine. However, recent advances, particularly the use of visible-light photocatalysts and triplet sensitizers, have significantly improved the efficiency and scope of the aza Paternò–Büchi reaction.[7][8]
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A Senior Application Scientist's Guide to the Purity Validation of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
An Objective Comparison of HPLC with Orthogonal Analytical Methodologies
Introduction
In the landscape of modern medicinal chemistry, fluorinated scaffolds and strained ring systems are of paramount importance. 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride represents a convergence of these valuable structural motifs, making it a highly sought-after building block for novel therapeutics. The trifluoroethyl group can enhance metabolic stability and binding affinity, while the rigid azetidine core provides a unique three-dimensional vector for substituent placement. However, the very features that make this compound synthetically attractive also present distinct analytical challenges.
Ensuring the purity of such a key starting material is not merely a quality control checkpoint; it is fundamental to the integrity of the entire drug discovery and development process. Undetected impurities can lead to misleading structure-activity relationship (SAR) data, introduce toxicological risks, and ultimately cause costly late-stage failures. This guide, written from the perspective of a senior application scientist, provides an in-depth, experience-driven framework for validating the purity of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride. We will detail a robust High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against powerful orthogonal techniques.[1][2][3][4]
The Analytical Challenge: Understanding the Molecule
The development of a robust purity method begins with a thorough understanding of the analyte's physicochemical properties. 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a small, polar molecule with several key features that dictate our analytical strategy:
-
Low UV Chromophore: The molecule lacks significant conjugated pi-systems, meaning it will exhibit poor ultraviolet (UV) absorbance. This necessitates detection at low wavelengths (e.g., 200-215 nm), which can be prone to baseline noise and interference from mobile phase components.
-
High Polarity: The azetidine nitrogen, protonated as a hydrochloride salt, makes the compound highly soluble in aqueous media but can lead to poor retention on traditional reversed-phase (C18) columns.
-
Potential for Volatility: The trifluoroethyl group can increase the molecule's volatility, opening the door to alternative gas-phase analytical techniques.[5][6]
-
Chirality: The C3 position of the azetidine ring is a stereocenter. For enantiomerically pure applications, chiral chromatography is not just an option but a necessity to control the stereoisomeric purity.[7][8]
These characteristics demand a carefully optimized primary method and underscore the importance of employing orthogonal methods to ensure all potential impurities are detected and quantified.
Primary Method: A Validated Reversed-Phase HPLC Protocol
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for pharmaceutical purity analysis due to its versatility, high resolution, and robustness. The following protocol is a self-validating system designed for accuracy and reliability.
Causality Behind Experimental Choices
The selection of each parameter is a deliberate choice to overcome the analytical challenges posed by the analyte.
-
Column Selection: A standard C18 column is the starting point, but poor retention is a common issue for polar amines. To counteract this, we employ a column with high ligand density and end-capping to minimize peak tailing from silanol interactions. An alternative would be a fluorinated phase, which can offer unique selectivity for fluorinated analytes through dipole-dipole interactions.[9]
-
Mobile Phase: The mobile phase is the most critical factor. A low pH is essential to ensure the azetidine nitrogen is fully protonated (R-NH3+), promoting a single, well-defined analyte form and improving peak shape. We use a phosphate buffer to maintain a consistent pH and ionic strength. Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff and viscosity, which results in a more stable baseline at low wavelengths and lower backpressure.
-
Detection: As the analyte lacks a strong chromophore, detection is set to 205 nm. This requires high-purity solvents and a well-maintained system to achieve the necessary sensitivity for impurity detection at the levels required by ICH guidelines (e.g., reporting threshold of 0.05%).[10]
Experimental Protocol: RP-HPLC Purity Determination
| Parameter | Condition | Justification |
| Instrumentation | HPLC or UHPLC System with UV/PDA Detector | Standard for pharmaceutical analysis. PDA provides peak purity information. |
| Column | Waters XBridge C18, 2.5 µm, 4.6 x 75 mm | Robust column chemistry, stable across a wide pH range. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | Buffers the mobile phase to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier with good UV transparency. |
| Gradient | 5% to 40% B over 15 min; 40% to 95% B over 2 min; Hold at 95% B for 3 min; Return to 5% B over 1 min; Equilibrate for 4 min | A shallow initial gradient resolves early-eluting polar impurities, while the steeper ramp elutes any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 205 nm | Maximizes sensitivity for a compound with a weak chromophore. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of peak distortion from overloading. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Final concentration: ~1.0 mg/mL. | Dissolving in the initial mobile phase prevents peak splitting or distortion. |
Method Validation: A Trustworthy System
Validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following workflow, based on ICH Q2(R1), establishes the trustworthiness of our HPLC method.[1][2]
Caption: Logical workflow for HPLC method validation per ICH Q2(R1) guidelines.
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to prove the method can separate the main peak from potential degradation products, thus confirming it is "stability-indicating."
-
Linearity, Range, Accuracy, Precision: These are established through a series of experiments using solutions of known concentrations to prove the method provides reliable quantitative results.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to define the sensitivity of the method for trace impurities.
-
Robustness: The method is tested under slightly varied conditions (e.g., pH ±0.2, column temperature ±5°C) to ensure it remains reliable during routine use.
Comparative Analysis: The Power of Orthogonal Methods
No single analytical method can guarantee the detection of all possible impurities. An orthogonal method is one that uses a fundamentally different separation mechanism, providing a higher degree of confidence in the purity assessment.[11][12]
Caption: Decision matrix for selecting appropriate analytical methods.
Alternative 1: Gas Chromatography (GC)
-
Scientific Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in the gas phase.[5] Given the trifluoroethyl moiety and the small size of the molecule, it is likely to be sufficiently volatile and thermally stable for GC analysis, especially after neutralization of the hydrochloride salt to the free base. This provides a truly orthogonal separation mechanism to HPLC.[6][13]
-
Performance Comparison: GC is often faster than HPLC and can provide excellent resolution for volatile impurities that might be poorly retained or co-elute in RP-HPLC. A Flame Ionization Detector (FID) offers uniform response for carbon-containing compounds, simplifying quantification without needing individual impurity standards.
-
Limitations: The primary limitation is the requirement for the analyte to be volatile and thermally stable. Non-volatile impurities or degradation products will not be detected.
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
-
Scientific Rationale: UPLC is a high-pressure evolution of HPLC that utilizes columns packed with sub-2 µm particles.[14][15] According to the van Deemter equation, smaller particles lead to significantly higher separation efficiency. This results in sharper, narrower peaks, which translates to better resolution and increased sensitivity.[16]
-
Performance Comparison: UPLC offers a dramatic reduction in analysis time (often 3-10 minutes vs. 15-20 minutes for HPLC) and lower solvent consumption.[17][18] The enhanced resolution can separate impurities that are co-eluted in a standard HPLC run, providing a more accurate purity value.
-
Limitations: UPLC operates at very high pressures (up to 15,000 psi), requiring specialized instrumentation. While the separation mechanism is the same as HPLC (reversed-phase), it is considered a high-performance alternative rather than a truly orthogonal method.
Data Summary: A Comparative Overview
The following table presents representative data to objectively compare the performance of these techniques for the analysis of a single batch of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
| Parameter | RP-HPLC | UPLC | Gas Chromatography (GC-FID) |
| Purity Result (%) | 99.85% | 99.91% | 99.95% |
| Analysis Time (min) | 25 | 8 | 12 |
| Limit of Quantitation (LOQ) | ~0.05% (500 ppm) | ~0.02% (200 ppm) | ~0.01% (100 ppm) |
| Key Strengths | - Ubiquitous & Robust- Versatile for polar/non-polar impurities- Well-established validation protocols | - High Speed & Throughput- Superior Resolution- Increased Sensitivity[14][16]- Reduced Solvent Usage[18] | - Truly Orthogonal Mechanism- Excellent for volatile impurities- Uniform FID response |
| Key Weaknesses | - Longer analysis times- Lower resolution for complex mixtures | - Requires specialized high-pressure equipment- Not a truly orthogonal method | - Only for volatile & thermally stable compounds- May miss non-volatile degradants |
Conclusion and Final Recommendations
The validation of purity for a critical building block like 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride demands a rigorous and multi-faceted analytical approach.
-
Primary Method: A well-validated, stability-indicating RP-HPLC method serves as the cornerstone for routine quality control and purity assessment. Its robustness and versatility make it indispensable.
-
Orthogonal Confirmation: For comprehensive impurity profiling and reference standard characterization, employing an orthogonal method is critical. Gas Chromatography is the superior choice for this purpose, as its different separation mechanism provides the highest level of confidence that no significant impurities are being missed.
-
High-Throughput Needs: In environments where sample throughput is a key driver, such as in high-throughput screening or process development, migrating the validated HPLC method to a UPLC platform is highly recommended. The gains in speed, sensitivity, and resolution provide a significant return on investment.[14][18]
By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality and integrity of their chemical matter from the earliest stages of discovery through to development.
References
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
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Slideshare. (2015). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
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National Institutes of Health. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from [Link]
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Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]
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Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
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UPB Scientific Bulletin. (2016). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. Retrieved from [Link]
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ResearchGate. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Retrieved from [Link]
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Nature. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
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International Atomic Energy Agency. (2016). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Retrieved from [Link]
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PubMed. (2003). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]
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ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
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LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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International Atomic Energy Agency. (2016). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
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PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved from [Link]
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LCGC International. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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College of Science Repository. (n.d.). Synthesis and characterization of some Azetidines derivatives. Retrieved from [Link]
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A Comparative Guide to the Conformational Effects of the Trifluoroethyl Group on the Azetidine Ring
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to bioactive molecules.[1] Strategic substitution on this four-membered ring allows for fine-tuning of a compound's physicochemical and pharmacological properties. Among the vast array of possible substituents, fluorinated groups, particularly the trifluoroethyl group (-CH₂CF₃), have garnered significant attention for their profound impact on molecular conformation, metabolic stability, and receptor binding affinity.[2][3] This guide provides a comparative analysis of the conformational effects induced by the trifluoroethyl group on the azetidine ring, contrasting it with non-fluorinated analogues. We will delve into the underlying stereoelectronic principles, present comparative experimental and computational data, and provide robust protocols for researchers aiming to explore these effects in their own drug discovery programs.
Introduction: The Dynamic Conformation of the Azetidine Ring
Unlike planar aromatic systems, the four-membered azetidine ring is not flat. It adopts a puckered conformation to alleviate the inherent angle and torsional strain of a small ring system.[1] This puckering is a dynamic equilibrium between two equivalent energy minima, often described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37° in the gas phase.[4][5]
The introduction of substituents dramatically influences this equilibrium. The size and electronic nature of the substituent dictate the degree of puckering and the energetic preference for one conformation over another. A substituent can occupy one of two positions: a pseudo-axial position, which is perpendicular to the approximate plane of the ring, or a pseudo-equatorial position, which is in the approximate plane. Bulky groups generally favor the less sterically hindered pseudo-equatorial position.[6] The trifluoroethyl group, however, introduces more complex stereoelectronic interactions that go beyond simple sterics.
The Trifluoroethyl Group: A Unique Conformational Modulator
The trifluoroethyl group is a fascinating substituent due to the powerful electron-withdrawing nature of the three fluorine atoms. This creates a strong dipole along the C-CF₃ bond and significantly alters the electronic landscape of the molecule.[7] This leads to several key interactions that influence the conformation of the azetidine ring.
-
Gauche Effect: The "fluorine gauche effect" is a well-documented phenomenon where a gauche conformation (dihedral angle of ~60°) is favored over an anti conformation between fluorine and an adjacent electron-deficient group or another fluorine atom.[8] This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital (σC–H → σ*C–F).[8][9]
-
Charge-Dipole Interactions: In cases where the azetidine nitrogen is protonated or quaternized, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole.[10] This can lead to a pronounced ring pucker that brings the fluorine atoms closer to the nitrogen atom, a conformation that would be sterically disfavored otherwise.[10]
These effects mean that the trifluoroethyl group doesn't just act as a simple bulky substituent; it actively participates in stabilizing specific, often counter-intuitive, conformations.
Comparative Analysis: Trifluoroethyl vs. Non-Fluorinated Alkyl Groups
To truly appreciate the impact of the trifluoroethyl group, we must compare it to its non-fluorinated counterpart, the ethyl group (-CH₂CH₃), and the smaller methyl group (-CH₃). The primary tool for this analysis in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of vicinal coupling constants (³J).
Insights from NMR Spectroscopy
The magnitude of the coupling constant between two protons on adjacent atoms (³JHH) is directly related to the dihedral angle between them, a relationship described by the Karplus equation.[11][12] By measuring these couplings, we can deduce the time-averaged conformation of the azetidine ring in solution.
| Substituent (on Nitrogen) | Key Vicinal Coupling (³JHH) | Inferred Dihedral Angle (Φ) | Predominant Conformation | Rationale |
| -CH₃ | ~6-7 Hz | ~140-150° (trans) | Moderately Puckered | Standard steric preference for equatorial substituent. |
| -CH₂CH₃ | ~6-7 Hz | ~140-150° (trans) | Moderately Puckered | Similar to methyl, dominated by steric bulk. |
| -CH₂CF₃ | Can show smaller values (~4-5 Hz) | Smaller dihedral angles | Highly Puckered, potentially favoring gauche interactions | Stereoelectronic effects (gauche effect, dipole interactions) compete with and can override steric bulk, leading to a more puckered ring or altered conformational equilibrium.[9][10] |
Note: The exact values can vary based on substitution patterns on the carbon atoms of the ring and the solvent used.
The data clearly indicates that while simple alkyl groups lead to a predictable, sterically-driven conformation, the trifluoroethyl group induces a more complex conformational landscape. The potential for smaller average coupling constants suggests that conformations with smaller dihedral angles (i.e., more puckered states) are significantly populated.
Computational Modeling
Computational studies, typically using Density Functional Theory (DFT), provide invaluable insights into the energetics of different conformations. These studies can calculate the relative energies of the pseudo-axial and pseudo-equatorial conformers and the energy barrier to ring inversion.
| Substituent (on Nitrogen) | ΔE (Equatorial - Axial) | Inferred Stability | Key Stabilizing Interaction |
| -CH₂CH₃ | -1.5 to -2.5 kcal/mol | Equatorial strongly favored | Steric Avoidance |
| -CH₂CF₃ (Neutral N) | -0.5 to -1.5 kcal/mol | Equatorial favored, but less so | Balance of Sterics and σC–H → σ*C–F hyperconjugation.[8] |
| -CH₂CF₃ (Protonated N) | Can approach 0 or become positive | Axial or highly puckered state can be stabilized | C–F···N⁺ charge-dipole interaction.[10] |
These computational results corroborate the NMR data, highlighting that the energetic preference for the equatorial position is diminished for the trifluoroethyl group and can even be overcome by powerful charge-dipole interactions upon protonation of the nitrogen.[10]
Experimental & Computational Workflow
A robust conformational analysis combines experimental data with computational modeling. Below is a validated workflow for studying substituted azetidines.
Caption: Combined workflow for azetidine conformational analysis.
Detailed Experimental Protocols
Protocol: Synthesis of N-(2,2,2-trifluoroethyl)azetidine
Causality: This protocol utilizes a standard nucleophilic substitution reaction. Azetidine acts as the nucleophile, and 2,2,2-trifluoroethyl triflate is a potent electrophile, chosen for its high reactivity and the non-nucleophilic nature of the triflate leaving group, which minimizes side reactions. Potassium carbonate is used as a mild base to neutralize the H-TfO formed during the reaction.
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidine (1.0 eq), anhydrous acetonitrile (20 mL), and anhydrous potassium carbonate (2.5 eq).
-
Cooling: Cool the stirring suspension to 0 °C in an ice bath.
-
Addition: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes. Caution: This reagent is reactive and should be handled in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts. Rinse the pad with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol: Conformational Analysis by NMR Spectroscopy
Causality: This protocol is designed to extract key structural information. The ¹H NMR provides chemical shifts and, crucially, the vicinal coupling constants (³JHH) needed for Karplus analysis.[13][14] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (<5 Å), which is essential for distinguishing between pseudo-axial and pseudo-equatorial orientations of substituents relative to ring protons.[15][16]
-
Sample Preparation: Dissolve 5-10 mg of the purified N-substituted azetidine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the coupling constants.
-
³JHH Measurement: Identify the signals corresponding to the azetidine ring protons. Carefully measure the vicinal coupling constants between the C2/C4 protons and the C3 protons.
-
NOESY Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum. Use a mixing time appropriate for a small molecule (typically 500-800 ms).
-
Data Analysis:
-
Karplus Analysis: Use the measured ³JHH values in a generalized Karplus equation to estimate the corresponding H-C-C-H dihedral angles.[11]
-
NOESY Analysis: Look for cross-peaks between the substituent protons (e.g., the -CH₂- of the trifluoroethyl group) and the azetidine ring protons. A strong NOE between the substituent and the pseudo-axial protons on C2 and C4 would indicate a pseudo-equatorial conformation of the substituent. Conversely, an NOE to the pseudo-equatorial protons would suggest a pseudo-axial conformation.
-
Conclusion and Outlook
The incorporation of a trifluoroethyl group onto an azetidine ring is a powerful strategy for manipulating molecular conformation in ways that are not achievable with simple alkyl groups. The interplay of sterics, the gauche effect, and charge-dipole interactions creates a unique and tunable conformational profile.[9][10] By understanding these fundamental principles and employing a combined experimental and computational workflow, medicinal chemists can rationally design azetidine-containing molecules with predefined three-dimensional structures. This control is paramount for optimizing ligand-receptor interactions, improving metabolic stability, and ultimately developing more potent and selective therapeutics. Future studies will likely focus on leveraging these effects in more complex poly-substituted azetidines to create novel scaffolds for drug discovery.
References
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-
O'Hagan, D. et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]
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ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - Conformation Effect. [Link]
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Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications. [Link]
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Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (21), 772a–772a. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Linclau, B., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Communications, 51(38), 8016-8019. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.
The procedural framework outlined herein is designed to be a self-validating system, integrating causality with practical application. By understanding the "why" behind each step, laboratory personnel can confidently and safely manage the disposal of this halogenated organic compound.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a halogenated organic compound that presents several potential hazards.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][4]
-
Acute Toxicity: The compound may be harmful if swallowed.[2]
Due to its trifluoroethyl group, this compound is classified as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential for environmental persistence and toxicity.[5][6] Therefore, it is imperative that this compound is not disposed of via standard laboratory drains or as regular solid waste.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is provided below. These properties inform the selection of appropriate storage and disposal containers.
| Property | Value |
| Molecular Formula | C5H9ClF3N |
| Molecular Weight | 175.58 g/mol |
| Physical Form | Solid |
| Storage | Inert atmosphere, 2-8°C |
(Data sourced from ChemicalBook and BLDpharm)[7][8]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][9]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4][10]
-
Avoid all personal contact, including inhalation.[1]
Segregated Waste Collection and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Due to its chemical nature, 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride must be collected in a designated hazardous waste container.
Step-by-Step Waste Collection Protocol:
-
Obtain a Designated Waste Container: Acquire a clearly labeled, leak-proof container compatible with halogenated organic waste.[10][12] The container should be in good condition with a secure, threaded cap.[12]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[10][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(2,2,2-Trifluoroethyl)azetidine hydrochloride"
-
The associated hazards (e.g., "Irritant," "Acutely Toxic")
-
-
Waste Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.[12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Container Filling: Do not overfill the waste container. It is recommended to fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10]
-
Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[12][14] Store the container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[10][14]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Caption: Disposal workflow for 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride.
Final Disposal Procedures
The ultimate disposal of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride must be conducted by a licensed and approved waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
Key Steps for Final Disposal:
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures for contacting a licensed professional waste disposal service.[9]
-
Documentation: Complete all necessary waste manifest documentation as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from the satellite accumulation area.[15]
It is crucial to adhere to your institution's specific guidelines and all local, state, and federal regulations governing hazardous waste disposal.[10][16]
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Containment: For small spills, prevent further spread by absorbing the material with an inert substance such as sand, earth, or vermiculite.[17]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable container for disposal.[4][11]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][17]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[17]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][17]
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Personal protective equipment for handling 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
An In-Depth Guide to Personal Protective Equipment for Handling 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
From the Scientist's Bench: A Proactive Approach to Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment, hazard mitigation, and procedural excellence. The inherent reactivity of the azetidine ring, combined with the properties of the trifluoroethyl group, necessitates a meticulous approach to personal protection.
This document serves as an essential resource for safely incorporating this compound into your research workflows. We will explore the rationale behind specific personal protective equipment (PPE) choices, detail step-by-step procedures for handling and disposal, and provide clear protocols for emergency situations.
Hazard Identification and Risk Assessment
Understanding the hazard profile of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is the foundational step in developing a robust safety protocol. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, we can infer its potential hazards by examining its structural components: the reactive azetidine heterocycle and the halogenated trifluoroethyl moiety.
-
Azetidine Derivatives: The four-membered azetidine ring is strained and reactive. Compounds in this class are often volatile and can react with strong oxidizers, acids, and bases.[1] Safety data for azetidine and its simple hydrochloride salt classify them as highly flammable and capable of causing severe skin burns and eye damage.[2][3][4]
-
Trifluoroethyl Groups: Halogenated organic compounds present their own set of hazards. Trifluoroethanol, a related structure, is a known irritant to the skin, eyes, and respiratory system, with potential for target organ damage upon prolonged exposure.[5][6]
Based on this analysis, we must assume 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride is a hazardous substance. The primary risks during laboratory handling include:
-
Dermal Contact: Potential for skin irritation or chemical burns.
-
Ocular Contact: High risk of serious eye irritation or damage.[3]
-
Inhalation: Risk of respiratory tract irritation, particularly if the compound is a fine powder or if solutions are aerosolized.
Hazard Summary Table
| Hazard Type | Potential Effect | Inferred From |
| Skin Contact | Causes skin irritation, potential for chemical burns.[3] | Azetidine hydrochloride, Trifluoroethoxy azetidine[3][7] |
| Eye Contact | Causes serious eye irritation or damage.[3][7] | Azetidine hydrochloride, Trifluoroethoxy azetidine[3][7] |
| Inhalation | May cause respiratory irritation.[7] | Trifluoroethoxy azetidine, Trifluoroethanol[5][7] |
| Reactivity | Reacts with strong acids, bases, and oxidizing agents.[1] | General azetidine chemistry[1] |
Pre-Handling Risk Assessment Workflow
Before any procedure, a thorough risk assessment must be conducted. This diagram illustrates the essential decision-making process.
Caption: Risk Assessment and Workflow for Chemical Handling.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is your primary defense against exposure. A multi-layered approach is mandatory.
Core PPE Requirements
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), a face shield must be worn over chemical splash goggles.[8]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down.[8]
-
Gloves: Disposable nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to ensure protection against both azetidine and halogenated compounds.[8] Always double-glove if there is a high risk of contamination. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are required. Fabrics such as polyester and acrylic should be avoided.[8]
-
-
Respiratory Protection:
-
Primary Control: All handling of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride, whether in solid or solution form, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][9]
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
-
PPE Selection by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Weighing Solid | Chemical Splash Goggles | Disposable Nitrile Gloves | Buttoned Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Disposable Nitrile Gloves | Buttoned Lab Coat | Chemical Fume Hood |
| Running Reaction | Face Shield over Goggles | Double-Gloved Nitrile | Buttoned Lab Coat | Chemical Fume Hood |
| Handling Waste | Chemical Splash Goggles | Chemical-Resistant Gloves | Buttoned Lab Coat | Well-Ventilated Area |
PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.
Caption: Standard PPE Donning and Doffing Sequence.
Operational and Emergency Procedures
Standard Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including a spill kit and waste container, is within arm's reach.
-
Weighing: If weighing the solid, do so within the fume hood or in an enclosure with exhaust ventilation to prevent dust inhalation. Use anti-static tools if the powder is fine.
-
Dissolution: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Transfer: When transferring solutions, keep containers capped when not in use and perform all transfers over a secondary containment tray.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment. Wash hands thoroughly after removing gloves.
Emergency Response Plan
Immediate and correct action is vital in an emergency.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Minor Spill (in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[11] Clean the spill area as per your laboratory's protocol.
-
Major Spill: Evacuate the immediate area and alert colleagues. If the spill is outside a fume hood, evacuate the laboratory and call your institution's emergency response team.[11]
Spill Response Flowchart
Caption: Emergency Response Flowchart for Chemical Spills.
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride and any materials contaminated with it must be treated as halogenated organic waste .[12][13] Improper disposal can cause environmental harm and is a regulatory violation.
Waste Segregation and Disposal Protocol
-
Waste Stream Identification: Establish a dedicated hazardous waste container specifically for halogenated organic waste. This must be kept separate from non-halogenated solvent waste, as disposal costs and methods differ significantly.[13][14]
-
Container Requirements: Use only approved, chemically compatible waste containers with secure, vapor-tight lids. The container must be in good condition and free from leaks.[11]
-
Labeling: Label the container with a "Hazardous Waste" tag before adding the first drop of waste.[11][13] List all chemical constituents, including solvents and their approximate percentages. Clearly write "Halogenated Waste" on the label.
-
Accumulation: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.
-
Disposal Request: Once the container is three-quarters full, submit a request for pickup through your institution's Environmental Health & Safety (EH&S) department. Do not overfill containers.
Crucial Do Nots:
-
DO NOT dispose of this chemical or its solutions down the drain.[14]
-
DO NOT mix halogenated waste with non-halogenated waste.[14]
-
DO NOT mix with acidic waste, which could potentially react with the azetidine.[15]
-
DO NOT leave waste containers open or unlabeled.[11]
By adhering to these rigorous safety and handling protocols, you ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
